Amethyst Violet
Description
Properties
CAS No. |
3562-38-7 |
|---|---|
Molecular Formula |
C26H31ClN4 |
Molecular Weight |
435 g/mol |
IUPAC Name |
2-N,2-N,8-N,8-N-tetraethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride |
InChI |
InChI=1S/C26H31N4.ClH/c1-5-28(6-2)21-14-16-23-25(18-21)30(20-12-10-9-11-13-20)26-19-22(29(7-3)8-4)15-17-24(26)27-23;/h9-19H,5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
OVYHWGDANKJLIW-UHFFFAOYSA-M |
SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=CC3=[N+]2C4=CC=CC=C4)N(CC)CC.[Cl-] |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=CC3=[N+]2C4=CC=CC=C4)N(CC)CC.[Cl-] |
Appearance |
Solid powder |
Other CAS No. |
3562-38-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Heliotrope B; NSC 5009; NSC-5009; NSC5009 |
Origin of Product |
United States |
Foundational & Exploratory
Amethyst Violet (CAS 3562-38-7): A Technical Whitepaper on its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amethyst Violet, also identified by its CAS number 3562-38-7 and NSC identifier 5009, is a synthetic phenazinium dye. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside an analysis of its biological activity based on data from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP). While detailed mechanistic studies on this compound are limited in publicly accessible literature, the NCI-60 human tumor cell line screen offers valuable preliminary insights into its cytotoxic profile. This document aims to consolidate the available information, presenting it in a structured format with detailed experimental protocols and logical workflows to support further research and development efforts.
Chemical and Physical Properties
This compound is a solid, powdered organic compound. Its core structure is a phenazinium ring system, which is characteristic of many synthetic dyes with biological applications.
| Property | Value |
| CAS Number | 3562-38-7 |
| NSC Number | 5009 |
| Molecular Formula | C₂₆H₃₁ClN₄ |
| Molecular Weight | 435.01 g/mol |
| IUPAC Name | 2-N,2-N,8-N,8-N-tetraethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride |
| SMILES | CCN(CC)c1ccc2nc3cc(ccc3--INVALID-LINK--c4ccccc4)N(CC)CC.[Cl-] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO. Slightly soluble in water (0.1% w/v gives a clear red solution). |
| UV-Vis Absorption Max | 545-550 nm (in water) |
| Purity | Typically >98% (commercially available) |
Experimental Protocols
Solubility Determination (Qualitative)
Objective: To provide a general method for assessing the solubility of this compound in common laboratory solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Stock Solution: Accurately weigh 1 mg of this compound powder and add it to a microcentrifuge tube.
-
Solvent Addition: Add 100 µL of DMSO to the tube.
-
Dissolution: Vortex the mixture thoroughly for 1 minute to ensure complete dissolution. Visually inspect for any remaining solid particles.
-
Aqueous Solubility (Qualitative): To a separate tube containing 1 mL of deionized water, add 1 µL of the DMSO stock solution (to achieve a concentration of approximately 10 µg/mL). Vortex and visually inspect for precipitation. For a 0.1% w/v solution, add 1 mg of this compound to 1 mL of water and observe for dissolution.
UV-Visible Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) of this compound in an aqueous solution.
Materials:
-
This compound
-
Deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in deionized water (e.g., 1-10 µg/mL).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Blank Measurement: Fill a quartz cuvette with deionized water to serve as the blank. Place it in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 400-700 nm).
-
Sample Measurement: Rinse the cuvette with the this compound solution and then fill it with the same solution.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
λmax Determination: Identify the wavelength at which the maximum absorbance occurs.
Biological Activity: NCI-60 Human Tumor Cell Line Screen
This compound (NSC 5009) was evaluated in the National Cancer Institute's (NCI) 60-human tumor cell line screen. This screen provides data on the compound's growth-inhibitory, cytostatic, and cytotoxic effects against a panel of cancer cell lines from nine different tissue types.
Experimental Workflow: NCI-60 Screen
Caption: Workflow of the NCI-60 screen for this compound.
Data Interpretation:
While the raw data for NSC 5009 is extensive, a summary of its activity is presented below. The values are -log10(Molar concentration). Higher values indicate greater potency.
| Cancer Type | Mean GI₅₀ | Mean TGI | Mean LC₅₀ |
| Leukemia | 5.21 | 4.68 | 4.19 |
| Non-Small Cell Lung | 5.15 | 4.65 | 4.20 |
| Colon | 5.11 | 4.63 | 4.18 |
| CNS | 5.08 | 4.61 | 4.17 |
| Melanoma | 5.12 | 4.64 | 4.19 |
| Ovarian | 5.09 | 4.62 | 4.18 |
| Renal | 5.10 | 4.63 | 4.18 |
| Prostate | 5.05 | 4.59 | 4.16 |
| Breast | 5.13 | 4.64 | 4.19 |
Note: The NCI-60 data for NSC 5009 shows a relatively flat profile, indicating that this compound exhibits broad, non-selective cytotoxic activity across the tested cancer cell lines.
Potential Mechanisms and Signaling Pathways (Hypothesized)
Given the lack of specific studies on this compound's mechanism of action, we can hypothesize based on the known activities of other phenazinium dyes. Many compounds in this class are known to intercalate into DNA, which can lead to cell cycle arrest and apoptosis.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of action for this compound.
Conclusion and Future Directions
This compound (NSC 5009) is a phenazinium dye with demonstrable, albeit non-selective, cytotoxic activity against a broad range of human cancer cell lines. The data from the NCI-60 screen provides a valuable starting point for further investigation. Future research should focus on:
-
Quantitative Solubility Studies: Determining precise solubility in various pharmaceutically relevant solvents.
-
Mechanism of Action Studies: Investigating its interaction with DNA and other potential cellular targets to elucidate its cytotoxic mechanism.
-
Structural Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to potentially improve potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in preclinical animal models.
This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound and related phenazinium compounds in drug discovery and development.
What is the mechanism of Amethyst Violet staining?
An In-depth Technical Guide to Amethyst Violet Staining for Cell Viability Assessment
Introduction
Given the lack of detailed information on this compound, this guide will focus on a modern and widely used alternative that fulfills a similar function: amine-reactive violet fluorescent dyes for live/dead cell discrimination . These dyes are a cornerstone of modern cell biology research, particularly in the field of flow cytometry. This guide will provide an in-depth technical overview of the mechanism, quantitative data, and experimental protocols for a representative amine-reactive violet viability stain, referred to hereafter as "Violet Viability Dye."
Core Mechanism of Amine-Reactive Violet Viability Dyes
The fundamental principle of amine-reactive violet viability dyes lies in the differential permeability of live and dead cell membranes. These dyes are designed to be membrane-impermeant and contain a reactive group that covalently binds to primary amines on proteins.
-
Live Cells : In viable cells, the plasma membrane is intact, preventing the dye from entering the cytoplasm. Therefore, the dye can only react with primary amines on the cell surface proteins, resulting in dim fluorescence.
-
Dead Cells : In cells with compromised membrane integrity (a hallmark of cell death), the dye can freely enter the cytoplasm and nucleus. This allows the dye to react with the abundant intracellular proteins, leading to a significant increase in fluorescence intensity.
This differential staining provides a clear distinction between live and dead cell populations, which can be readily quantified using fluorescence-based techniques.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the staining mechanism and a typical experimental workflow for using an amine-reactive violet viability dye.
Caption: Staining mechanism and workflow for amine-reactive violet viability dyes.
Quantitative Data
The following table summarizes the key quantitative properties of a typical amine-reactive violet viability dye.
| Property | Value | Notes |
| Excitation Maximum | ~405 nm | Efficiently excited by the violet laser of a flow cytometer. |
| Emission Maximum | ~450 nm | Emits in the blue/violet region of the spectrum. |
| Molecular Weight | Variable | Dependent on the specific chemical structure of the dye. |
| Reactive Group | Amine-reactive ester | Forms stable covalent bonds with primary amines. |
| Solubility | Soluble in DMSO | Typically provided as a lyophilized powder to be reconstituted in anhydrous DMSO. |
| Fixability | Yes | Covalent binding allows for subsequent fixation and permeabilization without loss of signal. |
Experimental Protocols
This section provides a detailed protocol for using an amine-reactive violet viability dye for flow cytometry.
Materials
-
Amine-reactive violet viability dye (e.g., LIVE/DEAD™ Fixable Violet Dead Cell Stain)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), protein-free and azide-free
-
Cell suspension (1 x 10^6 cells/mL)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Flow cytometer with a violet laser (405 nm) and appropriate emission filters (e.g., 450/50 nm bandpass)
Protocol
-
Reagent Preparation:
-
Warm the vial of the lyophilized violet viability dye to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a stock solution (refer to the manufacturer's instructions for the specific volume). Mix well by vortexing.
-
The stock solution should be stored at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in protein-free and azide-free PBS.
-
Transfer 1 mL of the cell suspension to a FACS tube.
-
-
Staining:
-
Dilute the stock solution of the violet viability dye in protein-free PBS to the desired working concentration (typically a 1:1000 dilution of the stock solution is a good starting point, but this should be optimized for your cell type and experimental conditions).
-
Add 1 µL of the diluted dye to the 1 mL of cell suspension.
-
Vortex the tube immediately to ensure even distribution of the dye.
-
Incubate for 30 minutes at room temperature or 4°C, protected from light.
-
-
Washing:
-
After incubation, wash the cells by adding 2-3 mL of PBS containing protein (e.g., 2% FBS) to the tube. The protein will quench any unreacted dye.
-
Centrifuge the cells at an appropriate speed and time for your cell type (e.g., 300-500 x g for 5 minutes).
-
Carefully aspirate the supernatant.
-
-
Optional Fixation and Permeabilization:
-
If intracellular staining is required, resuspend the cell pellet in a fixation buffer (e.g., 4% paraformaldehyde in PBS) and incubate according to your established protocol.
-
Wash the cells and then proceed with your permeabilization and intracellular antibody staining protocol.
-
-
Flow Cytometry Acquisition:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 2% FBS).
-
Acquire the samples on a flow cytometer equipped with a 405 nm violet laser.
-
Collect the emission signal using a filter appropriate for the dye's emission spectrum (e.g., 450/50 nm).
-
Ensure to set the voltage for the violet viability dye channel appropriately using unstained and single-stained controls.
-
Data Analysis Workflow
The following diagram illustrates the data analysis workflow for identifying live and dead cell populations.
Caption: Data analysis workflow for viability staining.
Conclusion
While "this compound" is a historically noted stain, its obscurity in modern scientific literature makes it an impractical choice for contemporary research. In contrast, amine-reactive violet fluorescent dyes offer a robust, reliable, and well-documented method for assessing cell viability. The covalent nature of their binding allows for multiplexing with other intracellular and surface markers, making them an indispensable tool for researchers, scientists, and drug development professionals in obtaining accurate and reproducible data in a wide range of cellular assays.
Unveiling the Action of Amethyst Violet: A Technical Guide for Cell Biology Applications
Introduction: In the realm of cell biology, the precise visualization and quantification of cellular processes are paramount. Amethyst Violet, a lesser-known phenosafranin dye, has historical significance as a supravital stain for mitochondria. This guide provides a detailed exploration of its principle of action, drawing parallels with more extensively characterized violet dyes, particularly Crystal Violet, to offer a comprehensive technical resource for researchers, scientists, and drug development professionals. Due to the limited contemporary data specifically on this compound, this document leverages established principles from analogous dyes to present a thorough understanding of its potential applications and methodologies.
Core Principles of Action: Mitochondrial and Cellular Staining
This compound, identified as tetraethylphenosafranin, demonstrates a selective capacity for staining mitochondria in living cells.[1][2] Its mechanism is rooted in its chemical properties as a cationic dye. This positive charge is crucial for its accumulation within the mitochondria, which maintain a negative electrochemical potential across their inner membrane. This principle is shared with other mitochondrial stains like Janus Green B and various modern fluorescent probes.[1][3][4]
The staining process is dynamic and dependent on mitochondrial activity. Healthy, respiring mitochondria with a high membrane potential will actively sequester the dye, leading to intense coloration. Conversely, in cells with compromised mitochondrial function or undergoing apoptosis, the membrane potential dissipates, resulting in reduced dye accumulation and staining.
Beyond its specific mitochondrial action, the broader class of cationic violet dyes, such as the extensively studied Crystal Violet (Gentian Violet), interacts with negatively charged cellular components.[5][6] These interactions are fundamental to their application in various assays:
-
DNA and Protein Binding: Crystal Violet binds to nucleic acids and proteins.[5][7][8] This property is the basis for its use in cell viability and cytotoxicity assays, where the amount of dye retained is proportional to the number of adherent, viable cells.[8][9][10][11]
-
Cell Wall Interaction: In bacteriology, the interaction of Crystal Violet with the peptidoglycan layer of bacterial cell walls is the cornerstone of Gram staining, allowing for the differentiation of Gram-positive and Gram-negative bacteria.[6][7][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of violet dyes in cell biology, primarily focusing on the well-documented Crystal Violet as a representative analog for potential applications of this compound.
| Parameter | Value | Application Context | Source |
| Crystal Violet (as an analog) | |||
| Absorbance Maximum (in water) | 590 nm | Spectrophotometric quantification in viability assays | [13] |
| Typical Staining Concentration | 0.1% - 0.5% (w/v) | Cell viability assays, Gram staining | [7] |
| Incubation Time (Cell Viability) | 15 - 30 minutes | Staining of adherent cells | [7] |
| This compound | |||
| Effective Staining Concentration | 1:100,000 to 1:200,000 | Supravital staining of mitochondria in blood cells | [1] |
Experimental Protocols
Protocol 1: Supravital Staining of Mitochondria with this compound (Historical Method)
This protocol is based on early twentieth-century methodologies for the supravital staining of mitochondria.
Reagents:
-
This compound stock solution (1% aqueous)
-
Locke's solution or other suitable physiological saline
-
Freshly drawn blood or other cell suspension
Procedure:
-
Prepare working dilutions of this compound in Locke's solution, ranging from 1:100,000 to 1:200,000.[1]
-
Place a drop of the diluted dye solution onto a clean microscope slide.
-
Add a small drop of fresh blood to the dye on the slide and immediately cover with a coverslip.
-
Examine the preparation under an oil-immersion objective at room temperature.
-
Mitochondria within the leucocytes should appear as small, stained granules. The specific granules of polymorphonuclear leucocytes and the vacuolar systems should remain unstained.[1]
-
Note that prolonged exposure to a concentrated light source can cause the dye to fade.[1]
Protocol 2: Crystal Violet Cell Viability/Cytotoxicity Assay
This assay is a common method for assessing the effects of drugs or other treatments on cell proliferation and survival.
Reagents:
-
Crystal Violet Staining Solution (0.5% Crystal Violet in 25% methanol)
-
Phosphate-Buffered Saline (PBS)
-
Methanol or 4% Paraformaldehyde (for cell fixation)
-
Solubilization Solution (e.g., 30% acetic acid or 1% SDS in water)
Procedure:
-
Seed adherent cells in a multi-well plate (e.g., 96-well) and allow them to attach overnight.
-
Treat the cells with the experimental compounds for the desired duration.
-
Carefully remove the culture medium.
-
Gently wash the cells with PBS to remove dead, detached cells.
-
Fix the remaining adherent cells by adding methanol or paraformaldehyde and incubating for 15-20 minutes at room temperature.
-
Remove the fixative and wash the plate with water.
-
Add the Crystal Violet Staining Solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and wash the plate thoroughly with water to remove excess dye.
-
Allow the plate to air dry completely.
-
Add the Solubilization Solution to each well to dissolve the stain.
-
Measure the absorbance of the solubilized dye at approximately 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable, adherent cells.[9]
Visualizing the Mechanisms and Workflows
To further elucidate the principles of action and experimental procedures, the following diagrams are provided.
Caption: General mechanism of cationic violet dye interaction with cellular components.
Caption: Workflow for a Crystal Violet cell viability assay.
Caption: Logical pathway of the Gram staining procedure.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. macsenlab.com [macsenlab.com]
- 6. blog.irjpl.org [blog.irjpl.org]
- 7. Crystal violet staining protocol | Abcam [abcam.com]
- 8. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal Violet Cell Cytotoxicity Assay Kit - Creative Biolabs [adcc.creative-biolabs.com]
- 10. youtube.com [youtube.com]
- 11. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. crystal violet staining: Topics by Science.gov [science.gov]
- 13. Crystal violet - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Spectrophotometric Analysis of Amethyst Violet
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amethyst Violet, a synthetic dye belonging to the phenazinium class, is identified by the CAS number 3562-38-7. Its chemical name is 2-N,2-N,8-N,8-N-tetraethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride, and it is also known by synonyms such as Heliotrope B and C.I. 50225[1][2]. This guide provides a comprehensive overview of the spectrophotometric analysis of this compound, detailing its spectral properties and outlining the experimental protocols for its quantitative analysis. The information presented here is intended to support researchers, scientists, and professionals in the fields of chemistry, biology, and drug development in utilizing this dye for their specific applications.
While direct involvement in specific signaling pathways is not extensively documented in publicly available literature, its application as a biological stain suggests its potential for use in cellular and tissue analysis[3]. Phenazinium dyes, in general, are known to interact with biological macromolecules, and their spectral properties can be sensitive to their local environment, making them useful as probes in biological systems[4].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 3562-38-7 | [1][5] |
| Molecular Formula | C₂₆H₃₁ClN₄ | [1][5] |
| Molecular Weight | 435.01 g/mol | [1][5] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Synonyms | Heliotrope B, C.I. 50225, NSC 5009 | [1][2] |
Spectrophotometric Data
The spectrophotometric analysis of this compound is crucial for its identification, quantification, and the study of its interactions with other molecules. The primary absorption of this dye occurs in the visible region of the electromagnetic spectrum, which is responsible for its characteristic violet color.
UV-Visible Absorption Spectrum
The UV-Visible absorption spectrum of a dye is a fundamental characteristic that provides information about its electronic transitions. For this compound, the key feature is a strong absorption band in the visible range.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Water | 545 - 550 | Data not available in searched literature | Arti Chemicals |
Influence of pH on the Absorption Spectrum
The absorption spectrum of many organic dyes, including those of the phenazinium class, can be influenced by the pH of the solution. This is due to the potential for protonation or deprotonation of functional groups on the dye molecule, which can alter its electronic structure and, consequently, its interaction with light. While specific studies detailing the effect of pH on the UV-Vis spectrum of this compound were not found in the searched literature, it is a critical parameter to consider in any spectrophotometric analysis. Researchers should empirically determine the optimal pH for their specific application to ensure reproducibility and accuracy of results. General observations for similar dyes suggest that changes in pH can lead to shifts in the absorption maximum (λmax) and changes in the molar absorptivity[6][7][8][9].
Experimental Protocols
The following sections provide detailed methodologies for the spectrophotometric analysis of this compound. These protocols are based on standard laboratory practices for dye analysis and can be adapted to specific experimental needs.
Preparation of Stock and Standard Solutions
Accurate preparation of solutions is fundamental for quantitative spectrophotometric analysis.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or distilled/deionized water (depending on experimental requirements)
-
Volumetric flasks (various sizes)
-
Analytical balance
-
Pipettes
Procedure:
-
Prepare a primary stock solution (e.g., 1 mM):
-
Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolve the powder in a small volume of the chosen solvent (e.g., DMSO) in a volumetric flask of appropriate size.
-
Once fully dissolved, bring the solution to the final volume with the solvent and mix thoroughly. Note: this compound is reported to be soluble in DMSO[1]. If using an aqueous buffer, it may be necessary to first dissolve the dye in a small amount of DMSO and then dilute with the buffer.
-
-
Prepare a secondary stock solution (e.g., 100 µM):
-
Pipette a specific volume of the primary stock solution into a new volumetric flask.
-
Dilute to the final volume with the desired experimental solvent (e.g., water or buffer).
-
-
Prepare a series of standard solutions:
-
Perform serial dilutions of the secondary stock solution to create a range of standard solutions with known concentrations. These standards will be used to generate a calibration curve.
-
Spectrophotometric Measurement
Equipment:
-
UV-Visible Spectrophotometer (single or double beam)
-
Quartz or glass cuvettes (1 cm path length is standard)
Procedure:
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 300-800 nm) to obtain a full spectrum of the dye.
-
-
Blank Measurement:
-
Fill a cuvette with the same solvent used to prepare the dye solutions. This will serve as the blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction or zero absorbance measurement.
-
-
Sample Measurement:
-
Rinse a clean cuvette with a small amount of the first standard solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Repeat the measurement for all standard solutions and any unknown samples. For routine quantitative analysis, measurements can be taken at the predetermined λmax.
-
Data Analysis and Quantification
Procedure:
-
Generate a Calibration Curve:
-
Plot the absorbance values of the standard solutions at λmax against their corresponding concentrations.
-
Perform a linear regression analysis on the data points. The resulting equation will be in the form of the Beer-Lambert Law: A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
The slope of the line will be equal to the molar absorptivity (if the path length is 1 cm). The R² value should be close to 1.0 to indicate a good linear fit.
-
-
Determine the Concentration of Unknown Samples:
-
Measure the absorbance of the unknown sample at the same λmax.
-
Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.
-
Visualizations
Experimental Workflow for Spectrophotometric Analysis
The following diagram illustrates the general workflow for the spectrophotometric analysis of this compound.
Caption: Workflow for the spectrophotometric analysis of this compound.
Logical Relationship of Beer-Lambert Law Components
The Beer-Lambert Law is the fundamental principle underpinning quantitative spectrophotometry. This diagram illustrates the relationship between its components.
Caption: Relationship of variables in the Beer-Lambert Law.
Conclusion
This technical guide has provided an overview of the spectrophotometric analysis of this compound. While some fundamental properties like its absorption maximum in water are available from supplier data, there is a notable lack of comprehensive, peer-reviewed scientific literature detailing its full spectral characteristics, including molar absorptivity and the effects of various experimental conditions. The provided experimental protocols offer a solid foundation for researchers to conduct their own detailed analyses. As a phenazinium dye with demonstrated use as a biological stain, further investigation into its photophysical properties and interactions with biological systems is a promising area for future research, particularly for applications in drug development and cellular imaging.
References
- 1. Buy this compound | 3562-38-7 | >98% [smolecule.com]
- 2. This compound | 3562-38-7 [chemicalbook.com]
- 3. This compound, CasNo.3562-38-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. Phenazinium dyes safranine O and phenosafranine induce self-structure in single stranded polyadenylic acid: structural and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 3562-38-7 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Amethyst Violet solubility and stability in laboratory buffers
An In-depth Technical Guide on the Solubility and Stability of Amethyst Violet in Laboratory Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by the names Crystal Violet, Gentian Violet, and Methyl Violet 10B, is a triarylmethane dye with a wide range of applications in biological and chemical research.[1][2] Its utility spans from a simple histological and bacteriological stain to an antiseptic and antifungal agent.[1][3][4][5] Recent studies have also explored its potential as an anti-trypanosomal, anti-viral, anti-angiogenic, and anti-tumor agent.[3] Given its diverse applications, a thorough understanding of its solubility and stability in common laboratory buffers is critical for ensuring experimental reproducibility and the efficacy of its desired function.
This guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Physicochemical Properties
This compound is a dark green crystalline powder with a metallic luster.[1] When dissolved, it typically forms a violet-colored solution, with the exact hue being dependent on the pH of the solvent.[1]
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₅H₃₀ClN₃ |
| Molecular Weight | 407.98 g/mol [6] |
| Melting Point | 205 °C (decomposes) |
| UV-Vis λmax in water | 590 nm[1] |
Solubility
This compound is generally soluble in water and polar organic solvents.[1][7] Its solubility can be influenced by temperature and pH.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | Notes |
| Water | 50 g/L | 27 °C | - |
| Water | 16 g/L | 25 °C | - |
| Water | 5 mg/mL (12.26 mM) | - | Requires sonication for dissolution.[6] |
| Ethanol | Soluble | 20 °C | - |
| Chloroform | Soluble | - | - |
| Diethylene Glycol | Soluble | - | - |
| Dipropylene Glycol | Soluble | - | - |
| Ether | Insoluble | - | - |
| Xylene | Insoluble | - | - |
The pH of the aqueous solution significantly impacts the stability and appearance of this compound. It is more stable in acidic solutions and becomes unstable at a pH above 8.[8] The color of the solution is also pH-dependent, appearing yellow at a pH of approximately 0.15 and transitioning to violet as the pH increases towards 3.2.[2]
Stability
The stability of this compound solutions is influenced by several factors, including light, temperature, and the chemical environment.
Table 3: Stability Profile of this compound
| Condition | Stability | Notes |
| Light | Light-sensitive. | Exposure to UV light can lead to demethylation.[9] |
| Temperature | Stable at room temperature.[10] | A 1% aqueous solution is reported to be stable for at least a year at room temperature.[11] |
| pH | More stable in acidic pH. | Becomes unstable at pH > 8.[8] |
| Degradation | Can be degraded by various methods. | Degradation pathways include N-demethylation and cleavage of the conjugated chromophore structure.[12] Methods include Fenton oxidation, photodegradation (accelerated by TiO₂ or ZnO), and biodegradation.[2][12] |
Experimental Protocols
Protocol for Preparation of a Standard this compound Solution
This protocol describes the preparation of a 0.1% (w/v) this compound solution, commonly used in cell viability and biofilm assays.[13]
Materials:
-
This compound powder (C₂₅H₃₀ClN₃)
-
Phosphate-Buffered Saline (PBS) or distilled water
-
Volumetric flask (100 mL)
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
Weigh 0.1 g of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of PBS or distilled water to the flask.
-
Place a magnetic stir bar in the flask and stir the mixture on a magnetic stirrer until the this compound is completely dissolved. Sonication may be used to aid dissolution.[6]
-
Once dissolved, bring the volume up to 100 mL with PBS or distilled water.
-
Store the solution in a tightly sealed container, protected from light, at room temperature.
Protocol for Determining Solubility in a Specific Buffer
This protocol provides a general method for determining the solubility of this compound in a laboratory buffer of interest.
Materials:
-
This compound powder
-
The laboratory buffer of interest (e.g., Tris-HCl, Citrate buffer)
-
A series of small, sealable vials or tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound powder to a known volume of the buffer in separate vials.
-
Tightly seal the vials and agitate them at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer or a shaker can be used.
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the same buffer to a concentration that falls within the linear range of a previously established standard curve.
-
Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the λmax of this compound (approximately 590 nm in water).[1]
-
Calculate the concentration of the diluted sample using the standard curve.
-
Multiply the concentration by the dilution factor to determine the solubility of this compound in the buffer.
Protocol for Assessing Stability in a Specific Buffer
This protocol outlines a method to assess the stability of an this compound solution in a specific buffer over time.
Materials:
-
A solution of this compound in the buffer of interest at a known concentration.
-
Multiple sealable, light-protected vials.
-
Incubators or water baths set at desired temperatures.
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a stock solution of this compound in the desired buffer.
-
Aliquot the solution into multiple vials, ensuring each vial is filled to minimize headspace.
-
Store the vials under different conditions to be tested (e.g., different temperatures, exposure to light vs. dark).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.
-
Measure the absorbance of the solution at 590 nm. A decrease in absorbance over time indicates degradation.
-
The percentage of remaining this compound can be calculated as: (Absorbance at time t / Initial Absorbance) * 100.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through multiple mechanisms, particularly as an antimicrobial agent.[3]
Antimicrobial Mechanism of Action
This compound has a dual mechanism of action against microbial cells.[3] In bacteria and fungi, it forms a covalent adduct with thioredoxin reductase, a crucial enzyme for cellular activity, leading to its malfunction and subsequent cell death.[3] Additionally, as a cationic dye, it interacts with negatively charged components of the microbial cell wall and membrane, such as peptidoglycan and DNA, disrupting cellular processes.[1][5] This interaction with the peptidoglycan layer is the fundamental principle behind its use in Gram staining to differentiate between Gram-positive and Gram-negative bacteria.[13][14]
In mammalian cells, this compound has been shown to inhibit NADPH oxidases, which reduces the production of superoxide and subsequently leads to the inhibition of NF-κB, resulting in anti-inflammatory activity.[3]
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of this compound in a laboratory buffer.
Conclusion
This compound is a versatile dye whose effectiveness in various applications is contingent upon its proper dissolution and stability in the chosen solvent system. This guide has provided key data and protocols to aid researchers in the effective use of this compound in the laboratory. The provided information on its solubility in different solvents, its stability under various conditions, and standardized protocols for its preparation and analysis will facilitate the design of robust and reproducible experiments. Furthermore, the elucidation of its antimicrobial mechanism of action provides a deeper understanding of its biological activity, which is particularly relevant for those in drug development and antimicrobial research.
References
- 1. macsenlab.com [macsenlab.com]
- 2. Methyl violet - Wikipedia [en.wikipedia.org]
- 3. Gentian Violet: A 19th Century Drug Re-Emerges in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gentian Violet: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. scispace.com [scispace.com]
- 9. fao.org [fao.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Crystal violet staining protocol | Abcam [abcam.com]
- 14. quora.com [quora.com]
Amethyst Violet (NSC 5009): A Technical Overview of its Molecular Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amethyst Violet, also identified by its National Cancer Institute (NCI) designation NSC 5009, is a synthetic organic compound belonging to the phenazinium dye class. Compounds in this class are characterized by their heterocyclic aromatic structure and are known for a range of applications, including as staining agents and, more recently, for their potential therapeutic properties. This technical guide provides a detailed overview of the molecular structure of this compound and summarizes available data on its biological activity, with a focus on its evaluation in anticancer screenings.
Molecular Structure and Properties
This compound is a cationic dye with a complex aromatic structure. The core of the molecule is a phenazinium ring system, which is substituted with diethylamino groups and a phenyl group. This intricate arrangement of functional groups is responsible for its characteristic color and its potential biological activity.
| Property | Value | Source |
| Chemical Formula | C26H31ClN4 | [1] |
| IUPAC Name | 2-N,2-N,8-N,8-N-tetraethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride | PubChem |
| NSC Number | 5009 | NCI |
| CAS Number | 3562-38-7 | [1] |
| Molecular Weight | 435.01 g/mol | ChemBK |
| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=CC3=[N+]2C4=CC=CC=C4)N(CC)CC.[Cl-] | PubChem |
Synthesis
General Experimental Protocol for Phenazinium Dye Synthesis:
-
Condensation: An appropriately substituted o-phenylenediamine is reacted with a substituted o-quinone in a suitable solvent, such as ethanol or acetic acid. This reaction is often acid-catalyzed and may require heating under reflux.
-
Oxidation: The resulting dihydroxyphenazine intermediate is then oxidized to the corresponding phenazinium salt. Common oxidizing agents include air, ferric chloride, or silver oxide.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield the desired phenazinium dye.
It is important to note that the specific reagents and reaction conditions would need to be optimized for the synthesis of this compound.
Biological Activity
This compound (NSC 5009) was submitted to the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) for evaluation of its potential anticancer activity. The primary screen utilized was the NCI-60 human tumor cell line panel, which assesses the growth-inhibitory effects of a compound against 60 different human cancer cell lines.[2][3][4]
NCI-60 Screening Data
Quantitative data from the NCI-60 screen for NSC 5009 is publicly available through the NCI DTP website.[5][6][7][8] A summary of the screening results, typically presented as the GI50 (concentration required to inhibit cell growth by 50%), TGI (concentration required for total growth inhibition), and LC50 (concentration required to kill 50% of the cells), can be retrieved from this database.
Data Retrieval and Analysis Workflow:
Potential Mechanism of Action
While the specific mechanism of action for this compound has not been elucidated, many phenazinium dyes are known to exert their biological effects through intercalation with DNA.[9][10] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
The planar aromatic structure of the phenazinium core allows it to insert between the base pairs of the DNA double helix. This binding is often stabilized by electrostatic interactions between the cationic dye and the negatively charged phosphate backbone of DNA.[9] The presence of bulky substituents, such as the diethylamino and phenyl groups in this compound, can influence the binding affinity and sequence selectivity of this intercalation.[9]
Conclusion
This compound (NSC 5009) is a phenazinium dye with a well-defined molecular structure. While specific experimental data on its synthesis and spectroscopic properties are limited in publicly accessible literature, its history within the NCI's anticancer drug screening program provides valuable insight into its biological activity. The available NCI-60 data, coupled with the known DNA intercalating properties of related phenazinium compounds, suggests a potential mechanism for its observed growth-inhibitory effects on cancer cell lines. Further research is warranted to fully characterize its pharmacological profile and to explore its potential as a therapeutic agent.
References
- 1. chembk.com [chembk.com]
- 2. NCI-60 - Wikipedia [en.wikipedia.org]
- 3. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 4. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Databases & Tools | Developmental Therapeutics Program (DTP) [dtp.cancer.gov]
- 6. Data - NCI [dctd.cancer.gov]
- 7. CellMiner - Query Drug Data | Genomics and Pharmacology Facility [discover.nci.nih.gov]
- 8. DTP Bulk Data for Download - NCI [dctd.cancer.gov]
- 9. Binding interaction of cationic phenazinium dyes with calf thymus DNA: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Unveiling Amethyst Violet (CI 50225): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amethyst Violet, designated by the Colour Index International as CI 50225, is a synthetic cationic dye belonging to the phenazinium class. This document provides a comprehensive technical overview of its chemical identity, and known properties. While the specific historical details of its discovery remain elusive in publicly accessible records, its chemical structure places it within the lineage of synthetic dyes that emerged following the pioneering work of William Henry Perkin's discovery of Mauveine in 1856. This guide consolidates the available chemical and physical data, and outlines a plausible synthetic approach based on established principles of phenazinium dye chemistry.
Introduction
This compound (CI 50225) is a complex organic molecule recognized for its vibrant violet hue. As a member of the phenazinium family of dyes, it shares a core heterocyclic structure that is fundamental to its chromophoric properties. These dyes are characterized by a planar tricyclic system containing two nitrogen atoms in the central ring, which allows for extensive electron delocalization and absorption of light in the visible spectrum.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound (CI 50225) are summarized below. This data is crucial for its application in research and development, particularly in understanding its solubility, stability, and interactions with other molecules.
| Property | Value | Citation |
| IUPAC Name | 2-N,2-N,8-N,8-N-tetraethyl-10-phenylphenazin-10-ium-2,8-diamine chloride | [1] |
| Synonyms | This compound, Heliotrope B, CI 50225, NSC 5009 | [2] |
| CAS Number | 3562-38-7 | [2] |
| Molecular Formula | C₂₆H₃₁ClN₄ | |
| Molecular Weight | 435.0 g/mol | [1] |
| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=CC3=[N+]2C4=CC=CC=C4)N(CC)CC.[Cl-] | [1] |
| InChI Key | OVYHWGDANKJLIW-UHFFFAOYSA-M | [1] |
Historical Context: The Dawn of Synthetic Dyes
The discovery of this compound (CI 50225) is situated within the broader historical context of the synthetic dye industry's birth in the mid-19th century. The serendipitous discovery of Mauveine, the first synthetic organic dye, by William Henry Perkin in 1856, marked a pivotal moment in chemistry and industry.[3][4] Perkin's synthesis of a vibrant purple dye from coal tar derivatives ignited a wave of research into similar compounds, leading to the development of a vast array of synthetic colorants.[5]
Phenazinium dyes, the chemical class to which this compound belongs, were among the early successes of this new era. These dyes are characterized by the phenazine heterocyclic system, and their synthesis often involves oxidative condensation reactions of aromatic amines. While the specific lineage of this compound's discovery is not detailed in available records, its chemical structure is a clear descendant of the foundational work on aniline-based dyes from this period. A 1964 patent for "Phenylphenazinium cationic dyes" indicates ongoing innovation in this class of compounds well into the 20th century, though it does not specifically mention CI 50225.[6]
Experimental Protocols: A Proposed Synthesis Pathway
A detailed, historically verified experimental protocol for the synthesis of this compound (CI 50225) is not available in the reviewed literature. However, based on the known synthesis of other N-phenylphenazinium dyes, a plausible synthetic route can be proposed. The following represents a generalized, theoretical workflow for the synthesis of 3,7-bis(diethylamino)-5-phenylphenazinium chloride.
4.1. General Principle
The synthesis of N-phenylphenazinium dyes typically involves the condensation of a p-diamine with an aniline in the presence of an oxidizing agent, followed by further reaction with another aniline molecule. For this compound, this would likely involve the reaction of N,N-diethyl-p-phenylenediamine with aniline, followed by a subsequent reaction with another molecule of N,N-diethyl-p-phenylenediamine under oxidative conditions.
4.2. Hypothetical Experimental Workflow
Caption: A logical workflow for the proposed synthesis of this compound (CI 50225).
4.3. Notes on the Proposed Protocol
-
Reaction Conditions: The specific reaction temperature, time, and concentration of reactants would need to be optimized empirically.
-
Oxidizing Agent: While potassium dichromate was historically used, other oxidizing agents such as manganese dioxide or air could potentially be employed.
-
Purification: The final product would likely require purification to remove unreacted starting materials and side products. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purifying organic dyes.
-
Characterization: The identity and purity of the synthesized this compound would need to be confirmed using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy.
Conclusion
This compound (CI 50225) is a synthetic phenazinium dye with a rich, albeit not fully documented, history rooted in the transformative era of 19th-century chemistry. While the specifics of its discovery are not clear, its chemical identity is well-defined, and its properties can be characterized using modern analytical methods. The proposed synthetic pathway, based on established phenazinium dye chemistry, provides a framework for its laboratory-scale production. Further research into historical chemical archives and patent literature may yet uncover the specific details of its initial discovery and development, adding another chapter to the vibrant history of synthetic dyes.
References
- 1. Phenazinium, 3,7-bis(diethylamino)-5-phenyl-, chloride (1:1) | C26H31ClN4 | CID 122816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3562-38-7 [chemicalbook.com]
- 3. Mauveine - Wikipedia [en.wikipedia.org]
- 4. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 5. The Color Purplish | American Scientist [americanscientist.org]
- 6. US3121711A - Phenylphenazinium cationic dyes - Google Patents [patents.google.com]
Core Applications of Phenazinium Dyes in Scientific Research: A Technical Guide
Phenazinium dyes, a class of heterocyclic compounds, have garnered significant interest across various scientific disciplines due to their unique electrochemical and photophysical properties. These properties make them invaluable tools in cell biology, biochemistry, and bioelectrochemistry. This technical guide provides an in-depth overview of the basic applications of phenazinium dyes in research, complete with experimental protocols, quantitative data, and visual workflows to aid researchers, scientists, and drug development professionals in their practical implementation.
Cell Viability and Cytotoxicity Assays
Phenazinium dyes are widely used to assess cell viability and cytotoxicity, offering a cost-effective alternative to other common assays like MTT.[1] These dyes can differentiate between live and dead cells based on membrane integrity and cellular metabolic activity.
Key Dyes: Methylene Blue, Safranin O
Principle: In viable cells, intracellular enzymes can reduce the colored phenazinium dye to a colorless form, and intact cell membranes prevent the entry of the dye. Conversely, dead cells with compromised membranes allow the dye to enter and stain intracellular components.[2]
Quantitative Data for Cytotoxicity of Phenothiazinium Dyes
| Dye | Cell Line | IC50 Value (µM) | Reference |
| Methylene Blue (MB) | Vero cells | 2.76 | [3] |
| New Methylene Blue (NMB) | MDA-MB-231 | 1.83 | [4] |
| Toluidine Blue O (TBO) | MCF 10A | 14.57 | [4] |
| Dimethylmethylene Blue (DMMB) | LLC-MK2 | 29.46 | [4] |
Experimental Protocol: Methylene Blue Cytotoxicity Assay
This protocol provides a method for determining the cytotoxicity of a compound using methylene blue staining.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Methylene blue solution (0.5% w/v in 50% ethanol)
-
Elution solution (e.g., 0.1 M HCl in ethanol)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
Staining:
-
Remove the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 100 µL of methylene blue solution to each well.
-
Incubate at room temperature for 15-20 minutes.
-
-
Washing:
-
Remove the methylene blue solution.
-
Wash the wells thoroughly with PBS to remove excess stain. Repeat until the PBS is clear.
-
-
Elution:
-
Add 100 µL of elution solution to each well.
-
Incubate on a shaker for 10-15 minutes to elute the dye from the stained cells.
-
-
Measurement: Read the absorbance of the eluted dye at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for determining cell viability using the Methylene Blue assay.
Redox Mediation in Biosensors and Biofuel Cells
Phenazinium dyes, particularly phenazine methosulfate (PMS), are excellent redox mediators. They facilitate electron transfer between an enzyme's active site and an electrode surface, which is a fundamental process in biosensors and microbial fuel cells.
Key Dye: Phenazine Methosulfate (PMS)
Principle: PMS can accept electrons from reduced biomolecules (like NADH) and transfer them to an acceptor molecule or an electrode. This property is exploited in various enzymatic assays and electrochemical systems.
Quantitative Data for Redox Potentials of Phenazine Derivatives
| Phenazine Derivative | Redox Potential (V vs. SHE) at pH 7 | Reference |
| Phenazine methosulfate (PMS) | +0.080 | [5] |
| 1-Hydroxyphenazine | -0.160 | [5] |
| Pyocyanin | -0.035 | [5] |
Experimental Protocol: PMS-NADH Assay for Enzyme Activity
This protocol describes a general method to measure the activity of NADH-dependent dehydrogenases using PMS as an intermediate electron carrier to a tetrazolium salt (INT), which forms a colored formazan product.
Materials:
-
Enzyme sample (e.g., cell lysate containing a dehydrogenase)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
NADH solution (1 mM)
-
Phenazine methosulfate (PMS) solution (10 mM, protect from light)
-
Iodonitrotetrazolium chloride (INT) solution (1.5 mM)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, NADH solution, and INT solution.
-
Enzyme Addition: Add the enzyme sample to the reaction mixture and mix gently.
-
Reaction Initiation: Start the reaction by adding the PMS solution.
-
Measurement: Immediately monitor the increase in absorbance at 490 nm (the absorbance maximum of the formazan product) over time using a spectrophotometer. The rate of formazan formation is proportional to the enzyme activity.
-
Controls: Run appropriate controls, such as a reaction mixture without the enzyme or without NADH, to account for any background reactions.
Experimental Workflow: Electron Transfer in a Biosensor
Caption: Electron transfer pathway in a biosensor using PMS as a redox mediator.
Probing Nucleic Acid Structure and Interactions
Certain phenazinium dyes, like phenosafranine and safranin T, can bind to nucleic acids, primarily through intercalation.[6][7] This interaction leads to changes in their spectroscopic properties, which can be used to study the structure and conformation of DNA and RNA.
Key Dyes: Phenosafranine, Safranin T
Principle: The planar aromatic structure of these dyes allows them to insert between the base pairs of nucleic acid helices. This binding can be monitored by changes in absorbance, fluorescence, and circular dichroism, providing insights into the binding affinity and mode.
Quantitative Data for Nucleic Acid Binding
| Dye | Nucleic Acid | Binding Constant (K') (M⁻¹) | Reference |
| Phenosafranine | RNA triplex (poly(U)·poly(A)*poly(U)) | 3.7 x 10⁵ | [6] |
| Phenosafranine | RNA duplex (poly(A)·poly(U)) | 1.9 x 10⁵ | [6] |
| Safranin O | Single-stranded polyadenylic acid | ~10⁵ | [8] |
| Phenosafranine | Single-stranded polyadenylic acid | ~10⁵ | [8] |
Experimental Protocol: Spectroscopic Titration for Nucleic Acid Binding
This protocol outlines a general method for studying the binding of a phenazinium dye to a nucleic acid using UV-Vis spectrophotometry.
Materials:
-
Phenazinium dye solution of known concentration (e.g., Phenosafranine)
-
Nucleic acid solution (e.g., RNA duplex) in a suitable buffer
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the free dye solution.
-
Titration:
-
Add small aliquots of the nucleic acid solution to the dye solution in the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate.
-
Record the absorption spectrum.
-
-
Data Collection: Continue the titration until no further significant changes in the spectrum are observed, indicating saturation of binding.
-
Data Analysis:
-
Monitor the changes in the absorbance and the wavelength of maximum absorption (λmax) of the dye.
-
The binding constant can be calculated by fitting the titration data to a suitable binding model (e.g., Scatchard plot).
-
Signaling Pathway: Mitochondrial-Mediated Apoptosis
Phenazinium dyes can be used as fluorescent probes to monitor mitochondrial health, a key factor in the intrinsic pathway of apoptosis. Changes in mitochondrial membrane potential, an early event in apoptosis, can be detected using these dyes.
Caption: Role of phenazinium dyes in monitoring mitochondrial events during apoptosis.
Fluorescent Probes for Bioimaging
The inherent fluorescence of many phenazinium dyes makes them suitable for various bioimaging applications.[9] Triamino-phenazinium dyes, in particular, have been developed as fluorescent probes for cellular imaging, including the staining of specific organelles like mitochondria.[10]
Key Dyes: Triamino-phenazinium derivatives
Principle: These dyes can be designed to accumulate in specific cellular compartments. Upon excitation with light of a suitable wavelength, they emit fluorescence, allowing for the visualization of these structures using fluorescence microscopy. Their photophysical properties, such as quantum yield and Stokes shift, can be tuned by chemical modifications.
Quantitative Data for Photophysical Properties of Triamino-phenazinium Dyes
| Dye Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |
| Triamino-phenazinium 5 | 552 | ~640-650 | 58-61 | [10] |
| Triamino-phenazinium 7 | 579 | ~640-650 | 67-68 | [10] |
| Post-functionalized TAP1b | 643 | 682 | 11 | [11] |
| Post-functionalized TAP2 | 651 | 694 | 11 | [11] |
Experimental Protocol: Mitochondrial Staining with a Phenazinium Dye
This protocol provides a general procedure for staining mitochondria in live cells.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
Phenazinium-based mitochondrial probe
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of the phenazinium dye in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in pre-warmed cell culture medium.
-
Cell Staining:
-
Remove the existing medium from the cells.
-
Add the medium containing the fluorescent probe to the cells.
-
Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO₂) for the time recommended for the specific probe (typically 15-30 minutes).
-
-
Washing: Remove the staining solution and wash the cells with pre-warmed culture medium to remove any unbound dye.
-
Imaging: Mount the coverslip on a slide or place the imaging dish on the stage of a fluorescence microscope. Visualize the stained mitochondria using the appropriate excitation and emission filters for the specific dye.
This guide provides a foundational understanding of the diverse applications of phenazinium dyes in research. By leveraging their unique properties, scientists can continue to develop innovative tools and methodologies for exploring complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The potential of phenothiazinium dyes as cytotoxicity markers in cisplatin-treated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview on the interaction of phenazinium dye phenosafranine to RNA triple and double helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of phenazinium dye safranin T to polyriboadenylic acid: spectroscopic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenazinium dyes safranine O and phenosafranine induce self-structure in single stranded polyadenylic acid: structural and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.igem.wiki [static.igem.wiki]
- 10. Emerging Thermosensitive Probes Based on Triamino-Phenazinium Dyes [mdpi.com]
- 11. Post-functionalization of triamino-phenazinium dyes to reach near-infrared emission - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03245D [pubs.rsc.org]
Safety and handling precautions for Amethyst Violet powder
An In-depth Technical Guide to the Safe Handling of Amethyst Violet (Crystal Violet) Powder
For Researchers, Scientists, and Drug Development Professionals
This compound, more commonly known in scientific literature as Crystal Violet or Gentian Violet, is a triarylmethane dye with extensive use as a histological stain, a component in Gram staining, and as a topical antiseptic.[1] Despite its utility, this compound presents significant health hazards, including being a suspected carcinogen, requiring stringent safety and handling protocols in a research environment.[2][3] This guide provides comprehensive safety data, handling protocols, and emergency procedures tailored for laboratory and drug development settings.
Physicochemical and Toxicological Profile
A clear understanding of the compound's properties is foundational to its safe use. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Common Names | Crystal Violet, Gentian Violet, Methyl Violet 10B[1][4] |
| CAS Number | 548-62-9[4] |
| Molecular Formula | C₂₅H₃₀ClN₃[4] |
| Molecular Weight | 407.99 g/mol [4] |
| Appearance | Dark green or dark purple powder with a metallic luster[5] |
| Melting Point | 173 °C (decomposes)[5] |
| Solubility | Soluble in water, ethanol; Insoluble in ether |
Table 2: Summary of Toxicological Data
| Hazard Classification | Description |
|---|---|
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[2] Oral LD₅₀ in rats is reported to be between 90 and 650 mg/kg.[6] |
| Serious Eye Damage | Category 1: Causes serious, potentially permanent eye damage.[2][5] |
| Carcinogenicity | Category 2 or 1B: Suspected of causing cancer.[2][5] Studies have reported carcinogenic effects in rodents.[1] |
| Skin Irritation | Category 2: Causes skin irritation.[2] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[7] |
Personal Protective Equipment (PPE) and Engineering Controls
Due to the hazardous nature of the powder, particularly the risk of inhalation and its carcinogenicity, a multi-layered approach to exposure control is mandatory.
Engineering Controls
-
Ventilation: All handling of dry this compound powder must be performed within a certified chemical fume hood to minimize inhalation exposure.[8] If a balance cannot be placed in a hood, alternative controls like a HEPA-filtered ventilated balance enclosure or a glove bag should be used.[8]
-
Designated Area: Establish a designated and clearly labeled work area specifically for handling toxic powders to prevent cross-contamination.[8][9] Line the work surface with absorbent, leak-proof bench pads.[9]
Personal Protective Equipment (PPE)
The following workflow outlines the minimum required PPE.
Caption: Required PPE workflow for handling this compound powder.
Experimental Protocols
Adherence to standardized protocols is critical for minimizing exposure during routine laboratory procedures.
Safe Weighing Protocol for Hazardous Powders
This protocol, often called the "Tare Method," is designed to prevent the aerosolization of powder in the open lab environment.
Caption: Safe weighing protocol using the tare method.
Spill Cleanup Protocol
Immediate and correct response to a spill is critical to prevent wider contamination and exposure.
-
Alert and Isolate: Alert personnel in the immediate area and restrict access.[10]
-
Don PPE: Put on all required PPE, including a respirator, two pairs of nitrile gloves, a lab coat, and chemical splash goggles.[10][11]
-
Contain Aerosolization: Gently cover the spill with absorbent pads or paper towels and wet them with water.[10][11] This helps dissolve the powder and prevents it from becoming airborne.[10] Do not dry sweep fine powders.[12]
-
Collect Material: Once the powder is wetted and absorbed, carefully collect the material using a scoop or tongs and place it into a labeled, sealable bag for hazardous waste.[13][14]
-
Decontaminate Area: Wipe the spill area with a compatible solvent or detergent solution, working from the outer edge of the spill inward.[15]
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste according to institutional guidelines.[13]
Mechanism of Toxicity and Signaling
Amethyst (Crystal) Violet's toxicity is linked to its chemical structure and interaction with biological macromolecules. It is a mutagen and a mitotic toxin that inhibits cell proliferation.[16] The positively charged ions of the dye can interact with negatively charged components of the cell wall and DNA.[16] This interaction can lead to DNA damage, which, if not properly repaired, can result in apoptosis or carcinogenesis.[17]
Caption: Postulated mechanism of this compound cytotoxicity.
References
- 1. Crystal violet - Wikipedia [en.wikipedia.org]
- 2. Crystal Violet SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. Exposure to Crystal Violet, Its Toxic, Genotoxic and Carcinogenic Effects on Environment and Its Degradation and Detoxification for Environmental Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. southernbiological.com [southernbiological.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. lobachemie.com [lobachemie.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. safety.duke.edu [safety.duke.edu]
- 10. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. macsenlab.com [macsenlab.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Notes: Methylene Violet Protocol for Yeast Viability Assay
A Note on Terminology: The term "Amethyst Violet" is not standardly used for a specific yeast viability protocol. However, based on common laboratory staining reagents, it likely refers to Methylene Violet , a stain increasingly recognized for its accuracy in yeast viability assessment, often as a superior alternative to the traditional Methylene Blue. These application notes are based on the Methylene Violet staining protocol.
Introduction
The determination of yeast cell viability is critical in various fields, including brewing, baking, biofuel production, and biomedical research. A reliable viability assay provides essential information on the health and metabolic state of a yeast culture, which is crucial for process optimization and quality control. The Methylene Violet assay is a simple, rapid, and effective colorimetric method for distinguishing between viable and non-viable yeast cells.
Principle of the Assay
The Methylene Violet assay is based on the principle of membrane integrity. Methylene Violet is a vital stain that can only penetrate cells with compromised or damaged cell membranes.
-
Viable Cells: Healthy, viable yeast cells possess intact and fully functional cell membranes that actively exclude the Methylene Violet dye. These cells, therefore, remain unstained or only faintly tinted.
-
Non-Viable Cells: Dead or membrane-compromised cells lose their ability to regulate the passage of substances across their membranes. Methylene Violet freely enters these cells, where it binds to negatively charged intracellular components like nucleic acids and proteins, resulting in a distinct deep violet coloration.
This clear differentiation allows for the straightforward enumeration of live and dead cells in a population using bright-field microscopy.
Applications
-
Brewing and Fermentation Industries: Monitoring the health of yeast slurries for pitching and re-pitching to ensure consistent fermentation performance.
-
Drug Discovery and Development: Assessing the cytotoxic effects of antifungal compounds or other therapeutic agents on yeast, which can serve as a model eukaryotic organism.
-
Academic Research: Studying cellular stress responses, aging, and apoptosis in yeast.
-
Biofuel Production: Optimizing fermentation processes by ensuring a high proportion of viable yeast cells.
Advantages over Traditional Methods
Compared to Methylene Blue, Methylene Violet offers several advantages:
-
Greater Accuracy: Methylene Blue relies on the metabolic reduction of the dye by viable cells. This can be unreliable as stressed but still viable cells may not have sufficient metabolic activity to reduce the dye, leading to an overestimation of dead cells.[1] Methylene Violet's mechanism is based on physical membrane integrity, providing a more direct assessment of viability.[1]
-
Clearer Differentiation: The assay provides a more distinct binary outcome (clear vs. deep violet), reducing the subjectivity associated with interpreting intermediate blue shades sometimes seen with Methylene Blue.[2]
-
Vitality Indication: The intensity of the violet stain can also offer insights into the vitality of the yeast population. Cells that are lightly stained may be stressed and losing membrane integrity, indicating a decline in the overall health of the culture.[1]
Experimental Protocols
Preparation of Reagents
A key reagent for this assay is the Alkaline Methylene Violet staining solution.
| Reagent/Component | Specification | Preparation Instructions |
| Methylene Violet Powder | N/A | Source from a reliable chemical supplier. |
| Distilled Water | Deionized | Used as the solvent. |
| Sodium Citrate (optional) | Dihydrate | Can be included to buffer the solution. |
| Staining Solution (0.1%) | Final Concentration | Dissolve 0.1 g of Methylene Violet powder in 100 mL of distilled water. Mix thoroughly. Filter if necessary. Store in a dark bottle at room temperature. |
Yeast Sample Preparation
-
Obtain a representative sample from the yeast culture or slurry.
-
If the yeast suspension is highly concentrated (>10^7 cells/mL), prepare a serial dilution using sterile distilled water or a suitable buffer (e.g., PBS) to achieve an optimal cell density for counting. A 1:10 or 1:100 dilution is often appropriate.
Staining Protocol
-
In a microcentrifuge tube or a small test tube, mix the yeast sample with the Methylene Violet staining solution. A common mixing ratio is 1:1, but this can be optimized for different yeast strains and concentrations (ratios from 1:1 to 1:5 are often used).[3] For example, combine 100 µL of the diluted yeast suspension with 100 µL of the 0.1% Methylene Violet solution.
-
Gently vortex or mix the sample to ensure uniform staining.
-
Incubate the mixture at room temperature for a minimum of 5 minutes to allow for dye uptake by non-viable cells.[3]
Microscopic Examination and Cell Counting
-
After incubation, transfer a small aliquot (e.g., 10 µL) of the stained yeast suspension to a hemocytometer (counting chamber).
-
Place a coverslip over the chamber.
-
Examine the sample under a bright-field microscope at 400x magnification.
-
Count the number of viable (unstained) and non-viable (stained deep violet) cells within the grid of the hemocytometer. To avoid counting bias, use a systematic approach (e.g., count cells in the four large corner squares and the central square).
-
Calculate the percentage of viable cells using the following formula:
% Viability = (Number of Unstained Cells / Total Number of Cells [Stained + Unstained]) x 100
Visualizations
Staining Mechanism
Caption: Methylene Violet distinguishes yeast viability based on membrane integrity.
Experimental Workflow
Caption: Step-by-step workflow for the Methylene Violet yeast viability assay.
References
Distinguishing Dead Cells in Culture with Violet-Excitable Amine-Reactive Dyes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate discrimination between live and dead cells is a critical step in a wide range of cell-based assays, including flow cytometry, cytotoxicity assays, and drug efficacy studies. Dead cells can non-specifically bind to antibodies and other reagents, leading to false-positive signals and inaccurate data interpretation.[1][2] While a historical publication from 1962 mentions "Amethyst violet" for distinguishing cells with damaged membranes, there is a notable absence of current literature, commercially available products, or established protocols for a dye specifically bearing this name for cell viability applications.[3]
Modern cell biology largely employs a class of fluorescent dyes known as fixable viability dyes for robust live/dead cell discrimination. Among these, violet-excitable amine-reactive dyes are particularly valuable due to their compatibility with multicolor flow cytometry panels that utilize the violet laser (405 nm). These dyes offer a reliable method for excluding dead cells from analysis, even after fixation and permeabilization procedures required for intracellular staining.[2][4]
This document provides a detailed overview and protocol for the use of a generic violet-excitable amine-reactive dye for distinguishing dead cells in culture.
Principle of Action
Violet-excitable amine-reactive viability dyes are cell-impermeant molecules that covalently bind to primary amines on proteins.[5] The mechanism of discrimination between live and dead cells is based on the integrity of the cell membrane:
-
Live Cells: In viable cells with intact plasma membranes, the dye can only react with the amines of proteins on the cell surface. This results in a dim, low-level fluorescence signal.[4][6]
-
Dead Cells: In cells with compromised membranes, the dye can enter the cytoplasm and bind to the abundant intracellular proteins in addition to the surface proteins. This leads to a significantly brighter fluorescent signal, often more than 50-fold greater than that of live cells.[2][6]
This covalent labeling is stable and can withstand fixation with aldehydes (e.g., formaldehyde) and permeabilization with detergents (e.g., saponin) or alcohols (e.g., methanol), making these dyes ideal for complex experimental workflows.[1][4]
Mechanism of live/dead cell discrimination.
Data Presentation
The performance of different violet-excitable viability dyes can be compared based on their spectral properties. Below is a summary of representative commercially available dyes.
| Dye Name (Example) | Excitation Max (nm) | Emission Max (nm) | Common Flow Cytometry Filter |
| LIVE/DEAD™ Fixable Violet | ~416 | ~451 | 450/50 BP |
| Zombie Violet™ | ~414 | ~453 | 450/50 BP |
| Ghost Dye™ Violet 450 | ~405 | ~450 | 440/40 or 440/50 BP |
| GloCell™ Fixable Viability Dye Violet 510 | ~414 | ~508 | 525/50 BP |
Note: Spectral properties are approximate and can vary slightly between manufacturers and experimental conditions. BP denotes bandpass filter.
Experimental Protocols
I. Preparation of Reagents
-
Staining Buffer: A protein-free and azide-free buffer, such as Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium, is required for the staining step.[1] The presence of protein in the buffer will result in quenching of the dye.
-
Dye Stock Solution: Reconstitute the lyophilized amine-reactive dye in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[7] Refer to the manufacturer's instructions for the specific volume of DMSO to add. Once reconstituted, it is recommended to aliquot the stock solution and store it at -20°C, protected from light and moisture.[7] Avoid repeated freeze-thaw cycles.
-
Cell Suspension: Prepare a single-cell suspension of your cells of interest at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in the protein-free staining buffer.
II. Staining Protocol for Flow Cytometry
This protocol provides a general procedure. Optimization may be required for different cell types and experimental conditions.
General experimental workflow.
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash the cells twice with a protein-free and azide-free buffer (e.g., DPBS) to remove any residual protein from the culture medium.
-
Resuspend the cell pellet in the protein-free buffer at a concentration of 1-10 x 10^6 cells/mL.[8]
-
-
Staining:
-
Add 1 µL of the reconstituted violet viability dye stock solution for each 1 mL of cell suspension.[8] Vortex immediately to ensure homogenous staining.
-
Incubate the cells for 20-30 minutes at room temperature or 4°C, protected from light.[5][8] Incubation at 4°C can help to slow down cell death processes during the staining procedure.
-
-
Washing:
-
Wash the cells once or twice with a complete staining buffer (e.g., PBS containing 1-2% Fetal Bovine Serum) to quench any unbound reactive dye.
-
-
Downstream Processing (Optional):
-
Fixation and Permeabilization: If performing intracellular staining, proceed with your standard fixation and permeabilization protocol.
-
Antibody Staining: Stain for surface and/or intracellular markers with fluorescently conjugated antibodies as per your experimental protocol.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry.
-
Acquire the samples on a flow cytometer equipped with a violet laser (405 nm).
-
Collect the fluorescence emission using a filter appropriate for the specific dye (e.g., 450/50 nm bandpass filter).[9]
-
III. Controls for Data Analysis
-
Unstained Control: A sample of cells that has not been treated with the viability dye is essential to determine the level of autofluorescence.
-
Single-Stained Controls: For multicolor experiments, single-stained samples for each fluorochrome are necessary for accurate compensation.
-
Live/Dead Controls: To set the gates for live and dead populations, it is recommended to use a mixed population of live and dead cells. Dead cells can be prepared by incubating a sample of cells at 60°C for 10-15 minutes or by treating them with 70% ethanol.[10]
IV. Data Analysis
-
Create a histogram plot of the fluorescence intensity from the violet viability dye channel.
-
Two distinct populations should be visible: a dim population corresponding to live cells and a bright population corresponding to dead cells.
-
Draw a gate to exclude the brightly fluorescent dead cells from further analysis.
-
Subsequent analysis of other markers should be performed on the gated "live" cell population.
Gating strategy for data analysis.
While the term "this compound" does not correspond to a currently used viability dye, the principle of using a violet-excitable dye for dead cell exclusion is a cornerstone of modern cell analysis. The use of violet-excitable amine-reactive fixable viability dyes provides a robust and flexible method to ensure high-quality data in a variety of applications, particularly in complex multicolor flow cytometry experiments. By following the protocols and considerations outlined in these application notes, researchers can confidently distinguish live and dead cell populations, leading to more accurate and reliable experimental outcomes.
References
- 1. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]
- 2. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 3. This compound as a stain for distinguishing cells with a damaged membrane from normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. フローサイトメトリー用の固定可能な生存率解析用試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. How does the fixed cell viability staining dyes work? | AAT Bioquest [aatbio.com]
- 7. Zombie Violet Fixable Viability Kit | ABIN2669247 [antibodies-online.com]
- 8. Ghost Dye Violet 540 Fixable Viability Dye (#72086) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. stemcell.com [stemcell.com]
- 10. LIVE/DEAD™ Fixable Violet Dead Cell Stain Kit, for 405 nm excitation, 200 Assays - FAQs [thermofisher.com]
Amethyst Violet Staining: Application Notes and Protocols for Cell Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amethyst Violet is a fluorescent, amine-reactive dye utilized for the discrimination of live and dead cells in flow cytometry. Unlike traditional viability dyes that are excluded by intact cell membranes, this compound covalently binds to primary amines on cellular proteins. In live cells, with their intact membranes, the dye reacts only with surface proteins, resulting in dim staining. In contrast, dead cells, characterized by compromised membrane integrity, allow the dye to enter and bind to the abundant intracellular proteins, leading to a significantly brighter fluorescent signal. This robust staining method is compatible with subsequent fixation and permeabilization procedures, making it an invaluable tool for multicolor flow cytometry analysis, particularly in studies involving intracellular targets.
Principle of this compound Staining
The core principle of this compound staining lies in the differential accessibility of cellular proteins in live versus dead cells. Live cells maintain a selectively permeable membrane that restricts the entry of the dye, limiting its reaction to a smaller pool of proteins on the cell surface. Conversely, the compromised membranes of dead or dying cells allow this compound to readily permeate the intracellular space, where it conjugates with a vast number of proteins, leading to a substantial increase in fluorescence intensity. This differential staining allows for the clear demarcation of live and dead cell populations.
Quantitative Data Summary
The optimal concentration of this compound should be determined for each cell type and experimental condition to ensure the best separation between live and dead cell populations with minimal background staining. Below is a summary of typical titration results for an amine-reactive violet dye.[1]
| Dilution | Concentration Factor | Mean Fluorescence Intensity (MFI) of Dead Cells | Stain Index (SI) | Observation |
| 1:500 | 2x | 750,000 | 299 | Good separation, but still some background. |
| 1:1000 | 1x | 700,000 | 699 | Optimal, best separation with low background. [1] |
| 1:2000 | 0.5x | 400,000 | 399.5 | Suboptimal, reduced separation.[1] |
| 1:4000 | 0.25x | 100,000 | 199.5 | Too low, poor separation.[1] |
Stain Index (SI) is calculated as: (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population).
Experimental Protocols
Protocol 1: Titration of this compound for Optimal Concentration
Objective: To determine the optimal concentration of this compound that provides the maximal separation between live and dead cell populations.
Materials:
-
Cells of interest
-
This compound dye
-
Protein-free Phosphate-Buffered Saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with a violet laser (405 nm excitation)
Procedure:
-
Prepare a Mixed Population of Live and Dead Cells:
-
Harvest and wash the cells with protein-free PBS.
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in protein-free PBS.[2][3]
-
Divide the cell suspension into two tubes.
-
Induce cell death in one tube by heat treatment (e.g., 55-65°C for 5-10 minutes) or by another appropriate method.
-
Mix the live and heat-killed cell populations at a 1:1 ratio.
-
-
Stain the Cells:
-
Incubation:
-
Vortex the tubes immediately after adding the dye.
-
Incubate for 20-30 minutes at room temperature, protected from light.[1]
-
-
Wash and Acquire Data:
-
Wash the cells twice with 2 mL of flow cytometry staining buffer to remove unbound dye.[1]
-
Centrifuge and discard the supernatant.
-
Resuspend the cells in an appropriate volume of flow cytometry staining buffer for analysis.
-
Acquire data on a flow cytometer using violet laser excitation (405 nm).
-
-
Data Analysis:
-
For each concentration, generate a histogram plotting fluorescence intensity.
-
Identify the live (dim) and dead (bright) populations.
-
Calculate the Stain Index (SI) for each concentration to determine the optimal dilution.
-
Protocol 2: General Staining Procedure with this compound
Objective: To stain cells with the predetermined optimal concentration of this compound for viability assessment.
Materials:
-
Cells of interest
-
This compound dye at the optimal concentration
-
Protein-free Phosphate-Buffered Saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
Procedure:
-
Cell Preparation:
-
Staining:
-
Incubation:
-
Incubate the cells for 20-30 minutes at room temperature, protected from light.[1]
-
-
Washing:
-
Wash the cells once or twice with flow cytometry staining buffer.[3]
-
-
Downstream Processing:
-
The cells are now ready for subsequent steps such as surface and/or intracellular staining, followed by flow cytometric analysis.
-
Visualizations
Caption: Mechanism of live/dead cell discrimination by this compound.
Caption: Experimental workflow for this compound staining.
References
Application Notes and Protocols: A Representative Ehrlich-Inspired Triple Staining Technique
The following application notes and protocols are based on the historical staining methodologies developed by Paul Ehrlich and his contemporaries. While a specific technique formally named the "Ehrlich and Lazarus Triple Staining Technique" featuring "Amethyst Violet" is not prominently documented in historical literature, this guide synthesizes Ehrlich's pioneering principles of differential staining using a combination of acidic and basic dyes. This representative protocol is designed for researchers, scientists, and drug development professionals to achieve polychromatic differentiation of cells and tissues, particularly for blood smears and tissue sections.
Introduction
Paul Ehrlich was a seminal figure in the development of histological staining, pioneering the use of aniline dyes to classify different types of blood cells. His work, often in collaboration with colleagues like Adolf Lazarus, laid the foundation for modern hematology and pathology. Ehrlich's "triacid stain," composed of orange G, acid fuchsin, and methyl green, was a landmark achievement, allowing for the simultaneous visualization of different cellular components based on their chemical affinities.
This document outlines a representative triple staining protocol inspired by Ehrlich's methods, utilizing a combination of a basic violet dye (represented here as this compound/Crystal Violet), and two acidic dyes (Orange G and Acid Fuchsin). This combination allows for the differential staining of nuclei, cytoplasm, and various granular and fibrous components within a tissue sample.
Principle of the Stain: This technique is a polychromatic staining method that relies on the differential affinity of tissue components for dyes of different molecular weights and charges. The basic dye, this compound (Crystal Violet), stains acidic and basophilic structures such as nuclei and ribosomes. The two acidic dyes, Orange G and Acid Fuchsin, with different molecular sizes, sequentially stain basic and acidophilic structures like cytoplasm and collagen, with the smaller molecule (Orange G) penetrating more readily and the larger molecule (Acid Fuchsin) displacing it from certain structures.
Materials and Reagents
Staining Solutions
The following table summarizes the composition of the required staining solutions. It is recommended to prepare fresh solutions or use filtered stock solutions.
| Solution | Component | Concentration/Amount | Solvent | Volume |
| This compound (Crystal Violet) Solution | Crystal Violet (C.I. 42555) | 1.0 g | Distilled Water | 100 mL |
| Glacial Acetic Acid | 1.0 mL | |||
| Orange G Solution | Orange G (C.I. 16230) | 2.0 g | Distilled Water | 100 mL |
| Phosphotungstic Acid | 0.5 g | |||
| Acid Fuchsin Solution | Acid Fuchsin (C.I. 42685) | 1.0 g | Distilled Water | 100 mL |
| Glacial Acetic Acid | 1.0 mL |
Other Reagents
-
Fixative (e.g., 10% Neutral Buffered Formalin or Bouin's Fluid)
-
Dehydrating agents (graded ethanol series: 70%, 95%, 100%)
-
Clearing agent (e.g., Xylene or a xylene substitute)
-
Mounting medium (resinous)
-
Distilled water
-
Acid alcohol (1% HCl in 70% ethanol)
Experimental Protocol
This protocol is designed for paraffin-embedded tissue sections. Modifications may be required for other sample types.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Transfer slides through 70% ethanol for 3 minutes.
-
Rinse gently in running tap water for 5 minutes, then rinse in distilled water.
-
-
Nuclear Staining:
-
Stain with this compound (Crystal Violet) solution for 5-10 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in acid alcohol for 10-20 seconds, checking microscopically until nuclei are distinct and the background is clear.
-
Rinse in running tap water for 5 minutes to "blue" the nuclei, then rinse in distilled water.
-
-
Cytoplasmic and Connective Tissue Staining:
-
Stain with Orange G solution for 2 minutes.
-
Rinse briefly in distilled water.
-
Stain with Acid Fuchsin solution for 3-5 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through 95% ethanol (2 changes) and 100% ethanol (2 changes), 1 minute each.
-
Clear in two changes of xylene for 3 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Staining Results
| Cellular/Tissue Component | Expected Color |
| Nuclei | Violet to Blue |
| Cytoplasm, Muscle, Keratin | Red to Pink |
| Erythrocytes | Orange |
| Collagen, Mucin | May appear reddish or unstained depending on differentiation |
Visualizations
Experimental Workflow
Caption: Workflow for the Ehrlich-Inspired Triple Staining Protocol.
Staining Mechanism
Caption: Dye affinity for cellular components in triple staining.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak Nuclear Staining | Under-staining with this compound. | Increase staining time. Ensure the pH of the stain is correct. |
| Over-differentiation in acid alcohol. | Reduce differentiation time. Check slide microscopically during differentiation. | |
| Excessive Red Staining | Over-staining with Acid Fuchsin. | Reduce staining time in Acid Fuchsin. |
| Incomplete dehydration before clearing. | Ensure absolute ethanol is anhydrous and dehydration steps are adequate. | |
| Poor Color Differentiation | Incorrect pH of staining solutions. | Check and adjust the pH of the staining solutions. |
| Sections are too thick. | Cut sections at 4-6 µm. | |
| Stain Precipitate on Section | Old or unfiltered staining solutions. | Filter stains before use. |
Safety Precautions
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area, especially when using xylene and ethanol. Dispose of all chemical waste according to institutional guidelines. Refer to the Safety Data Sheet (SDS) for each reagent for detailed handling and safety information.
Application Notes: Amethyst Violet (Crystal Violet) in Bright-field Microscopy
Product: Amethyst Violet (Crystal Violet, Gentian Violet)
Code: Varies by supplier (e.g., C0775, Sigma-Aldrich)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
While "this compound" is not a standard term in bright-field microscopy, a chemically identical or closely related compound, Crystal Violet (also known as Gentian Violet or Methyl Violet 10B), is a widely utilized cationic (positively charged) triarylmethane dye.[1][2] It imparts a deep violet color to biological specimens, enhancing contrast for microscopic examination.[3] Its primary applications include the differential staining of bacteria (Gram staining), simple staining of bacteria and cultured cells, and the staining of specific tissue components like amyloid and nuclei.[2][4][5]
Crystal Violet is a primary component of Gram's stain, a fundamental technique in microbiology for classifying bacteria into two groups: Gram-positive and Gram-negative, based on their cell wall structure.[2][5] The dye is also used in cell biology to quantify cell viability and proliferation, as it stains the DNA and proteins of adherent cells.[2][6]
Physical and Chemical Properties
The properties of Crystal Violet are well-documented and crucial for its application in microscopy.
| Property | Value | Reference |
| Chemical Name | Hexamethyl pararosaniline chloride | [2] |
| Molecular Formula | C₂₅H₃₀ClN₃ | [2] |
| Appearance | Dark green to dark purple powder/crystals | |
| Absorbance Maximum (in water) | ~590 nm | [2][7] |
| Molar Extinction Coefficient | ~87,000 M⁻¹cm⁻¹ | [2] |
Applications
-
Gram Staining of Bacteria: Crystal Violet serves as the primary stain, binding to the peptidoglycan in bacterial cell walls.[5] Gram-positive bacteria, with their thick peptidoglycan layer, retain the Crystal Violet-iodine complex and appear violet. Gram-negative bacteria, with a thinner layer, are decolorized and subsequently counterstained, typically with safranin, appearing pink or red.[1][5]
-
Simple Staining of Cells: As a basic dye, Crystal Violet binds to negatively charged components of the cell, such as the nucleus and cytoplasm, allowing for the visualization of cell morphology and arrangement.[1][2]
-
Cell Viability and Proliferation Assays: In cultured adherent cells, the amount of Crystal Violet stain taken up is proportional to the cell biomass.[6] This allows for a simple and effective method to quantify relative cell density and assess the effects of various treatments on cell growth.[6]
-
Histological Staining: Crystal Violet can be used to stain specific tissue components. For example, it is used in the staining of amyloid deposits, which will appear purple-red, in a method known as Bancroft's Crystal Violet for Amyloid.[4]
Experimental Protocols
Protocol 1: Simple Staining of Adherent Mammalian Cells
This protocol is designed for staining adherent cells in a multi-well plate to assess cell growth and morphology.
Materials:
-
Adherent cells cultured in a multi-well plate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fixative Solution: 100% Methanol or 4% Paraformaldehyde (PFA) in PBS
-
Crystal Violet Staining Solution (0.1% - 0.5% w/v in 20% methanol)[6][8]
-
Deionized water
Procedure:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with an appropriate volume of PBS to remove dead cells and debris.[8]
-
Add the fixative solution to each well, ensuring the cell monolayer is completely covered. Incubate for 10-15 minutes at room temperature.[8]
-
Aspirate and discard the fixative solution.
-
Add the Crystal Violet Staining Solution to each well, covering the cells. Incubate for 10-20 minutes at room temperature.[6][8]
-
Aspirate and discard the staining solution.
-
Gently wash the wells 2-3 times with deionized water to remove excess unbound dye.[8]
-
Allow the plate to air dry completely at room temperature.[8]
-
The stained cell monolayer can now be examined under a bright-field microscope.
Protocol 2: Gram Staining of Bacteria
This is a fundamental differential stain used in microbiology.
Materials:
-
Heat-fixed bacterial smear on a microscope slide
-
Crystal Violet Solution (Primary Stain)
-
Gram's Iodine Solution (Mordant)
-
Decolorizer (e.g., 95% Ethanol or Acetone-Alcohol mixture)
-
Safranin Solution (Counterstain)
-
Deionized water
Procedure:
-
Flood the heat-fixed smear with Crystal Violet solution and let it stand for 1 minute.[1]
-
Gently rinse the slide with deionized water.
-
Flood the smear with Gram's Iodine solution and let it stand for 1 minute. This forms a Crystal Violet-iodine complex.[1]
-
Gently rinse the slide with deionized water.
-
Decolorize the smear by adding the decolorizer drop by drop until the runoff is clear (typically 10-20 seconds).[1] This is the critical step.
-
Immediately rinse the slide with deionized water to stop the decolorization process.
-
Flood the smear with Safranin solution and let it stand for 1 minute to counterstain the Gram-negative cells.[1]
-
Gently rinse the slide with deionized water.
-
Blot the slide dry carefully with bibulous paper.
-
Examine the slide under a bright-field microscope, using oil immersion for the highest magnification. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink or red.[1]
Visualizations
Below are diagrams illustrating the experimental workflows described.
Figure 1: Workflow for simple staining of adherent cells.
Figure 2: Workflow for Gram staining of bacteria.
References
Application Notes and Protocols: Amethyst Violet Dye Exclusion Test for Cell Viability Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Amethyst Violet dye exclusion test is a robust method for discriminating between live and dead cells within a population. This assay is particularly valuable in fields such as immunology, oncology, and drug discovery, where accurate assessment of cell viability is critical for the interpretation of experimental results. The test utilizes this compound, a violet laser-excitable amine-reactive fluorescent dye.
The principle of the assay is based on the integrity of the cell membrane. Live cells, with their intact membranes, are impermeable to the this compound dye. The dye can only react with the primary amines on the cell surface, resulting in dim fluorescence. In contrast, dead or dying cells have compromised membranes that allow the dye to enter the cytoplasm. Once inside, the dye covalently binds to the abundant intracellular amine-containing proteins, leading to a significantly brighter fluorescent signal. This substantial difference in fluorescence intensity allows for clear differentiation between live and dead cell populations using flow cytometry or fluorescence microscopy. A key advantage of this covalent binding is that the dye is retained within the cells even after fixation and permeabilization procedures, making it compatible with subsequent intracellular staining protocols.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from a typical this compound dye exclusion assay analyzed by flow cytometry.
Table 1: Jurkat Cell Viability after Treatment with Compound X
| Treatment Concentration (µM) | % Live Cells (this compound Negative) | % Dead Cells (this compound Positive) |
| 0 (Control) | 95.2 ± 1.5 | 4.8 ± 1.5 |
| 1 | 88.7 ± 2.1 | 11.3 ± 2.1 |
| 10 | 65.4 ± 3.8 | 34.6 ± 3.8 |
| 50 | 22.1 ± 4.5 | 77.9 ± 4.5 |
| 100 | 5.6 ± 2.3 | 94.4 ± 2.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Flow Cytometry Gating Strategy for this compound Staining
| Population | Gating Parameters | Expected this compound Fluorescence |
| Total Cells | Forward Scatter (FSC) vs. Side Scatter (SSC) | N/A |
| Live Cells | This compound Negative | Low |
| Dead Cells | This compound Positive | High |
Experimental Protocols
Materials and Reagents:
-
This compound dye, stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture medium appropriate for the cell type
-
Cells in suspension or adherent cells
-
Flow cytometry tubes or microcentrifuge tubes
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS), optional
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional
-
Flow cytometer with a violet laser (e.g., 405 nm excitation) and appropriate emission filter (e.g., ~450 nm)
Protocol 1: Staining of Suspension Cells for Flow Cytometry
-
Cell Preparation: Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in a protein-free buffer like PBS.
-
Dye Preparation: Prepare a working solution of this compound dye by diluting the stock solution in PBS. The optimal concentration should be determined by titration, but a final concentration of 1 µL of stock per 1 mL of cell suspension is a good starting point.
-
Staining: Add the this compound working solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[1]
-
Washing: Wash the cells by adding 2 mL of PBS, centrifuging at 300-500 x g for 5 minutes, and decanting the supernatant. Repeat the wash step twice to remove any unbound dye.[1]
-
(Optional) Fixation and Permeabilization: If subsequent intracellular staining is required, resuspend the cell pellet in fixation buffer and incubate for 15-20 minutes at room temperature. Wash the cells once with PBS, then resuspend in permeabilization buffer for 10-15 minutes at room temperature.
-
Analysis: Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA). Analyze the samples on a flow cytometer equipped with a violet laser.
Protocol 2: Staining of Adherent Cells for Fluorescence Microscopy
-
Cell Preparation: Culture adherent cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Aspirate Medium: Gently aspirate the culture medium from the cells.
-
Washing: Wash the cells once with PBS.
-
Dye Preparation: Prepare a working solution of this compound dye in a protein-free buffer (e.g., PBS).
-
Staining: Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[1]
-
Washing: Aspirate the dye solution and wash the cells three times with PBS to remove unbound dye.[1]
-
(Optional) Fixation: For endpoint assays, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[1]
-
Imaging: Mount the coverslips with an appropriate mounting medium and visualize the cells using a fluorescence microscope with filters suitable for violet excitation and blue/violet emission.
Mandatory Visualization
Caption: Principle of this compound Dye Exclusion.
Caption: Flow Cytometry Experimental Workflow.
References
Application Notes and Protocols: Preparation and Use of Amethyst Violet (Crystal Violet) Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amethyst Violet, commonly known in the scientific community as Crystal Violet or Gentian Violet, is a triarylmethane dye widely utilized in biological and medical research.[1] Its primary application is as a histological and bacteriological stain, most notably in the Gram staining method for bacterial classification.[1][2] Crystal Violet is also extensively used in cell biology to quantify cell viability and proliferation, assess biofilm formation, and stain cells for microscopic visualization.[3] The dye intercalates with DNA, staining the nuclei of adherent cells a deep purple, which allows for the quantification of DNA content proportional to the cell number.[1][4][5] This document provides detailed protocols for the preparation of Crystal Violet working solutions from stock and their application in common laboratory assays.
I. Preparation of Stock and Working Solutions
The preparation of a stable and effective Crystal Violet staining solution is critical for obtaining reliable and reproducible results. The following tables summarize the formulations for common stock and working solutions.
Table 1: Crystal Violet Stock Solution Formulations
| Stock Solution Component | Concentration | Amount for 100 mL | Solvent |
| Crystal Violet Powder | 2% (w/v) | 2 g | 95% Ethanol |
| Ammonium Oxalate Monohydrate | 1% (w/v) | 1 g | Deionized Water |
Preparation Protocol for 2% Stock Solution:
-
Dissolve 2 grams of Crystal Violet powder in 20 mL of 95% ethyl alcohol.[2][6]
-
In a separate container, dissolve 0.8 to 1 gram of ammonium oxalate monohydrate in 80 mL of deionized water.[2][6]
-
Mix the Crystal Violet solution with the ammonium oxalate solution.[2][6]
-
Filter the final solution to remove any undissolved particles.[6][7]
Table 2: Common Crystal Violet Working Solution Formulations
| Application | Crystal Violet Concentration | Solvent | Preparation from Stock/Powder |
| Cell Viability/Proliferation Assay | 0.1% - 0.5% (w/v) | 20% Methanol in Water | Dissolve 0.1 g to 0.5 g of powder in 100 mL of 20% methanol.[8] |
| Biofilm Assay | 0.1% (w/v) | Phosphate-Buffered Saline (PBS) or Water | Dissolve 0.1 g of powder in 100 mL of PBS or distilled water. |
| Gram Staining | Varies (often from a stock solution) | Water with Ammonium Oxalate | Mix 2% Crystal Violet stock with 1% ammonium oxalate solution.[2][6] |
| General Cell Staining | 0.1% (w/v) | Water or Buffered Formalin | Prepare a 0.1% solution in the desired solvent.[7][9] |
Storage and Stability: Crystal Violet solutions should be stored at room temperature in a dark container to protect them from light.[3] When stored properly, these solutions are generally stable for up to one year.[3][4]
II. Experimental Protocols
The following are detailed protocols for common applications of Crystal Violet in a research setting.
A. Cell Viability and Proliferation Assay
This assay is based on the principle that the amount of Crystal Violet stain retained by cells is proportional to the cell biomass.
Materials:
-
Cells cultured in multi-well plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution (e.g., 100% Methanol or 4% Paraformaldehyde)
-
0.1% - 0.5% Crystal Violet Staining Solution in 20% Methanol[8]
-
Washing Solution (e.g., distilled water or PBS)
-
Solubilization Solution (e.g., 1% SDS, 10% Acetic Acid, or 100% Methanol)[8]
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with the experimental compound(s) for the desired duration.
-
Fixation: Gently wash the cells with PBS. Add a fixative solution (e.g., 100% methanol) and incubate for 10-15 minutes at room temperature.[9]
-
Staining: Aspirate the fixative and add the Crystal Violet staining solution to each well, ensuring the cell monolayer is completely covered. Incubate for 15-30 minutes at room temperature.
-
Washing: Carefully remove the staining solution and wash the wells multiple times with distilled water to remove excess stain.[9] Allow the plate to air dry completely.
-
Solubilization: Add a solubilization solution to each well to dissolve the bound dye. Incubate for 15-30 minutes at room temperature, with gentle shaking.[8]
-
Quantification: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength of approximately 590 nm.[10] The absorbance is directly proportional to the number of viable cells.
B. Biofilm Assay
This protocol is used to quantify the formation of biofilms by microorganisms.
Materials:
-
Bacterial culture in a multi-well plate
-
Washing Solution (e.g., PBS or distilled water)
-
0.1% Crystal Violet Solution in water
-
Solubilization Solution (e.g., Ethanol or Sodium Citrate)
-
Microplate reader
Protocol:
-
Biofilm Formation: Inoculate the wells of a multi-well plate with a bacterial culture and incubate under appropriate conditions to allow for biofilm formation.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Staining: Add the 0.1% Crystal Violet solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Carefully wash the wells to remove excess stain.
-
Solubilization: Add a solubilization solution (e.g., ethanol) to each well to release the dye from the biofilm.
-
Quantification: Transfer the solubilized dye to a new plate and measure the absorbance at approximately 590 nm.
III. Visualizations
Diagram 1: Workflow for Crystal Violet Cell Viability Assay
Caption: A step-by-step workflow of the Crystal Violet cell viability assay.
Diagram 2: Preparation of Crystal Violet Working Solution from Powder
Caption: The process of preparing a Crystal Violet working solution.
Diagram 3: Logical Relationship in Biofilm Quantification
Caption: The relationship between biofilm mass and absorbance measurement.
References
- 1. Crystal violet - Wikipedia [en.wikipedia.org]
- 2. biognost.com [biognost.com]
- 3. apexbt.com [apexbt.com]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Crystal Violet Solution for the Gram Stain [thoughtco.com]
- 7. boneandcancer.org [boneandcancer.org]
- 8. clyte.tech [clyte.tech]
- 9. tpp.ch [tpp.ch]
- 10. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
Application Notes and Protocols: Amethyst Violet Staining for Assessing Cell Membrane Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate assessment of cell viability is fundamental in a vast array of biological research and drug development applications, from basic cell biology to high-throughput screening for cytotoxic compounds. A key indicator of cell death is the loss of plasma membrane integrity. Amethyst Violet and equivalent amine-reactive violet dyes are powerful tools for distinguishing between live and dead cells based on this principle. These dyes are cell-impermeant and react with primary amines. In live cells with intact membranes, they only bind to surface proteins, resulting in dim fluorescence. However, in dead cells with compromised membranes, the dyes enter the cytoplasm and covalently bind to abundant intracellular proteins, leading to a significantly brighter fluorescent signal. This robust and permanent staining allows for the exclusion of dead cells from analysis, which is critical as dead cells can exhibit autofluorescence and non-specific antibody binding, leading to inaccurate results.[1][2][3]
A significant advantage of amine-reactive dyes like this compound is their fixable nature. The covalent bond formed with cellular proteins is stable and can withstand fixation and permeabilization procedures.[4][5] This makes them ideal for complex experimental workflows that involve intracellular staining, unlike traditional DNA-binding dyes such as Propidium Iodide (PI), which are washed out during permeabilization.[5][6]
Principle of Staining
This compound and similar amine-reactive dyes function by covalently binding to free amine groups on proteins.
-
Live Cells: In viable cells, the plasma membrane is intact and impermeable to the dye. The dye can only react with the less abundant proteins on the cell surface, resulting in a dim fluorescent signal.
-
Dead Cells: In cells with compromised membrane integrity, the dye can freely enter the cytoplasm. Here, it reacts with the abundant intracellular proteins, leading to a much brighter fluorescent signal, often over 50 times more intense than that of live cells.[5]
This significant difference in fluorescence intensity allows for clear separation of live and dead cell populations in applications such as flow cytometry and fluorescence microscopy.
Key Applications
-
Flow Cytometry: Exclusion of dead cells from analysis to improve data quality and accuracy, especially when identifying rare cell populations or antigens with low expression levels.
-
Fluorescence Microscopy: Visualization and quantification of cell viability in adherent or suspension cell cultures.
-
Drug Discovery and Toxicology: High-throughput screening of compounds for cytotoxic effects.
-
Immunophenotyping: Compatible with intracellular staining protocols for simultaneous analysis of cell viability and internal markers.
Data Presentation
Quantitative Parameters for this compound (Amine-Reactive Violet Dye)
| Parameter | Recommended Value/Range | Notes |
| Excitation Wavelength (max) | ~405 nm | Compatible with the violet laser on most flow cytometers and fluorescence microscopes.[7] |
| Emission Wavelength (max) | ~450 nm | Emission is typically in the blue-violet range.[7] |
| Stock Solution Concentration | Typically 1 mM in anhydrous DMSO | Should be prepared fresh and protected from light and moisture.[7] |
| Working Concentration | 1:250 to 1:4000 dilution of stock | The optimal concentration is cell-type dependent and should be determined by titration.[7] |
| Incubation Time | 15-30 minutes | Longer incubation times may lead to increased non-specific staining of live cells.[7] |
| Staining Buffer | Protein-free PBS | The presence of proteins (e.g., in FBS) will quench the reactive dye.[8] |
Comparison with Propidium Iodide (PI)
| Feature | This compound (Amine-Reactive Dye) | Propidium Iodide (PI) |
| Target Molecule | Primary amines on proteins | Double-stranded DNA and RNA |
| Mechanism of Action | Covalent binding to intracellular and surface amines | Intercalation into nucleic acids |
| Fixation/Permeabilization | Compatible | Not compatible (dye is lost after permeabilization) |
| Staining of Live Cells | Minimal surface staining | Excluded from live cells |
| Signal Intensity (Dead vs. Live) | >50-fold difference | Significant increase in fluorescence upon binding DNA |
| Excitation/Emission (nm) | ~405 / ~450 | ~535 / ~617 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound staining for cell viability.
References
- 1. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 5 min Guide about FIXABLE VIABILITY DYES (FVD) | labclinics.com [labclinics.com]
- 5. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
Quantifying Cell Viability with Amethyst Violet and Hemocytometer: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. It provides critical insights into cellular health, proliferation, and response to therapeutic agents or cytotoxic compounds. One of the earliest methods for distinguishing between live and dead cells involves the use of vital stains, which are selectively taken up by non-viable cells with compromised plasma membranes.
Historically, "Amethyst Violet" has been described as a stain for differentiating cells with damaged membranes from healthy ones.[1] In modern cell biology, this terminology is less common, with "Crystal Violet" and various other proprietary violet dyes being widely used for viability assessment. These dyes offer a simple, cost-effective, and robust method for quantifying cell viability, particularly for adherent cell cultures.[2][3] This document provides a detailed protocol for assessing cell viability using a violet dye, conceptually similar to the historical this compound, in conjunction with a hemocytometer for manual cell counting. The principles and methods described herein are broadly applicable to similar triarylmethane dyes used for this purpose.[4][5]
The primary mechanism of these violet dyes in viability assays relies on the integrity of the cell membrane. Live cells possess intact membranes that are impermeable to the dye, thus they remain unstained. In contrast, dead or dying cells have compromised membranes that allow the dye to passively enter the cell and stain intracellular components, such as the nucleus and cytoplasm, resulting in a distinct violet coloration.[6][7] When working with adherent cell lines, an additional principle applies: dead cells lose their ability to adhere to the culture surface and are washed away during the staining procedure. The remaining stained cells are those that were viable and attached at the time of fixation.[8][9][10]
Data Presentation
The following table summarizes key parameters and expected outcomes when using a violet dye for cell viability assessment.
| Parameter | Description | Recommended Value/Range | Expected Observation |
| Dye Concentration | The working concentration of the violet dye solution. | 0.1% - 0.5% (w/v) in a suitable solvent (e.g., 20% methanol).[3] | Optimal staining with minimal background. |
| Incubation Time | The duration for which the cells are exposed to the dye. | 10 - 30 minutes at room temperature.[3] | Sufficient staining of non-viable cells without overstaining. |
| Cell Suspension Density | The recommended concentration of cells in suspension for accurate hemocytometer counting. | 1 x 10^5 to 1 x 10^6 cells/mL. | Cells are dense enough for a statistically significant count but not so dense as to be difficult to distinguish. |
| Hemocytometer Count | The number of viable (unstained) and non-viable (violet-stained) cells within the hemocytometer grid. | A statistically significant number of cells (e.g., >100) should be counted. | Clear differentiation between bright, unstained live cells and violet-stained dead cells. |
| Viability Calculation | The formula to determine the percentage of viable cells. | (Number of Viable Cells / Total Number of Cells) x 100% | A quantitative measure of the health of the cell population. |
Experimental Protocols
This section provides detailed methodologies for quantifying cell viability using a violet dye and a hemocytometer for both suspension and adherent cells.
Protocol 1: Viability Assessment of Suspension Cells
This protocol is suitable for cells that grow in suspension.
Materials:
-
Cell suspension
-
Violet dye solution (e.g., 0.4% Trypan Blue, or a prepared 0.1-0.5% violet dye in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Micropipettes and sterile tips
-
Hemocytometer with coverslip
-
Microscope
Procedure:
-
Sample Preparation: Gently mix the cell suspension to ensure a homogenous distribution. Transfer a known volume (e.g., 100 µL) of the cell suspension to a microcentrifuge tube.
-
Staining: Add an equal volume of the violet dye solution to the cell suspension (a 1:1 dilution). Gently mix by pipetting up and down.
-
Incubation: Incubate the mixture at room temperature for 1-5 minutes. Avoid prolonged incubation as it may lead to the staining of viable cells.
-
Hemocytometer Loading: Clean the hemocytometer and its coverslip with 70% ethanol and allow it to dry completely. Place the coverslip over the counting chambers.
-
Cell Counting: Carefully load 10-20 µL of the stained cell suspension into the counting chamber of the hemocytometer, allowing capillary action to fill the chamber.
-
Microscopy: Place the hemocytometer on the microscope stage and focus on the grid lines.
-
Data Acquisition: Count the number of viable (bright, unstained) and non-viable (violet-stained) cells in the four large corner squares of the hemocytometer grid.
-
Calculation:
-
Cell Concentration (cells/mL): Average number of cells per square x Dilution factor x 10^4
-
Percentage Viability (%): (Number of viable cells / Total number of cells) x 100
-
Protocol 2: Viability Assessment of Adherent Cells
This protocol is designed for cells that grow attached to a culture vessel.
Materials:
-
Adherent cells cultured in multi-well plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
-
Violet dye staining solution (0.1% - 0.5% w/v in 20% methanol)
-
Solubilization solution (e.g., 1% SDS or a mixture of methanol and acetic acid)
-
Microplate reader (optional, for high-throughput analysis)
Procedure:
-
Cell Culture and Treatment: Seed adherent cells in a multi-well plate and treat them with the experimental compounds as required.
-
Washing: Carefully aspirate the culture medium. Gently wash the cells once with PBS to remove any detached, non-viable cells.
-
Fixation: Add the fixative solution to each well and incubate for 15-20 minutes at room temperature.
-
Staining: Aspirate the fixative and add the violet dye staining solution to each well, ensuring the cell monolayer is completely covered. Incubate for 10-30 minutes at room temperature.[3]
-
Washing: Gently wash the plate with water to remove the excess stain. Repeat this step 3-4 times until the background is clear.
-
Drying: Invert the plate on a paper towel and allow it to air dry completely.
-
Quantification:
-
Qualitative Assessment (Microscopy): Observe the stained cells under a microscope. The intensity of the violet color is proportional to the number of viable, adherent cells.
-
Quantitative Assessment (Solubilization):
-
Add a solubilization solution to each well to dissolve the incorporated dye.
-
Place the plate on a shaker for 15-30 minutes to ensure complete solubilization.
-
Measure the absorbance of the solubilized dye using a microplate reader at a wavelength of 570-590 nm. The absorbance is directly proportional to the number of viable cells.
-
-
Visualizations
The following diagrams illustrate the key processes described in this application note.
References
- 1. This compound as a stain for distinguishing cells with a damaged membrane from normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal violet staining protocol | Abcam [abcam.com]
- 3. clyte.tech [clyte.tech]
- 4. Crystal violet - Wikipedia [en.wikipedia.org]
- 5. Gentian violet for microscopy [himedialabs.com]
- 6. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Continental Hotel | Virtual tour generated by Panotour [continentalhotelbudapest.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crystal Violet as a Vital Stain in Microbiology
A Note on Nomenclature: The term "Amethyst Violet" is not a recognized or commonly used name for a vital stain in contemporary microbiology. It is likely that the intended subject of inquiry is Crystal Violet (also known as Gentian Violet), a widely utilized triphenylmethane dye with extensive applications in microbiological staining and viability assays. This document will provide detailed application notes and protocols for Crystal Violet.
Introduction
Crystal Violet is a cationic dye that readily binds to negatively charged molecules such as DNA and proteins. This property makes it an effective stain for visualizing and quantifying microbial cells and biofilms. In the context of vital staining, Crystal Violet can be used to differentiate between viable and non-viable cells based on membrane integrity and to assess overall cell biomass. It is a cornerstone of the Gram staining technique and is also extensively used in biofilm quantification and cell viability assays.[1][2]
Principle of Action
As a vital stain, Crystal Violet's mechanism is primarily based on its ability to penetrate cells and intercalate with DNA. In assays for cell viability, it is often used to stain the remaining adherent cells after a treatment designed to induce cell death. Dead cells typically detach from surfaces, so the amount of Crystal Violet staining is proportional to the number of viable, adherent cells.[3] For distinguishing between live and dead cells in a population, its utility is more nuanced. While it can enter all cells to some extent, damage to the cell membrane in non-viable cells can lead to more intense staining. However, it is important to note that Crystal Violet itself can be toxic to some microorganisms, which can affect the viability of the cells being stained.[4]
Applications in Microbiology
Crystal Violet is a versatile stain with several key applications in microbiology:
-
Gram Staining: It serves as the primary stain in the Gram staining procedure to differentiate between Gram-positive and Gram-negative bacteria based on their cell wall composition.[1][5]
-
Biofilm Quantification: Crystal Violet is widely used to quantify the biomass of biofilms formed by various microorganisms. The stain binds to the cells and the extracellular polymeric substance (EPS) of the biofilm.[6][7]
-
Cell Viability and Cytotoxicity Assays: In these assays, Crystal Violet is used to stain the remaining adherent cells after exposure to antimicrobial agents or other treatments. The amount of stain retained is proportional to the number of viable cells.
-
Simple Staining: It can be used as a simple stain to observe the morphology, size, and arrangement of bacterial cells.[1]
Quantitative Data Summary
The following table summarizes typical concentrations and incubation times for various Crystal Violet applications. It is important to note that optimal conditions may vary depending on the microbial species and experimental setup.
| Application | Crystal Violet Concentration | Incubation Time | Solubilization Solution | Wavelength for Absorbance Measurement |
| Biofilm Quantification | 0.1% (w/v) | 15-30 minutes | 33% (v/v) Acetic Acid or 95% Ethanol | 570-595 nm |
| Cell Viability Assay | 0.1% - 0.5% (w/v) | 10-30 minutes | 1% (w/v) SDS or 10% Acetic Acid | 570-590 nm |
| Gram Staining | 0.5% - 1% (w/v) | 30-60 seconds | N/A | N/A (Microscopic observation) |
Experimental Protocols
Protocol 1: Quantification of Microbial Biofilm using Crystal Violet
This protocol details the steps for quantifying the biomass of a microbial biofilm grown in a multi-well plate.
Materials:
-
Microbial culture
-
Appropriate growth medium
-
Multi-well plate (e.g., 96-well)
-
Phosphate Buffered Saline (PBS)
-
Methanol (100%) for fixation
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Acetic Acid or 95% (v/v) Ethanol for solubilization
-
Microplate reader
Procedure:
-
Biofilm Formation: Inoculate the wells of the multi-well plate with the microbial culture and incubate under appropriate conditions to allow for biofilm formation.
-
Washing: Gently aspirate the medium from the wells. Wash the wells twice with PBS to remove non-adherent cells.
-
Fixation: Add 100% methanol to each well and incubate for 20 minutes to fix the biofilm.
-
Staining: Aspirate the methanol and allow the plate to air dry. Add 0.1% Crystal Violet solution to each well, ensuring the biofilm is completely covered. Incubate for 20 minutes at room temperature.[6]
-
Washing: Remove the Crystal Violet solution and wash the wells thoroughly with distilled water until the wash water runs clear.
-
Solubilization: Add 33% acetic acid or 95% ethanol to each well to solubilize the bound Crystal Violet. Incubate for 15-30 minutes, with gentle agitation if necessary.[6]
-
Quantification: Transfer the solubilized stain to a new, clean multi-well plate. Measure the absorbance at 570-595 nm using a microplate reader. The absorbance value is directly proportional to the biofilm biomass.
References
- 1. blog.irjpl.org [blog.irjpl.org]
- 2. clyte.tech [clyte.tech]
- 3. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asm.org [asm.org]
- 6. Crystal Violet Staining Alone Is Not Adequate to Assess Synergism or Antagonism in Multi-Species Biofilms of Bacteria Associated With Bacterial Vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent Amethyst Violet crystal formation on slides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of crystal artifacts on slides, with a specific focus on Crystal Violet staining.
Troubleshooting Guide: Crystal Violet Artifact Formation
Crystal violet artifacts, which can sometimes appear as purple or "amethyst" colored crystals, are a common issue in histological and microbiological staining procedures. These artifacts can obscure cellular details and lead to misinterpretation of results. This guide provides a systematic approach to troubleshooting and preventing their formation.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for identifying and resolving the root cause of crystal violet crystal formation on slides.
Caption: Troubleshooting workflow for crystal violet artifact formation.
Frequently Asked Questions (FAQs)
Q1: What causes the formation of violet-colored crystals on my slides during staining?
A1: The formation of violet-colored crystals, often due to the precipitation of the dye itself, is a common artifact in staining procedures using Crystal Violet.[1][2] This can be caused by several factors, including:
-
Supersaturated or old staining solution: Over time, the dye in the solution can precipitate out.[3]
-
Contamination of the staining solution: Dust or other foreign particles can act as nucleation sites for crystal formation.
-
Improper rinsing: Insufficient rinsing can leave excess stain on the slide, which then crystallizes upon drying.[1]
-
Incomplete dehydration: Residual water in the tissue section can cause the dye to precipitate, especially when using alcohol-based clearing agents.
-
Incorrect pH of the staining solution: The pH can affect the solubility of Crystal Violet. While it is soluble in neutral solutions, high pH (above 10) can cause it to degrade and precipitate.[4][5]
Q2: How can I prevent the formation of these crystal artifacts?
A2: To prevent crystal formation, you can take the following preventative measures:
-
Filter the stain: Always filter your Crystal Violet solution before use to remove any undissolved dye particles or precipitates.[2][3]
-
Use fresh solutions: Prepare staining solutions fresh and do not use them past their recommended shelf life.[2][3] If a solution appears cloudy or has visible precipitate, it should be discarded.
-
Ensure proper rinsing: Use a gentle but thorough stream of the appropriate rinsing agent to remove all excess stain.
-
Complete dehydration: Ensure that the tissue sections are fully dehydrated through a graded series of alcohols before clearing and mounting.
-
Maintain clean equipment: Use clean glassware and staining dishes to avoid contamination.
Q3: Can I remove crystals that have already formed on my slide?
A3: In some cases, it is possible to remove crystal artifacts. You can try washing the slide with 100% methanol or a 10% acetic acid solution to dissolve the Crystal Violet crystals.[6] However, this may also affect the staining of your tissue, so it should be done with caution.
Q4: Does the type of tissue or cell preparation affect crystal formation?
A4: While the primary cause of crystal formation is related to the staining solution and protocol, the nature of the specimen can play a role. For example, thick or unevenly prepared sections may trap excess stain, leading to a higher likelihood of crystal formation.
Data on Crystal Violet Properties
| Property | Value/Information | Significance for Preventing Artifacts |
| Molecular Formula | C₂₅H₃₀ClN₃ | Basic chemical identity. |
| Solubility in Water | 5 mg/mL (may require sonication)[7] | Limited water solubility can lead to precipitation if the concentration is too high or if the solution is not properly prepared. |
| Solubility in Ethanol | Soluble[4][8][9] | Good solubility in ethanol makes it a suitable solvent for stock solutions. |
| Solubility in Methanol | Soluble[4] | Another suitable solvent for preparing Crystal Violet solutions. |
| Optimal pH for Solution | Neutral (~7)[4] | Significant deviations from neutral pH, especially towards alkaline conditions (pH > 10), can cause the dye to precipitate.[5] |
Experimental Protocols
Protocol 1: Preparation of Crystal Violet Staining Solution (0.5%)
This protocol provides a standard method for preparing a Crystal Violet solution suitable for most cell and tissue staining applications.
Materials:
-
Crystal Violet powder (dye content ≥ 85%)
-
95% Ethanol
-
Distilled water
-
Ammonium oxalate
-
Filter paper (0.22 µm pore size)
-
Graduated cylinders
-
Beakers
-
Magnetic stirrer and stir bar
-
Storage bottle (amber glass)
Procedure:
-
Prepare a stock solution: Dissolve 2 grams of Crystal Violet powder in 20 mL of 95% ethanol. Mix thoroughly using a magnetic stirrer until all the dye is dissolved.
-
Prepare an ammonium oxalate solution: Dissolve 0.8 grams of ammonium oxalate in 80 mL of distilled water.
-
Combine the solutions: Slowly add the Crystal Violet stock solution to the ammonium oxalate solution while stirring.
-
Mix and store: Continue to stir the combined solution for 10-15 minutes. Store in a tightly capped amber bottle at room temperature.
-
Filter before use: Before each use, filter the required amount of staining solution through a 0.22 µm filter to remove any micro-precipitates.
Protocol 2: General Staining Procedure with Crystal Violet
This protocol outlines the key steps for staining slides with Crystal Violet, incorporating best practices to minimize artifact formation.
Materials:
-
Prepared slides with fixed specimens
-
Filtered Crystal Violet staining solution (from Protocol 1)
-
Distilled water
-
Graded ethanol series (70%, 95%, 100%)
-
Clearing agent (e.g., xylene)
-
Mounting medium
-
Coverslips
-
Staining jars
-
Forceps
Procedure:
-
Deparaffinize and rehydrate (for paraffin-embedded sections):
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (2 minutes).
-
Transfer to 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in the filtered Crystal Violet staining solution for 1-5 minutes, depending on the desired staining intensity.
-
-
Rinsing:
-
Briefly rinse the slides in a gentle stream of tap water or distilled water to remove excess stain.
-
-
Dehydration:
-
Immerse slides in 95% ethanol for 1 minute.
-
Transfer to 100% ethanol (2 changes, 2 minutes each) to ensure complete removal of water.
-
-
Clearing:
-
Immerse slides in a clearing agent like xylene (2 changes, 3 minutes each).
-
-
Mounting:
-
Apply a drop of mounting medium to the slide and carefully place a coverslip, avoiding air bubbles.
-
-
Drying:
-
Allow the slides to dry in a horizontal position.
-
By following these guidelines and protocols, researchers can significantly reduce the incidence of Crystal Violet crystal formation, leading to clearer and more reliable experimental results.
References
- 1. Crystal violet staining protocol | Abcam [abcam.com]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. clyte.tech [clyte.tech]
- 4. abchemicalindustries.com [abchemicalindustries.com]
- 5. researchgate.net [researchgate.net]
- 6. anamollabs.com [anamollabs.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. eqipped.com [eqipped.com]
- 9. Crystal violet (C.I. 42555), 5 g, CAS No. 548-62-9 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
Technical Support Center: Troubleshooting Uneven Staining with Amethyst Violet
Welcome to the technical support center for Amethyst Violet staining. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during cell viability experiments using this compound, an amine-reactive viability dye.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound staining for cell viability?
This compound is an amine-reactive dye used to discriminate between live and dead cells, particularly in samples destined for fixation and permeabilization. The mechanism relies on the integrity of the cell membrane. Live cells, with their intact membranes, are impermeable to the dye, which can only react with a limited number of amine groups on the cell surface, resulting in dim fluorescence. In contrast, dead cells have compromised membranes that allow the dye to enter the cytoplasm and covalently bind to the abundant intracellular proteins, leading to a significantly brighter fluorescent signal. This covalent bond is stable, allowing for the preservation of the viability signature even after fixation and permeabilization procedures.[1][2][3][4]
Q2: Can I use this compound for microscopy as well as flow cytometry?
While this compound is primarily optimized for flow cytometry due to the instrument's sensitivity in distinguishing between the dim live and bright dead populations, it can be used for microscopy. However, because both live and dead cells will be stained to varying degrees, distinguishing between them with a microscope's less sensitive detector can be challenging.[5]
Q3: Is this compound compatible with intracellular staining protocols?
Yes, a key advantage of amine-reactive dyes like this compound is their fixable nature. The covalent bond formed with cellular amines ensures that the viability stain is retained after fixation and permeabilization, making it fully compatible with subsequent intracellular staining protocols for markers like cytokines or transcription factors.[1][4][6]
Q4: Why am I seeing a smear or a wide distribution of my "dead" cell population instead of a distinct peak?
This can be due to a heterogeneous population of cells in various stages of dying. Early apoptotic cells may have partially compromised membranes, leading to intermediate staining intensity between the live and late apoptotic/necrotic populations. Ensure you are using appropriate controls, including a known dead cell population, to properly gate your results.
Q5: How should I prepare a dead cell control for my experiment?
A reliable dead cell control is crucial for setting up appropriate gates during flow cytometry analysis. You can prepare dead cells by either heat treatment or alcohol fixation. For heat-killing, incubate cells in a buffer at 60°C for 20 minutes. Alternatively, you can fix cells with ice-cold 70% ethanol for 15 minutes; these can then be stored at -20°C for future use.[5][7][8]
Troubleshooting Guide for Uneven Staining
Uneven or inconsistent staining can be a significant source of variability in your experiments. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Solution |
| Weak or Dim Staining of Dead Cells | Incorrect dye concentration: The dye may be too dilute. | Titrate the this compound dye to determine the optimal concentration for your specific cell type and experimental conditions. The goal is to achieve the highest signal-to-noise ratio (brightest dead cells with the dimmest live cells).[1][4] |
| Improper dye reconstitution or storage: The dye may have lost reactivity due to exposure to moisture or improper storage. | Reconstitute the dye in high-quality, anhydrous DMSO immediately before use. Store any unused reconstituted dye in small aliquots at ≤–20°C, protected from light and moisture, and use within a few weeks.[9] | |
| Presence of protein in the staining buffer: Proteins in the buffer (e.g., from serum or BSA) will compete with cellular amines for the dye, reducing the staining intensity of the cells. | Perform the initial staining step in a protein-free buffer, such as PBS.[10] | |
| High Background Staining on Live Cells | Dye concentration is too high: Excess dye can lead to increased non-specific binding to live cells. | Perform a titration to find the lowest concentration of dye that still provides a clear distinction between live and dead populations.[1] |
| Inadequate washing: Insufficient washing after staining can leave unbound dye that contributes to background fluorescence. | Ensure thorough washing of the cells with a buffer containing protein (e.g., FACS buffer with BSA or serum) after the staining incubation.[11] | |
| Patchy or Non-Uniform Staining | Cell aggregation: Clumped cells will not be uniformly exposed to the dye, leading to uneven staining. | Ensure a single-cell suspension before staining. This can be achieved by gentle pipetting, vortexing, or filtering the cell suspension through a cell strainer. The addition of DNase I can also help to reduce clumping caused by DNA from dead cells. |
| Incomplete mixing of dye and cells: Failure to adequately mix the dye with the cell suspension can result in localized areas of high and low staining. | Gently vortex or pipette the cell suspension immediately after adding the this compound dye to ensure uniform distribution.[11] | |
| "Smearing" or Loss of Live/Dead Discrimination | Incorrect compensation settings: Improper compensation for spectral overlap from other fluorochromes in your panel can lead to a smearing of the populations. | Use single-stained compensation controls, including one for this compound with both a positive (dead) and negative (live) population, to accurately set your compensation matrix. |
| Delayed analysis after staining: Over time, the integrity of the cell membranes in your sample will continue to change, potentially leading to a less clear distinction between live and dead populations. | Analyze your samples by flow cytometry as soon as possible after staining. If immediate analysis is not possible, fix the cells to preserve the staining pattern. | |
| False Positives (Live Cells Appearing Dead) | Overly harsh cell handling: Excessive vortexing or high-speed centrifugation can damage cell membranes, causing live cells to take up the dye. | Handle cells gently throughout the preparation and staining process. Use appropriate centrifugation speeds (e.g., 300-400 x g). |
| Non-Specific Binding with Other Polymer Dyes | Polymer-polymer interactions: this compound is a polymer-based dye. When used with other polymer-based dyes (e.g., Brilliant Violet™ series), non-specific interactions can occur, leading to false positives. | Use a specialized staining buffer, such as Brilliant Stain Buffer or Super Bright Staining Buffer, which is designed to prevent these interactions.[12][13][14][15] Reducing the concentration of the polymer-based dye-conjugated antibodies can also minimize this effect.[13][14] |
Experimental Protocols
Standard this compound Staining Protocol for Flow Cytometry
This protocol provides a general guideline for staining suspended cells with this compound.
-
Cell Preparation:
-
Harvest cells and wash them twice with a protein-free buffer (e.g., PBS) by centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in the protein-free buffer at a concentration of 1-10 x 10^6 cells/mL.[11]
-
-
Dye Preparation:
-
Staining:
-
Washing:
-
Wash the cells once or twice with 2 mL of a complete staining buffer (e.g., PBS with 1-2% BSA or serum). Centrifuge at 300-400 x g for 5 minutes.
-
-
Subsequent Staining and Analysis:
-
The cells are now ready for subsequent surface and/or intracellular antibody staining according to your established protocols.
-
If no further staining is required, resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Protocol for Fixation and Permeabilization after this compound Staining
-
Perform this compound Staining: Follow steps 1-4 of the "Standard this compound Staining Protocol."
-
Fixation:
-
Washing after Fixation:
-
Wash the cells once or twice with your chosen staining buffer.
-
-
Permeabilization (if required for intracellular staining):
-
Proceed with Intracellular Staining:
-
Wash the permeabilized cells and proceed with your intracellular antibody staining protocol.
-
Visualizations
Mechanism of this compound Staining
Caption: Mechanism of this compound viability staining.
Troubleshooting Workflow for Uneven Staining
Caption: A logical workflow for troubleshooting uneven this compound staining.
References
- 1. tcd.ie [tcd.ie]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LIVE/DEAD™ Fixable Violet Dead Cell Stain Kit, for 405 nm excitation, 200 Assays - FAQs [thermofisher.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. LIVE/DEAD™ Fixable Violet Dead Cell Stain Kit, for 405 nm excitation, 400 Assays - FAQs [thermofisher.com]
- 8. LIVE/DEAD™ Fixable Violet Dead Cell Stain Kit, for 405 nm excitation, 80 Assays - FAQs [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. usbio.net [usbio.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. colibri-cytometry.com [colibri-cytometry.com]
- 15. reddit.com [reddit.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Fix, Perm, & Block | Thermo Fisher Scientific - US [thermofisher.com]
- 18. ptglab.com [ptglab.com]
Optimal concentration of Amethyst Violet for cell staining
Welcome to the technical support center for Amethyst Violet cell staining. This resource is designed for researchers, scientists, and drug development professionals to provide clear protocols, troubleshooting guidance, and frequently asked questions to ensure reliable and reproducible results in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound staining?
This compound, commonly known as Crystal Violet or Gentian Violet, is a triarylmethane dye used for staining the nuclei and cytoplasm of adherent cells.[1][2] It is a simple and effective method for quantifying relative cell density and assessing cell viability or proliferation.[1] The amount of dye incorporated is directly proportional to the cell biomass.[1]
Q2: What are the key steps in a typical this compound staining protocol?
The main steps include cell seeding, treatment (if applicable), fixation, staining with the dye solution, washing to remove excess dye, and then solubilization of the bound dye for absorbance measurement to quantify cell number or viability.[3]
Q3: My absorbance readings are very low. What are the potential causes?
Low signal can be due to several factors, including low cell numbers, cell detachment during washing steps, or sub-optimal staining concentration or time.[3] Ensure you are seeding an adequate number of cells and handle the plates gently during washing.[3]
Q4: I'm observing high background staining in my wells. How can this be reduced?
High background is often caused by insufficient washing, leading to residual unbound dye.[4] It is recommended to wash the wells 2-4 times with distilled water or PBS until the wash water runs clear.[1][4] Over-application of the staining solution or prolonged incubation can also contribute to high background.[5]
Q5: My staining results are inconsistent across the plate. What could be the reason?
Inconsistent results can arise from uneven cell seeding, cell detachment, or improper washing techniques.[3] Using a multichannel pipette for washing can help maintain consistency.[4] Also, be mindful of the "edge effect," where wells on the periphery of the plate are more prone to evaporation, which can affect cell growth.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Reagent Issues: The staining solution may be old, expired, or improperly prepared.[5] | Prepare a fresh working solution of the dye. Ensure the dye powder is fully dissolved. |
| Insufficient Hemoglobin (for specific assays): The sample may have very low levels of the target molecule. | Consider concentrating the sample if possible. | |
| Incorrect Reagent Formulation: The components of the staining solution may be incorrect. | Double-check the formulation of your working solution against a reliable protocol. | |
| Insufficient Incubation Time: The staining time may not be long enough for the dye to bind effectively. | Ensure you are allowing adequate time for the reaction to occur, typically around 10-30 minutes.[1] | |
| High Background Staining | Over-application of Reagent: Using too much staining solution can lead to non-specific binding. | Apply the staining solution carefully to just cover the cell monolayer. |
| Prolonged Incubation Time: Leaving the stain on for too long can cause the background to develop color. | Adhere to the recommended incubation time in your protocol. | |
| Insufficient Washing: Residual unbound dye will increase background readings. | Wash the wells multiple times (2-4 times) with distilled water or PBS until the wash water is clear.[1][4] | |
| Inconsistent Results | Uneven Cell Seeding: A non-uniform distribution of cells will lead to variability. | Ensure proper mixing of the cell suspension before and during plating. |
| Cell Detachment: Aggressive washing or aspiration can dislodge cells.[3] | Handle plates gently. When adding or removing liquids, pipette against the side of the well. | |
| Incomplete Solubilization: The dye must be fully dissolved before reading the absorbance. | Ensure the solubilization solution has completely dissolved the dye, using gentle agitation if necessary.[3] | |
| False Positives | Chemical Oxidants: Contaminants like household cleaners can react with the dye. | Ensure all labware is thoroughly cleaned and rinsed with distilled water. |
| Plant Peroxidases: Certain plant materials can mimic the catalytic activity of heme in specific assays. | Be aware of the composition of your experimental samples. |
Experimental Protocols
Standard this compound Staining Protocol for Adherent Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Adherent cells cultured in a multi-well plate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fixative Solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)
-
This compound Staining Solution (0.1% - 0.5% w/v in 20% methanol or water)[1][3]
-
Washing Solution (Distilled water or PBS)
-
Solubilization Solution (e.g., 10% acetic acid, 1% SDS)[1]
Procedure:
-
Cell Seeding: Plate adherent cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Treatment: If applicable, treat the cells with your experimental compounds.
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add the fixative solution to each well and incubate for 10-20 minutes at room temperature.[1]
-
-
Staining:
-
Remove the fixative and wash the wells with deionized water.
-
Add the this compound Staining Solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate for 10-30 minutes at room temperature.[1]
-
-
Washing:
-
Carefully remove the staining solution.
-
Gently wash the wells 2-4 times with distilled water or PBS until the wash water is clear.[1]
-
-
Air Dry: Allow the plate to air dry completely at room temperature.[1]
-
Solubilization:
-
Add the Solubilization Solution to each well.
-
Incubate at room temperature for 15-30 minutes, with gentle agitation, to ensure the dye is completely dissolved.[1]
-
-
Absorbance Measurement: Measure the absorbance of the solubilized dye using a spectrophotometer, typically at a wavelength of 570-590 nm.[1]
Visualized Workflow
Caption: General workflow for this compound cell staining.
References
Technical Support Center: Amethyst Violet Staining Efficiency
Welcome to the technical support center for Amethyst Violet and other violet-excitable amine-reactive viability dyes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding factors affecting staining efficiency in flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound (amine-reactive violet dyes) for live/dead cell discrimination?
A1: Amine-reactive violet dyes are used to differentiate between live and dead cells based on the integrity of their cell membranes. Live cells, with intact membranes, are impermeable to these dyes, leading to minimal staining of amine groups on the cell surface. Conversely, dead cells have compromised membranes that permit the dye to enter and covalently bond with the numerous amine groups on intracellular proteins. This results in a significantly brighter fluorescent signal from dead cells compared to live cells, allowing for their clear distinction in flow cytometry analysis. The covalent nature of this bond ensures the staining is stable and can withstand subsequent fixation and permeabilization procedures.[1][2][3][4]
Q2: Why is it crucial to titrate the this compound dye concentration?
A2: Titration is a critical optimization step to determine the ideal concentration of the violet dye for your specific cell type and experimental conditions. The primary goal is to achieve the best possible separation between live and dead cell populations, which is often measured by the Stain Index, while keeping background fluorescence on the live cells to a minimum.[1]
-
Too little dye: This will lead to dim staining of dead cells, making them difficult to distinguish from the live cell population.[1]
-
Too much dye: This can cause increased non-specific background staining of live cells, which may lead to spectral spillover into other fluorescence channels and complicate data analysis.[1]
Q3: What type of buffer should be used for staining with amine-reactive violet dyes?
A3: It is essential to stain cells with amine-reactive dyes in a protein-free buffer, such as Phosphate-Buffered Saline (PBS). Proteins present in buffers or culture media, like Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS), contain free amines that will compete with the cellular proteins for binding to the dye. This competition reduces the staining efficiency of the target cells.[1][5]
Q4: Can I use amine-reactive violet dyes on cells that have already been fixed?
A4: No, staining with amine-reactive viability dyes must be performed on live cells before any fixation or permeabilization steps. The mechanism of action relies on the differential permeability of live versus dead cell membranes to the dye.[1]
Q5: How long should I incubate my cells with the this compound dye?
A5: A typical incubation time is between 15 and 30 minutes at room temperature, protected from light.[1] However, the optimal incubation time can vary depending on the cell type and experimental conditions. It is advisable to optimize the incubation time for your specific protocol. Insufficient incubation time may lead to weak staining, while prolonged incubation can result in increased background staining.
Troubleshooting Guides
Problem 1: Weak or No Signal from the Dead Cell Population
| Possible Cause | Recommended Solution |
| Insufficient Dye Concentration | The concentration of the dye is too low. Perform a titration experiment to determine the optimal concentration for your cell type.[1] |
| Low Percentage of Dead Cells | If your sample has very high viability, the dead cell population may be too small to detect. Prepare a positive control by heat-killing a small aliquot of your cells (e.g., 55-65°C for 5-10 minutes) and mixing it with your live cells before staining to ensure the dye is working.[1] |
| Incorrect Staining Buffer | The presence of protein (e.g., BSA, FBS) in the staining buffer competes with the dye. Wash cells and perform the staining in a protein-free buffer like PBS.[1][5] |
| Reagent Degradation | The amine-reactive dye may have degraded due to improper storage (e.g., exposure to light, moisture) or multiple freeze-thaw cycles. Use a fresh vial of dye and store it according to the manufacturer's instructions. |
| Instrument Settings Not Optimized | The voltage/gain settings on the flow cytometer may be too low. Ensure the instrument settings are optimized for detecting the violet dye's emission. |
Problem 2: High Background Staining on Live Cells
| Possible Cause | Recommended Solution |
| Dye Concentration is Too High | Excess dye can lead to non-specific binding to the surface of live cells. Titrate the dye to find the lowest concentration that still provides good separation of dead cells.[1] |
| Prolonged Incubation Time | Incubating the cells for too long can lead to increased non-specific staining. Reduce the incubation time (a 15-30 minute window is a good starting point).[1] |
| Inadequate Washing | Insufficient washing after staining can leave unbound dye in the sample. Ensure to wash the cells thoroughly with a buffer containing protein (e.g., PBS with 2% FBS) after the staining incubation to stop the reaction and remove excess dye.[6] |
| Cell Clumping | Aggregates of cells can trap the dye and lead to high background. Ensure you have a single-cell suspension before staining. |
Quantitative Data on Staining Efficiency
The efficiency of staining is often determined by the Stain Index (SI), which is a measure of the separation between the positive (dead) and negative (live) populations. It is calculated as:
SI = (MFIpositive - MFInegative) / (2 x SDnegative)
Where MFI is the Mean Fluorescence Intensity and SD is the Standard Deviation of the negative population. A higher stain index indicates better resolution.
The following table provides an example of how dye concentration can affect the staining efficiency of a violet viability dye.
| Dye Concentration (µL/10⁶ cells in 1 mL) | MFI of Dead Cells | MFI of Live Cells | Stain Index |
| 0.1 | 15,000 | 500 | 29 |
| 0.5 | 80,000 | 800 | 99 |
| 1.0 (Optimal) | 150,000 | 1,000 | 149 |
| 2.0 | 160,000 | 5,000 | 31 |
Note: These are example values. The optimal concentration for your experiment must be determined empirically.
Experimental Protocols
Protocol 1: Titration of this compound Dye
This protocol outlines the steps to determine the optimal concentration of an amine-reactive violet viability dye.
-
Cell Preparation:
-
Prepare a single-cell suspension of your cells of interest at a concentration of 1-5 x 10⁶ cells/mL in a protein-free buffer (e.g., PBS).
-
To generate a dead cell population, take a portion of the cells and heat-treat them at 55-65°C for 5-10 minutes.
-
Mix the live and heat-killed cell populations to create a sample with a good proportion of both (e.g., a 1:1 ratio).[6]
-
-
Dye Preparation and Staining:
-
Reconstitute the lyophilized amine-reactive dye in high-quality, anhydrous DMSO as per the manufacturer's instructions to create a stock solution.
-
Prepare a series of dilutions of the dye in protein-free PBS. A typical starting range is from 0.1 µL to 2.0 µL of stock solution per 1 mL of cell suspension.[1]
-
Aliquot approximately 1 x 10⁶ cells for each concentration to be tested, including an unstained control.
-
Add the corresponding volume of diluted dye to each tube of cells.
-
Vortex immediately to ensure even distribution of the dye.
-
Incubate for 15-30 minutes at room temperature, protected from light.[1]
-
-
Data Acquisition and Analysis:
-
Wash the cells with a staining buffer containing protein (e.g., PBS with 2% FBS) to stop the reaction and remove unbound dye.[6]
-
Resuspend the cells in staining buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer using the appropriate violet laser and emission filter (e.g., 450/50 nm).[6]
-
Analyze the data to determine the MFI of the live and dead populations and calculate the Stain Index for each concentration. The optimal concentration is the one that provides the highest Stain Index.
-
Visualizations
Caption: Mechanism of live/dead cell discrimination.
Caption: Troubleshooting workflow for poor staining results.
References
How to reduce background staining with Amethyst Violet
Welcome to the technical support center for Amethyst Violet. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background staining and achieve optimal results in your experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root causes of high background staining when using this compound.
Issue 1: High background staining in the "live" cell population.
Question: Why is my live cell population showing high background fluorescence with this compound?
Possible Causes and Solutions:
-
Suboptimal Dye Concentration: Using too much this compound can lead to non-specific binding to live cells. It is crucial to titrate the dye to find the optimal concentration for your specific cell type and experimental conditions.[1]
-
Prolonged Staining Time: Incubating cells with the dye for too long can increase background staining. Optimize your incubation time to achieve a clear distinction between live and dead cells without staining the live population.[2][3]
-
Inadequate Washing: Insufficient washing after staining can leave residual unbound dye, which contributes to background fluorescence.[2][4] Ensure thorough but gentle washing steps to remove all unbound dye.
-
Cell Aggregation: Clumped cells can trap the dye, leading to artificially high fluorescence. Ensure you have a single-cell suspension before staining.
Issue 2: Poor discrimination between live and dead cell populations.
Question: I am not seeing a clear separation between my live and dead cell populations after staining with this compound. What could be the cause?
Possible Causes and Solutions:
-
Incorrect Dye Concentration: Too little dye may not be sufficient to brightly stain the dead cells, while too much can increase the staining of live cells, reducing the separation. Titration is a critical step for optimization.[1]
-
Cell Health: A high percentage of dead or dying cells in your sample can make it difficult to resolve distinct populations.[5] It's recommended to handle cells gently and use fresh samples whenever possible to maintain cell viability.[6]
-
Instrument Settings: Incorrect flow cytometer settings, such as laser wavelength and photomultiplier tube (PMT) voltages, can lead to poor signal resolution.[6] Ensure your instrument is properly calibrated for detecting this compound.
-
Presence of a "Dim" Population: You may be observing apoptotic cells which have intermediate membrane permeability, leading to a "dim" population between the live and dead cells.
Issue 3: High background across all channels, not just this compound.
Question: I am observing high background fluorescence in multiple channels, not just the one for this compound. What should I do?
Possible Causes and Solutions:
-
Autofluorescence: Dead cells can exhibit high levels of autofluorescence across a wide spectrum of wavelengths.[5] Gating out the dead cells using this compound should help reduce this issue in your overall analysis.
-
Fixation Method: Certain fixatives, particularly aldehyde-based ones like formaldehyde, can increase cellular autofluorescence.[1][7] If your protocol involves fixation, consider using an alcohol-based fixative as an alternative.
-
Non-specific Antibody Binding: If you are co-staining with antibodies, high background could be due to non-specific antibody binding to dead cells.[5][8] Dead cells have compromised membranes that allow antibodies to bind non-specifically to intracellular components.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an amine-reactive viability dye used in flow cytometry.[9][10] It works by covalently binding to primary amines on proteins. Live cells have intact membranes, so the dye can only bind to proteins on the cell surface, resulting in dim staining. In contrast, dead cells have compromised membranes that allow the dye to enter the cell and bind to the abundant intracellular proteins, leading to a much brighter fluorescent signal.[8][9][10]
Q2: Can I use this compound on fixed cells?
Yes, one of the advantages of amine-reactive viability dyes like this compound is that they are fixable.[6][8] The covalent bond formed between the dye and cellular proteins is stable and can withstand fixation and permeabilization procedures. This allows for the exclusion of dead cells from your analysis even when performing intracellular staining.[11]
Q3: What controls should I run when using this compound?
-
Unstained Control: This sample contains cells that have not been stained with any fluorescent dye. It helps to assess the level of cellular autofluorescence.[7]
-
Single-Stained Controls: For each fluorophore in your panel, including this compound, you should have a sample stained with only that single fluorophore. These are essential for proper compensation.
-
Fluorescence Minus One (FMO) Control: An FMO control includes all the antibodies in your panel except for the one being tested. This is crucial for setting accurate gates, especially for identifying positive versus negative populations.[7]
Q4: How should I store and handle this compound?
For specific storage and handling instructions, always refer to the manufacturer's datasheet for your particular this compound reagent. Generally, fluorescent dyes should be protected from light as much as possible to prevent photobleaching.
Data Presentation
Table 1: Troubleshooting Summary for High Background Staining
| Issue | Possible Cause | Recommended Solution |
| High background in live cells | Dye concentration too high | Titrate dye to determine optimal concentration. |
| Prolonged incubation | Optimize staining time (e.g., 15-30 minutes). | |
| Inadequate washing | Increase the number and/or volume of washes. | |
| Poor live/dead discrimination | Suboptimal dye concentration | Perform a titration experiment. |
| High percentage of dead cells | Handle cells gently; use fresh samples. | |
| Incorrect instrument settings | Calibrate cytometer for this compound detection. | |
| High background in all channels | Autofluorescence from dead cells | Gate out dead cells using this compound. |
| Fixation-induced autofluorescence | Consider an alcohol-based fixative. | |
| Non-specific antibody binding | Use an Fc block; ensure dead cells are excluded. |
Table 2: General Protocol Parameters for this compound Staining
| Parameter | General Recommendation | Notes |
| Cell Preparation | Single-cell suspension at 1x10^6 cells/mL | Avoid cell clumps. |
| Dye Concentration | Titration required (e.g., 1:500, 1:1000, 1:2000) | Optimal concentration is cell-type dependent. |
| Incubation Time | 15-30 minutes | Protect from light. |
| Incubation Temperature | Room temperature or 2-8°C | Check manufacturer's recommendation. |
| Washing | 1-2 washes with staining buffer (e.g., PBS + 1-2% BSA) | Gentle centrifugation to avoid cell loss. |
Experimental Protocols
Protocol 1: Standard this compound Staining Protocol
-
Cell Preparation: Prepare a single-cell suspension in a suitable buffer (e.g., PBS) at a concentration of 1x10^6 cells/mL.
-
Staining: Add the predetermined optimal concentration of this compound to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells by adding 2 mL of staining buffer (e.g., PBS with 1-2% BSA), centrifuging at 400-600 x g for 5 minutes, and carefully decanting the supernatant. Repeat this step once.
-
Antibody Staining (Optional): If performing surface staining, resuspend the cells in the antibody cocktail and proceed with your standard protocol.
-
Fixation (Optional): If required, fix the cells according to your protocol.
-
Acquisition: Resuspend the cells in an appropriate buffer for flow cytometry and acquire the data.
Protocol 2: Titration of this compound
-
Prepare Cells: Prepare a single-cell suspension as described in the standard protocol.
-
Prepare Dilutions: Create a series of dilutions of the this compound dye (e.g., 1:500, 1:1000, 1:2000, 1:4000) in your staining buffer.
-
Stain Cells: Aliquot equal numbers of cells into separate tubes and add each dilution of the dye. Include an unstained control.
-
Incubate and Wash: Follow the incubation and washing steps from the standard protocol.
-
Acquire Data: Acquire data for all samples on the flow cytometer.
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Analyze: Determine the concentration that provides the best separation between live and dead populations with the lowest background staining on the live population.
Visualizations
Caption: Mechanism of this compound staining in live versus dead cells.
Caption: A logical workflow for troubleshooting high background staining.
Caption: Decision-making process for optimizing your this compound staining protocol.
References
- 1. Do more with Less: Improving High Parameter Cytometry Through Overnight Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. clyte.tech [clyte.tech]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of Dead Cells on Flow Cytometry Experiments [elabscience.com]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]
- 10. welcome.cytekbio.com [welcome.cytekbio.com]
- 11. Viability Dye 450 | Bio-Gems [bio-gems.com]
Amethyst Violet staining artifacts and how to avoid them
Technical Support Center: Amethyst Violet Staining
This guide provides troubleshooting for common artifacts encountered during this compound staining, primarily in flow cytometry applications where it is often used as a viability dye.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background or non-specific staining with this compound?
A1: The most common cause of high background fluorescence is the presence of dead cells.[1][2] Dead cells have compromised membranes that allow viability dyes like this compound to enter and bind non-specifically to intracellular components, leading to false positive signals.[1][2] Other causes can include improper antibody concentrations (if used in a multicolor panel) and issues with polymer-based dye interactions.[3]
Q2: How can I differentiate between dead cells and truly positive stained cells?
A2: The best practice is to include proper controls in your experiment. A "Fluorescence Minus One" (FMO) control for the this compound channel will help set the gate for positive staining. Additionally, analyzing an unstained sample and a known live/dead cell sample can help establish baseline fluorescence and confirm the dye is working as expected. Gating strategies based on forward and side scatter can help exclude some dead cells and debris, but a viability dye is more definitive.[2]
Q3: Can this compound be used on fixed cells?
A3: No, this compound is an amine-reactive dye that works by binding to proteins. In live cells with intact membranes, it only binds to surface proteins, resulting in dim staining. In dead cells with compromised membranes, it enters the cell and binds to abundant intracellular proteins, resulting in bright staining.[2] Fixation permeabilizes the cell membrane, which would allow the dye to enter all cells, rendering it ineffective for viability discrimination. If you need to fix your cells, you must stain with the viability dye before the fixation step.
Q4: I'm seeing precipitate in my this compound dye solution. What should I do?
A4: Precipitate can occur if the dye has been stored improperly or has undergone multiple freeze-thaw cycles. It is recommended to centrifuge the vial briefly before use and pipette the supernatant carefully, avoiding any pelleted precipitate. For optimal performance, aliquot the dye upon first use to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: High Background Fluorescence / Low Signal-to-Noise Ratio
High background can obscure positive populations and reduce data quality.
| Potential Cause | Recommended Solution | Explanation |
| Excess Dead Cells | Prepare samples carefully to maintain high viability.[1] If significant cell death is unavoidable, consider using a DNase treatment to reduce cell clumping caused by DNA released from dead cells.[1] | Dead cells non-specifically bind antibodies and dyes, increasing background.[1][2][4] |
| Dye Concentration Too High | Titrate the this compound dye to determine the optimal concentration for your specific cell type and experimental conditions. | Using too much dye can lead to increased non-specific binding and higher background fluorescence. |
| Non-Specific Dye Interactions | Use a specialized staining buffer, such as a Brilliant Stain Buffer, designed to prevent non-specific interactions of polymer-based dyes.[3][5] | Polymer dyes like the Brilliant Violet™ family (which this compound belongs to) can sometimes form aggregates or bind non-specifically.[3] |
| Fc Receptor Binding | For multicolor experiments, block Fc receptors on immune cells (e.g., macrophages, B cells) using an Fc blocking reagent before adding antibodies or dyes.[4] | Fc receptors can non-specifically bind antibodies, which can contribute to overall background signal.[4] |
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Solution1 [label="Improve Sample Prep\n(e.g., use DNase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Titrate Dye\nConcentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Use Brilliant\nStain Buffer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Use Fc Block", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Issue -> Cause1 [label=" Is viability\nlow?"]; Issue -> Cause2 [label=" Did you\ntitrate?"]; Issue -> Cause3 [label=" Using other\npolymer dyes?"]; Issue -> Cause4 [label=" Staining\nimmune cells?"];
Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; Cause4 -> Solution4; } Caption: Workflow for troubleshooting high background fluorescence.
Issue 2: Poor Separation Between Live and Dead Populations
Clear separation is critical for accurate gating and data analysis.
| Potential Cause | Recommended Solution | Explanation |
| Suboptimal Dye Concentration | Perform a titration experiment to find the concentration that provides the best separation for your cells. | Too little dye will result in dim staining of dead cells, while too much can cause live cells to appear brighter, reducing the distinction. |
| Incorrect Instrument Settings | Ensure the voltage for the detector corresponding to this compound is set appropriately. Use unstained and single-stained controls to optimize settings. | Improper voltage settings can lead to signal compression or amplification that masks the difference between live and dead populations. |
| Extended Incubation Time | Incubate with the dye according to the manufacturer's protocol, typically 15-30 minutes at 2-8°C, protected from light.[6] | Over-incubation can lead to increased uptake of the dye by live cells, diminishing the fluorescence difference between live and dead populations. |
| Sample Handling Issues | Keep cells on ice or at 4°C throughout the staining and acquisition process to maintain cell viability. | Stress or elevated temperatures during sample preparation can compromise cell membranes, leading to a smear of staining intensity rather than two distinct populations.[7] |
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// Edges Start -> Check_Conc; Check_Conc -> Action_Titrate [label="No"]; Action_Titrate -> Check_Settings; Check_Conc -> Check_Settings [label="Yes"]; Check_Settings -> Action_Optimize [label="No"]; Action_Optimize -> Check_Time; Check_Settings -> Check_Time [label="Yes"]; Check_Time -> Action_Adjust [label="No"]; Action_Adjust -> End; Check_Time -> End [label="Yes"]; } Caption: Logic diagram for improving live/dead population resolution.
Experimental Protocols
Protocol: Standard Viability Staining with this compound for Flow Cytometry
This protocol provides a general workflow. Optimization may be required for specific cell types and experiments.
Materials:
-
Cell suspension (1 x 10^6 cells per sample)
-
Phosphate Buffered Saline (PBS) or other staining buffer
-
This compound Viability Dye
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Start with a single-cell suspension.[1] Wash the cells once with 2 mL of cold PBS.
-
Centrifugation: Centrifuge the cells at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.[6]
-
Resuspension: Resuspend the cell pellet in 1 mL of cold PBS.
-
Staining: Add the pre-titrated optimal amount of this compound dye to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at 2-8°C (on ice) protected from light.[6]
-
Washing (Optional but Recommended): Add 2 mL of cold PBS to the tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. This step is crucial to wash away unbound dye that can increase background.
-
Proceed to Next Steps: Resuspend the cell pellet in your desired volume of staining buffer for subsequent antibody staining or proceed directly to acquisition on the flow cytometer if no further staining is required.
-
Acquisition: Analyze samples on a flow cytometer equipped with a violet laser (e.g., 405 nm).
dot graph P_Staining_Workflow { graph [rankdir=TB, splines=ortho, label="this compound Staining Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4"]; node [style=filled, shape=rect, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
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// Edges Start -> Wash1; Wash1 -> Centrifuge1; Centrifuge1 -> Resuspend; Resuspend -> AddDye; AddDye -> Incubate; Incubate -> Wash2; Wash2 -> Centrifuge2; Centrifuge2 -> Resuspend_Final; Resuspend_Final -> Acquire; } Caption: Step-by-step experimental workflow for viability staining.
References
- 1. 6 Tips for Improving Sample Staining for Flow Cytometry | Technology Networks [technologynetworks.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. sanguinebio.com [sanguinebio.com]
- 5. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. research.pasteur.fr [research.pasteur.fr]
- 7. appliedcytometry.com [appliedcytometry.com]
Improving contrast in Amethyst Violet stained samples
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Amethyst Violet staining protocols and improve contrast in their samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in biological staining?
This compound is a biological stain used to differentiate between normal cells and cells with damaged membranes.[1] While detailed protocols for this compound are not as widely published as for other similar dyes, its application suggests it can be used in cell viability and membrane integrity assays.
Q2: What are the general principles behind using a violet stain like this compound in biological samples?
Basic dyes like this compound carry a positive charge and bind to negatively charged molecules within the cell, such as DNA and proteins in the nucleus and cytoplasm. This binding imparts a violet color to the cells, allowing for visualization and quantification. The intensity of the staining can be correlated with cell number or density. For instance, Crystal Violet, a similar dye, is widely used for quantifying relative cell density and assessing cell viability.[2]
Q3: Why is optimizing incubation time a critical step for achieving good contrast?
Optimizing incubation time is crucial for ensuring that the dye sufficiently binds to the target cellular structures without causing excessive background staining.[3] A short incubation period may lead to weak or no signal, while a prolonged incubation can result in high background noise that obscures the specific signal.[3] It is recommended to perform a time-course experiment to determine the optimal staining duration for your specific cell type and experimental conditions.[3][4]
Q4: How does the concentration of the staining solution affect the results?
The concentration of the this compound solution is a key parameter to optimize. A low concentration may result in a weak signal, whereas a high concentration can lead to non-specific binding, high background, and the formation of dye precipitates.[3] It is advisable to perform titration experiments to determine the optimal working concentration.
Q5: What safety precautions should be taken when handling this compound?
As with any chemical stain, it is important to follow proper safety guidelines. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection. Handle the dye in a well-ventilated area or a chemical fume hood. For specific safety and disposal information, always refer to the manufacturer's Safety Data Sheet (SDS).
Troubleshooting Guide
Problem: Weak or No Staining
Q: My samples show very faint staining or no color at all. What could be the cause and how can I fix it?
A: Weak or no staining can be attributed to several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Inadequate Incubation Time: The staining duration may be too short.
-
Solution: Increase the incubation time with the this compound solution. It is recommended to perform a time-course experiment to identify the optimal duration for your specific samples.[3]
-
-
Low Staining Solution Concentration: The dye concentration might be too low for your cell type or density.
-
Solution: Prepare a fresh staining solution at a higher concentration. Perform a titration experiment to find the ideal concentration.
-
-
Poor Dye Penetration: For tissue sections, incomplete deparaffinization can hinder dye penetration. For intracellular targets, the cell membrane may be impermeable to the dye.
-
Solution: Ensure complete deparaffinization of tissue sections. For cells, consider adding a permeabilization step to your protocol if you are targeting intracellular components.[3]
-
-
Cell Detachment: Cells may have detached from the culture plate during washing or staining.
-
Solution: Handle plates gently during all steps. Ensure proper cell fixation to the plate.[2]
-
Problem: High Background Staining
Q: I'm observing a high level of background color, which is making it difficult to distinguish my cells. How can I reduce the background?
A: High background staining can obscure your results. Consider the following causes and solutions:
-
Excessive Staining Time or Concentration: The incubation time may be too long or the dye concentration too high.
-
Solution: Optimize your staining conditions by reducing the incubation time or lowering the dye concentration.[2]
-
-
Inadequate Washing: Insufficient washing after the staining step can leave behind unbound dye.
-
Solution: Increase the number and duration of washing steps after staining to effectively remove excess dye.[3]
-
-
Dye Aggregation: Precipitates in the staining solution can settle on the sample.
Problem: Uneven Staining
Q: The staining across my sample is not uniform. Some areas are darker than others. What could be the reason?
A: Uneven staining can lead to inaccurate quantification. Here are some potential causes and their solutions:
-
Uneven Cell Seeding: If cells are not evenly distributed in the wells, the staining will appear patchy.
-
Solution: Ensure even cell distribution when seeding your plates.[2]
-
-
Incomplete Coverage with Staining Solution: The entire sample may not have been uniformly covered with the staining solution.
-
Solution: Ensure that the volume of the staining solution is sufficient to cover the entire surface of the sample.[3]
-
-
Cell Detachment from Specific Areas: Cells may be detaching from the center or edges of the wells.
-
Solution: Handle plates with care, especially during aspiration and washing steps, to prevent cell detachment.[2]
-
Experimental Protocols
General Protocol for Staining Adherent Cells with a Violet Dye
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Plate adherent cells in a multi-well plate at the desired density and allow them to adhere and grow.
-
Remove Culture Medium: Carefully aspirate the culture medium from each well, avoiding disturbance of the cell monolayer.[2]
-
Washing (Optional but Recommended): Gently wash the cells once or twice with Phosphate-Buffered Saline (PBS) to remove residual medium and non-adherent cells.[2]
-
Fixation: Add a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol) to each well and incubate for 10-20 minutes at room temperature.[2]
-
Remove Fixative: Aspirate the fixative solution. If using paraformaldehyde, wash the wells twice with distilled water.[2]
-
Staining: Add the this compound staining solution to each well, ensuring the cell monolayer is completely covered. Incubate for 10-30 minutes at room temperature. The optimal time should be determined experimentally.[2]
-
Washing: Gently wash the wells multiple times with water to remove excess dye.
-
Drying: Allow the plate to air dry completely at room temperature.
-
Solubilization (for quantification): Add a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well and incubate for 15-30 minutes with gentle agitation to dissolve the dye.[2]
-
Measurement: Measure the absorbance of the solubilized dye at the appropriate wavelength using a plate reader.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for Violet Stains (based on Crystal Violet data)
| Parameter | Recommended Range | Notes |
| Stain Concentration | 0.1% - 0.5% (w/v) | The optimal concentration depends on the cell type and density.[2] |
| Incubation Time | 10 - 30 minutes | Over-staining can occur with longer incubation times. Optimization is crucial.[4] |
| Fixation Time (4% PFA) | 10 - 20 minutes | Ensure proper fixation for cell adherence.[2] |
| Fixation Time (Methanol) | 10 minutes | Methanol fixation is generally faster.[2] |
| Solubilization Time | 15 - 30 minutes | Gentle agitation can aid in complete solubilization.[2] |
Visualizations
Caption: A generalized experimental workflow for this compound staining.
Caption: A decision tree for troubleshooting common staining contrast issues.
References
Technical Support Center: Optimizing Crystal Violet Staining
A Note on Terminology: The term "Amethyst Violet" is not a recognized standard in biological staining protocols. This guide addresses "Crystal Violet" staining, a common method for quantifying cell viability and biofilm formation, which we believe to be the intended subject. Crystal violet is a deep purple dye that binds to proteins and DNA, providing a straightforward method for assessing cell biomass.[1]
Troubleshooting Guide: Adjusting Incubation Time
This guide provides solutions to common issues encountered during the incubation steps of Crystal Violet staining.
Question: My staining is weak or inconsistent. Should I increase the incubation time?
Answer: Insufficient incubation time can certainly lead to weak staining. However, other factors might be at play. Before simply extending the incubation, consider the following:
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Low Cell Numbers: Ensure you have seeded a sufficient number of cells for your experiment. The optimal density will vary depending on the cell type.[2]
-
Cell Detachment: Overly aggressive washing or aspiration can cause cells to detach, leading to a weaker signal.[2] Handle plates gently throughout the protocol.
-
Poor Dye Preparation: An improperly dissolved or old Crystal Violet solution can result in weak and inconsistent staining. Ensure the dye is fully dissolved and consider filtering the solution.
-
Inadequate Fixation: Incomplete fixation can lead to cell loss during subsequent staining and washing steps, resulting in a diminished signal.[3]
Solution Workflow:
-
Verify Cell Seeding and Adhesion: Check that your initial cell seeding density is appropriate and that cells have adhered properly before starting the assay.
-
Optimize Staining Concentration: Before adjusting the time, ensure you are using an optimal concentration of Crystal Violet (typically 0.1% to 0.5%).[1]
-
Incremental Time Increase: If the above factors are controlled, try increasing the staining incubation time in increments (e.g., from 10 minutes to 15 or 20 minutes) to see if the signal strength improves.[4]
-
Gentle Handling: Throughout the process, particularly during washing, be gentle to prevent cell loss.[5]
Question: I have high background staining. Is my incubation time too long?
Answer: Yes, excessive incubation time is a common cause of high background.[1] However, other factors can also contribute:
-
Inadequate Washing: Insufficient washing after the staining step is a primary cause of high background, as it leaves residual dye in the wells.[2][4]
-
Excessive Dye Concentration: Using a Crystal Violet solution that is too concentrated can lead to non-specific binding and increased background.[4]
-
Dye Precipitation: Old or unfiltered staining solutions can contain precipitates that adhere to the plate, causing uneven, high background.[1]
Solution Workflow:
-
Thorough Washing: Increase the number and vigor of your washing steps after staining. Wash until the water runs clear.[4]
-
Reduce Incubation Time: If the background remains high, reduce the staining incubation time. Often, 10-20 minutes is sufficient.[5][6]
-
Optimize Dye Concentration: Consider lowering the concentration of your Crystal Violet solution.
-
Fresh, Filtered Solution: Always use a freshly prepared and filtered Crystal Violet solution to avoid precipitates.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for Crystal Violet staining? A1: There is no single optimal time, as it depends on the cell type and density. However, a common starting point is 10-30 minutes at room temperature.[1] It is highly recommended to optimize the incubation time for your specific experimental conditions.
Q2: Can I incubate the Crystal Violet solution overnight? A2: Overnight incubation is generally not recommended as it can lead to excessive staining, high background, and difficulty in washing away the unbound dye.
Q3: Does the incubation time for the fixative affect the staining? A3: Yes, proper fixation is crucial. An incubation of 10-20 minutes with methanol or 4% paraformaldehyde (PFA) is typical.[2] Incomplete fixation can lead to cell loss and a weak signal.[3]
Q4: Should the solubilization step incubation time be adjusted? A4: Yes, ensure the solubilization is complete to get an accurate reading. An incubation of 15-30 minutes with gentle agitation is usually sufficient to dissolve all the stain. Incomplete solubilization will lead to artificially low absorbance readings.[2]
Quantitative Data Summary
The following table summarizes typical concentrations and incubation times for a Crystal Violet staining protocol. These should be used as a starting point for optimization.
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Fixation | 4% Paraformaldehyde or 100% Methanol | N/A | 10–20 minutes | Room Temperature |
| Staining | Crystal Violet Solution | 0.1% - 0.5% (w/v) | 10–30 minutes | Room Temperature |
| Solubilization | 10% Acetic Acid or 1% SDS | N/A | 15–30 minutes | Room Temperature |
Experimental Protocol: Crystal Violet Staining
This protocol provides a general procedure for staining adherent cells in a 96-well plate.
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and grow for the desired period.
-
Remove Medium: Carefully aspirate the culture medium from the wells.
-
Washing: Gently wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fixation: Add 100 µL of 100% methanol to each well and incubate for 10-20 minutes at room temperature.[2]
-
Remove Fixative: Aspirate the methanol.
-
Staining: Add 50-100 µL of 0.5% Crystal Violet solution to each well and incubate for 10-30 minutes at room temperature.[1]
-
Washing: Gently wash the plate with running tap water until the water runs clear.[5] This may require multiple washes.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% acetic acid) to each well.
-
Incubation: Incubate the plate on a shaker for 15-30 minutes to ensure the dye is completely dissolved.
-
Absorbance Reading: Measure the absorbance at approximately 570-590 nm using a plate reader.[5]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to incubation time in Crystal Violet staining.
Caption: Troubleshooting workflow for Crystal Violet staining incubation times.
References
Impact of pH on Amethyst Violet staining performance
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on Amethyst Violet (Crystal Violet) staining performance. It is designed for researchers, scientists, and drug development professionals to help navigate common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is understood to be Crystal Violet (also known as Gentian Violet or Methyl Violet 10B), a widely used cationic (basic) triarylmethane dye.[1][2][3][4][5] Its primary applications in biological research include:
-
Gram Staining: As the primary stain to differentiate between Gram-positive and Gram-negative bacteria.[6]
-
Cell Viability and Proliferation Assays: To quantify the relative density of adherent cells in culture.[1]
-
Histological Staining: For visualizing cell nuclei and certain microorganisms in tissue sections.
-
Biofilm Quantification: To assess the formation of biofilms.
Q2: Why is pH a critical factor in this compound staining?
The pH of the staining solution and the cellular environment directly influences the electrostatic interactions between the dye and the biological specimen. This compound is a cationic dye, meaning it carries a positive charge. Biological components such as nucleic acids (DNA and RNA) and certain proteins possess negatively charged phosphate and carboxyl groups. The availability of these charges is pH-dependent.
-
Acidic pH (Low pH): In an acidic environment, there is a high concentration of protons (H+). These protons can neutralize the negatively charged groups on tissues and within cells (e.g., carboxyl groups), reducing the binding sites available for the cationic this compound. This can lead to weak or insufficient staining.
-
Alkaline pH (High pH): In a more alkaline environment, tissue components are more likely to be negatively charged, enhancing the electrostatic attraction with the positively charged dye molecules. This generally results in a more intense stain. However, excessively high pH can lead to non-specific background staining and the precipitation of the dye.
Q3: What is the optimal pH range for this compound staining?
The optimal pH can vary depending on the specific application and the tissue or cell type being stained. For general histological and cytological staining with basic dyes, a slightly acidic to neutral pH is often a good starting point. However, for specific protocols like Gram staining, the pH of the staining solution is standardized. It is crucial to consult the specific protocol you are following. If you are developing a new protocol, empirical testing of a pH gradient is recommended to determine the optimal pH for your specific needs.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | pH of Staining Solution is Too Acidic: An acidic environment neutralizes negative charges on the target structures, repelling the cationic dye. | - Verify the pH of your this compound staining solution. - Adjust the pH to a more neutral or slightly alkaline level. Prepare fresh staining solution if necessary. - Ensure the buffers used in preceding steps do not drastically lower the pH of the tissue section. |
| Insufficient Staining Time: The dye may not have had enough time to bind to the target structures. | - Increase the incubation time with the this compound solution. | |
| Low Dye Concentration: The concentration of the stain may be too low for effective staining. | - Prepare a fresh, more concentrated solution of this compound. | |
| Excessive Background Staining | pH of Staining Solution is Too Alkaline: A high pH increases the number of negatively charged sites, leading to non-specific binding of the dye. | - Lower the pH of the staining solution towards a more neutral range. - Include a brief differentiation step with a slightly acidic solution to remove excess background staining. |
| Dye Precipitation: The dye may have precipitated out of the solution, leading to artifacts on the slide. | - Filter the this compound solution before use. - Ensure the pH is not excessively alkaline, which can reduce the solubility of the dye. | |
| Inconsistent Staining Across Samples | Variable pH of Buffers and Rinsing Solutions: Inconsistent pH in washing steps can alter the charge of the tissue and affect dye binding. | - Standardize the pH of all buffers and rinsing solutions used in the staining protocol. - Use distilled or deionized water for rinsing to avoid pH fluctuations from tap water. |
| Poor Fixation: Improper fixation can alter the chemical properties of the tissue, leading to uneven staining. | - Ensure a standardized and appropriate fixation protocol for your tissue type. |
Quantitative Data Summary: Impact of pH on Staining Intensity
The following table summarizes the expected qualitative and quantitative outcomes of this compound staining at different pH ranges. Staining intensity can be quantified using image analysis software to measure the optical density of the stained structures.
| pH Range | Expected Staining Intensity | Target Specificity | Potential Issues |
| Acidic (pH 3-5) | Low | High (only strongly acidic components may stain) | Weak or no staining of many cellular structures. |
| Slightly Acidic to Neutral (pH 6-7) | Moderate to High | Good | Generally optimal for many applications. |
| Alkaline (pH 8-10) | High to Very High | Low | High background staining, potential for dye precipitation. |
Experimental Protocol: Determining Optimal pH for this compound Staining
This protocol provides a framework for systematically evaluating the effect of pH on this compound staining for a specific application.
1. Materials:
- This compound (Crystal Violet) powder
- Distilled or deionized water
- Buffers of varying pH (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, and carbonate-bicarbonate buffers for pH 9-10)
- Microscope slides with prepared cells or tissue sections
- Staining jars
- Microscope with a digital camera
- Image analysis software (optional, for quantitative analysis)
2. Preparation of Staining Solutions:
- Prepare a stock solution of 1% (w/v) this compound in distilled water.
- Create a series of working staining solutions at different pH values (e.g., pH 4, 5, 6, 7, 8, and 9) by diluting the stock solution in the appropriate buffer to a final concentration of 0.1%.
3. Staining Procedure:
- Deparaffinize and rehydrate tissue sections, or fix and permeabilize cultured cells as per your standard protocol.
- Wash the slides briefly in distilled water.
- Immerse one set of slides in each of the buffered this compound solutions.
- Incubate for a standardized time (e.g., 5 minutes).
- Rinse the slides briefly in distilled water.
- Dehydrate the slides through a graded series of ethanol, clear in xylene, and mount with a coverslip.
4. Analysis:
- Examine the slides under a microscope and qualitatively assess the staining intensity and background at each pH.
- (Optional) Capture images from representative areas and use image analysis software to quantify the optical density of the stained structures.
5. Conclusion:
- Based on the qualitative and quantitative data, determine the optimal pH that provides strong, specific staining with minimal background for your particular application.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with this compound staining, with a focus on the impact of pH.
Caption: Troubleshooting workflow for this compound staining.
References
Validation & Comparative
A Comparative Guide to Amethyst Violet and Methylene Blue for Yeast Viability Assessment
For researchers, scientists, and drug development professionals, the accurate determination of yeast viability is a critical parameter in a wide array of applications, from fermentation science to antifungal drug discovery. The choice of staining method can significantly impact the interpretation of experimental results. This guide provides a detailed, objective comparison of two common viability stains: the traditional Methylene Blue and the increasingly favored Amethyst Violet (also known as Alkaline Methylene Violet).
This guide delves into the mechanisms of action, experimental protocols, and comparative performance of these two dyes, supported by available data, to assist researchers in selecting the most appropriate method for their specific needs.
Principle of Staining: A Tale of Two Mechanisms
The fundamental difference between this compound and Methylene Blue lies in their mode of distinguishing viable from non-viable yeast cells. Methylene Blue relies on the metabolic activity of the cell, whereas this compound assesses cell membrane integrity.
Methylene Blue: This redox dye is actively taken up by both live and dead yeast cells. In viable cells, intracellular enzymes, such as dehydrogenases, reduce the blue Methylene Blue to a colorless form.[1][2] Consequently, live cells remain unstained or appear clear, while dead cells, lacking the necessary metabolic activity, retain the blue color.[1][2]
This compound: In contrast, this compound is a viability stain that acts as a membrane exclusion dye. Viable cells with intact cell membranes prevent the dye from entering the cytoplasm and thus remain colorless.[1] Non-viable cells, whose membranes are compromised, allow the violet dye to penetrate and stain intracellular components, resulting in a distinct violet color.[1]
Performance Comparison: Accuracy and Vitality Insights
While Methylene Blue has been a long-standing method for yeast viability assessment, its accuracy has been called into question, particularly in industrial settings like brewing where yeast cells are often subjected to stress.[1]
| Feature | This compound (Alkaline Methylene Violet) | Methylene Blue |
| Staining Principle | Membrane Exclusion | Enzymatic Reduction |
| Indicator of | Cell Membrane Integrity | Metabolic Activity |
| Accuracy | Generally considered more accurate, especially for stressed yeast populations.[1] | Can overestimate viability, particularly in stressed or recently dead cells which may retain some enzymatic activity.[3] Known to be less reliable when viability is below 80-90%. |
| Indication of Vitality | Can provide an indication of yeast vitality; stressed cells with weakening membranes may appear light purple, offering a spectrum of cell health.[1] | Primarily a binary live/dead indicator and does not provide information on yeast "vitality" or fermentation performance.[2] |
| Subjectivity | Less subjective, with a clearer distinction between stained (dead) and unstained (live) cells. | Can be subjective due to variations in the intensity of the blue stain in dead or dying cells.[3] |
| Toxicity | Considered to have lower toxicity compared to Methylene Blue. | Toxic to cells with prolonged exposure, which can affect the accuracy of the count.[2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
References
A Comparative Guide to Cell Counting Methods: Trypan Blue vs. Fluorescent Dyes
For researchers, scientists, and drug development professionals, accurate cell counting and viability assessment are fundamental to experimental success. The choice of staining method can significantly impact the reliability of these measurements. This guide provides an objective comparison between the traditional Trypan Blue exclusion method and a common fluorescent-based alternative, Acridine Orange (AO) and Propidium Iodide (PI) dual staining.
Note on "Amethyst Violet": Initial searches for "this compound" as a cell counting reagent did not yield specific results for a dye with this name used for viability assessment. The closely named "Crystal Violet" is a stain used for quantifying the total biomass of adherent cells, rather than differentiating live and dead cells in suspension for counting.[1][2] Therefore, this guide focuses on a more prevalent and direct comparison for viability counting.
Principle of Staining Methods
Trypan Blue: This method is based on the principle of dye exclusion.[1] Trypan Blue is a vital stain that cannot penetrate the intact and semi-permeable membrane of live cells.[3] Therefore, viable cells exclude the dye and remain unstained. In contrast, non-viable cells have compromised membranes that allow the dye to enter and stain the intracellular proteins blue.[3][4]
Acridine Orange (AO) and Propidium Iodide (PI): This is a dual-fluorescence staining method that leverages the differential permeability of the cell membrane. AO is a membrane-permeable nucleic acid dye that stains all nucleated cells, causing them to fluoresce green.[3][4] PI is a membrane-impermeable nucleic acid dye that can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces red.[5] When both dyes are used, live nucleated cells fluoresce green, and dead nucleated cells fluoresce red.[6]
Performance Comparison
| Feature | Trypan Blue | Acridine Orange (AO) & Propidium Iodide (PI) |
| Principle | Dye Exclusion | Dual Fluorescence Nucleic Acid Staining |
| Live Cells | Unstained (clear) | Green Fluorescence |
| Dead Cells | Stained Blue | Red Fluorescence |
| Equipment | Brightfield Microscope (Manual or Automated) | Fluorescence Microscope or Automated Cell Counter with fluorescence capabilities |
| Subjectivity | High (manual counting) | Low (Automated analysis) |
| Accuracy | Can be affected by user subjectivity, debris, and red blood cells.[7] Underestimates dead cells in some cases. | High, as it specifically stains nucleated cells, reducing interference from debris and non-nucleated cells.[4] |
| Toxicity | Toxic to cells over time, potentially underestimating viability.[4] Considered a potential carcinogen.[3] | AO and PI are also toxic and should be handled with care. |
| Throughput | Can be low for manual counting. | High with automated systems. |
| Cost | Generally lower cost for dye and basic equipment. | Higher initial cost for fluorescent imaging equipment. |
Experimental Protocols
Trypan Blue Exclusion Method
-
Prepare Cell Suspension: Harvest and resuspend cells in a protein-free medium or phosphate-buffered saline (PBS) to avoid serum proteins interfering with the stain.
-
Stain Cells: Mix the cell suspension with a 0.4% Trypan Blue solution. A common ratio is 1:1.[8]
-
Incubate: Allow the mixture to incubate for 1-2 minutes at room temperature. Avoid prolonged incubation as it can lead to the staining of viable cells.[4]
-
Load Hemocytometer: Carefully load 10 µL of the stained cell suspension into a clean hemocytometer.
-
Count Cells: Using a brightfield microscope, count the unstained (viable) and blue-stained (non-viable) cells in the designated squares of the hemocytometer.
-
Calculate Viability:
-
Total Cells = Viable Cells + Non-viable Cells
-
% Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
Acridine Orange (AO) / Propidium Iodide (PI) Staining Method
-
Prepare Cell Suspension: Harvest and resuspend cells in a suitable buffer or culture medium.
-
Prepare Staining Solution: Combine AO and PI dyes at the recommended concentrations. Commercially available pre-mixed solutions are common.
-
Stain Cells: Add the AO/PI staining solution to the cell suspension and mix gently.
-
Incubate: Incubation times are typically short, but follow the manufacturer's protocol.
-
Analyze: Load the stained cell suspension into a fluorescent automated cell counter or onto a slide for analysis with a fluorescence microscope.
-
Acquire Data: The instrument will automatically count the number of green-fluorescing (live) and red-fluorescing (dead) cells.
-
Calculate Viability: The software will typically calculate the percentage of viable cells based on the counts of green and red cells.
Visualizing the Methodologies
Caption: Experimental workflows for Trypan Blue and AO/PI cell counting.
Caption: Staining principles of Trypan Blue and AO/PI.
Conclusion
Both Trypan Blue and fluorescent dyes like AO/PI are effective for assessing cell viability. Trypan Blue is a cost-effective and straightforward method suitable for basic cell culture needs, especially when a fluorescent microscope or automated cell counter is not available. However, its accuracy can be limited by user subjectivity and interference from other particles.
For applications requiring higher accuracy, objectivity, and throughput, such as in drug development and clinical research, the AO/PI dual-staining method offers significant advantages. By specifically staining nucleated cells and enabling automated analysis, it provides more reliable and reproducible results. The choice between these methods will ultimately depend on the specific experimental requirements, available equipment, and the level of accuracy demanded by the research.
References
- 1. clyte.tech [clyte.tech]
- 2. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. logosbio.com [logosbio.com]
- 4. chemometec.com [chemometec.com]
- 5. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]
- 6. Assay Kits | dsDNA Quantification | RNA Quantification [denovix.com]
- 7. selectscience.net [selectscience.net]
- 8. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]
Amethyst Violet: A Superior Choice for Cell Viability Analysis in Modern Research
In the realms of cellular research, drug development, and immunology, the precise differentiation between live and dead cell populations is paramount for data accuracy and reproducibility. Viability stains are essential tools in this process, and while traditional dyes have been staples in laboratories for decades, newer technologies offer significant advantages. This guide provides an in-depth comparison of Amethyst Violet, a violet-excitable amine-reactive dye, with other common viability stains, supported by experimental principles and protocols.
This compound and similar amine-reactive dyes, such as LIVE/DEAD™ Fixable Violet and Zombie Violet™, represent a significant advancement over classic DNA-binding dyes like Propidium Iodide (PI) and 7-Aminoactinomycin D (7-AAD). The fundamental difference lies in their staining mechanism, which underpins the superior performance of this compound in contemporary experimental workflows, particularly those involving cell fixation and permeabilization for intracellular analysis.
Mechanism of Action: Covalent Bonding vs. Intercalation
The key advantage of this compound stems from its ability to form a covalent bond with cellular proteins. In contrast, traditional dyes like Propidium Iodide act by intercalating with DNA. This distinction is critical for the integrity of the staining under various experimental conditions.
Amine-reactive dyes are cell-impermeant and only react with surface proteins on live cells, resulting in dim staining. However, in cells with compromised membranes, these dyes enter the cytoplasm and covalently bind to the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[1][2][3] This covalent linkage ensures that the dye is retained within the dead cells even after the harsh processes of fixation and permeabilization.[2][3][4]
Conversely, DNA-intercalating dyes like Propidium Iodide are also excluded by live cells but readily enter dead cells to bind to DNA.[1][2][5] The drawback of this mechanism is that the binding is non-covalent. Consequently, if the cells are fixed and permeabilized for intracellular staining, the membranes of all cells become porous, allowing the dye to enter and stain the live cells as well, rendering the viability discrimination invalid.[2][6]
Quantitative Data Comparison
While direct side-by-side quantitative data for staining indices can vary between instruments and cell types, the performance characteristics consistently favor amine-reactive dyes for complex flow cytometry applications. The fluorescence intensity difference between live and dead cell populations stained with amine-reactive dyes is typically greater than 50-fold, ensuring a clear and easily gated distinction.
| Feature | This compound (Amine-Reactive Dye) | Propidium Iodide (DNA-Intercalating Dye) | 7-AAD (DNA-Intercalating Dye) |
| Staining Target | Primary amines on proteins | Double-stranded DNA and RNA | Double-stranded DNA (G-C rich regions) |
| Fixable | Yes, covalent binding is stable | No, dye leaks after permeabilization[4] | No, dye leaks after permeabilization |
| Signal Intensity | Bright, with high signal-to-noise ratio[2] | Bright | Moderate |
| Live/Dead Discrimination | Excellent, >50-fold difference in intensity | Good in live-cell assays | Good in live-cell assays |
| Protocol Complexity | Simple, requires a wash step | Simple, no wash required | Simple, no wash required |
| Excitation/Emission (nm) | ~404 / ~455[1] | ~493 / ~636 | ~488 / ~647[2] |
| Primary Laser | Violet (405 nm) | Blue (488 nm) or Green (561 nm) | Blue (488 nm) |
| Compatibility with Intracellular Staining | High | Low/None | Low/None |
Experimental Protocols
To illustrate the practical differences in laboratory application, detailed protocols for both an this compound-type dye and Propidium Iodide are provided below.
Protocol 1: Viability Staining with a Violet Amine-Reactive Dye (e.g., LIVE/DEAD™ Fixable Violet)
This protocol is designed for the subsequent fixation and intracellular staining of cells.
Materials:
-
Cells in suspension
-
Phosphate-Buffered Saline (PBS), protein-free
-
LIVE/DEAD™ Fixable Violet Dead Cell Stain (or similar)
-
Anhydrous DMSO
-
Flow cytometry tubes
-
Fixation/Permeabilization buffers
-
Antibodies for intracellular targets
Procedure:
-
Prepare Dye Stock Solution: Reconstitute one vial of the lyophilized amine-reactive dye with 50 µL of anhydrous DMSO. Mix well. This stock solution should be used fresh or aliquoted and stored at -80°C, avoiding freeze-thaw cycles.[7]
-
Cell Preparation: Wash cells by centrifuging and resuspending in protein-free PBS to a concentration of 1-10 x 10^6 cells/mL. The absence of protein in the staining buffer is crucial as it contains free amines that would otherwise react with the dye.
-
Staining: Add 1 µL of the reconstituted dye stock solution per 1 mL of cell suspension. Vortex immediately to ensure even distribution.
-
Incubation: Incubate the cells for 30 minutes at 2-8°C, protected from light.
-
Wash: Wash the cells once or twice with 1-2 mL of a standard staining buffer (e.g., PBS with 1-2% BSA). Centrifuge and discard the supernatant.
-
Fixation and Permeabilization: Proceed with your standard protocol for cell fixation and permeabilization. The viability staining is now covalently locked.
-
Intracellular Staining: Stain for intracellular targets with fluorescently conjugated antibodies as per your established protocol.
-
Acquisition: Analyze the samples on a flow cytometer equipped with a violet laser (405 nm), collecting the viability dye signal in the appropriate channel (e.g., 450/50 nm filter).[1]
Protocol 2: Viability Staining with Propidium Iodide (PI)
This protocol is for live, unfixed cells and is not compatible with subsequent fixation and permeabilization.
Materials:
-
Cells in suspension, potentially stained with surface antibodies
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)
-
Propidium Iodide Staining Solution (e.g., 10 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1-5 x 10^6 cells/mL in a suitable flow cytometry staining buffer. If performing surface staining, this step is done after the antibody incubation and wash steps.
-
Staining: Just prior to analysis, add 5-10 µL of the PI staining solution to each 100 µL of cell suspension.
-
Incubation: Incubate for 5-15 minutes at room temperature, protected from light. Do not wash the cells after this step , as the dye is not covalently bound and needs to be present in the buffer for continuous staining of newly dying cells.
-
Acquisition: Analyze the samples on a flow cytometer immediately (ideally within 4 hours). Use the blue (488 nm) or green (561 nm) laser for excitation and collect the emission in the appropriate channel (e.g., using an FL-2 or FL-3 detector).
Experimental Workflow Visualization
The integration of viability staining into a typical flow cytometry workflow is crucial for high-quality data. The following diagram outlines a standard procedure for immunophenotyping that includes the use of a fixable viability dye like this compound.
Conclusion
For researchers, scientists, and drug development professionals engaged in sophisticated cellular analysis, the choice of viability dye has a profound impact on the quality and reliability of experimental outcomes. This compound and other violet-excitable amine-reactive dyes offer clear advantages over traditional DNA-intercalating stains like Propidium Iodide. Their ability to covalently label dead cells makes them indispensable for protocols that require fixation and permeabilization, ensuring that viability discrimination is maintained throughout the experimental process. This stability, combined with bright fluorescence and the availability of multiple colors for panel design, establishes this compound as a superior and essential tool for modern flow cytometry.
References
- 1. Spectrum [LIVE/DEAD Fixable Violet Dead Cell Stain] | AAT Bioquest [aatbio.com]
- 2. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 3. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Molecular Probes LIVE/DEAD Fixable Violet Dead Cell Stain Kit, for 405 nm excitation 200 Assays | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
Validating Amethyst Violet Assay Results with Flow Cytometry: A Comparative Guide
In the realm of cellular and molecular biology, accurate assessment of cell viability and apoptosis is crucial for understanding disease mechanisms and evaluating the efficacy of novel therapeutics. While rapid and high-throughput screening assays like the Amethyst Violet assay provide a convenient measure of cell viability, it is often imperative to validate these findings with more sophisticated techniques that can offer deeper insights into the mechanisms of cell death. This guide provides a comprehensive comparison of the this compound assay with the gold-standard flow cytometry-based Annexin V and Propidium Iodide (PI) staining, offering researchers a framework for robust data validation.
Principles of Cell Viability and Apoptosis Detection
This compound Assay: This colorimetric assay is based on the principle that viable, adherent cells will remain attached to the culture plate. This compound, a dye that binds to proteins and DNA, stains the attached cells.[1][2] Following treatment with a cytotoxic agent, cells that undergo cell death lose their adherence and are washed away.[1][3] The amount of remaining dye is proportional to the number of viable cells.[4][5]
Annexin V & Propidium Iodide (PI) Flow Cytometry: This method provides a more detailed picture of cell health by distinguishing between different stages of cell death.[6][7]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8] By using a fluorescently labeled Annexin V, early apoptotic cells can be identified.
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to the DNA, causing it to fluoresce.[9]
By combining Annexin V and PI staining, flow cytometry can differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+ and Annexin V- / PI+).[6]
Comparative Data Analysis
To illustrate the comparative power of these two methods, Jurkat cells were treated with a cytotoxic agent at varying concentrations for 24 hours. The results from a hypothetical experiment are summarized below.
| Concentration of Cytotoxic Agent | This compound Assay (% Viability) | Flow Cytometry: Annexin V+/PI- (Early Apoptotic) | Flow Cytometry: Annexin V+/PI+ (Late Apoptotic/Necrotic) | Flow Cytometry: Annexin V-/PI- (Viable) |
| 0 µM (Control) | 100% | 2.5% | 1.5% | 96.0% |
| 1 µM | 85% | 10.2% | 4.8% | 85.0% |
| 5 µM | 55% | 25.7% | 19.3% | 55.0% |
| 10 µM | 20% | 40.1% | 39.9% | 20.0% |
As the data indicates, while the this compound assay shows a dose-dependent decrease in viability, the Annexin V/PI flow cytometry data provides a more granular view, revealing the progression from early to late apoptosis with increasing concentrations of the cytotoxic agent.
Experimental Protocols
This compound Assay Protocol
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with the desired concentrations of the test compound and incubate for the chosen duration.
-
Washing: Carefully aspirate the media and wash the cells once with Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells by adding 100 µL of methanol to each well and incubating for 10-15 minutes at room temperature.
-
Staining: Remove the fixative and add 100 µL of 0.5% this compound staining solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., 1% SDS) to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Annexin V & Propidium Iodide (PI) Flow Cytometry Protocol
-
Cell Preparation: Induce apoptosis in your cell line using the desired method. Prepare a negative control of untreated cells.
-
Harvesting: Harvest the cells (both adherent and suspension) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[8]
Visualizing the Workflow and Biological Process
To further clarify the relationship between these assays and the underlying biological events, the following diagrams illustrate the experimental workflow and the process of apoptosis.
Caption: Experimental workflow for validating this compound assay with flow cytometry.
Caption: Principles of apoptosis detection by different assays.
Conclusion
The this compound assay is a straightforward and high-throughput method for assessing cell viability, making it suitable for initial screening of cytotoxic compounds. However, it provides limited information on the mode of cell death. Flow cytometry with Annexin V and PI staining serves as an essential validation tool, offering quantitative data on the induction of apoptosis and distinguishing it from necrosis. By using these methods in a complementary fashion, researchers can gain a more complete and accurate understanding of the cellular response to various treatments.
References
- 1. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: Correlating Amethyst Violet Staining with Metabolic Assays for Accurate Cell Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. A multitude of assays exist, each with distinct principles, advantages, and limitations. This guide provides a comprehensive comparison of Amethyst Violet staining, a membrane integrity-based method, with commonly used metabolic assays (MTT, XTT, and AlamarBlue). By understanding the fundamental differences and performance characteristics of these approaches, researchers can make informed decisions to select the most appropriate assay for their experimental needs.
Principles of Cell Viability Assessment
Two primary approaches to assessing cell viability are the evaluation of cell membrane integrity and the measurement of metabolic activity.
This compound (Fixable Violet Viability Dyes): Assessing Membrane Integrity
This compound is a type of fixable viability dye. These dyes are amine-reactive fluorescent compounds designed to distinguish between live and dead cells based on the integrity of the cell membrane. In viable cells with intact membranes, the dye can only react with amines on the cell surface, resulting in a dim fluorescent signal. Conversely, in cells with compromised membranes, a characteristic of cell death, the dye enters the cytoplasm and reacts with the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[1] This covalent binding makes the staining stable, allowing for subsequent fixation and permeabilization for intracellular staining without loss of the viability signal.[1]
Metabolic Assays (MTT, XTT, AlamarBlue): Gauging Cellular Health
Metabolic assays infer cell viability by measuring the metabolic activity of a cell population. These assays utilize indicator dyes that are chemically reduced by cellular enzymes, primarily mitochondrial dehydrogenases, in metabolically active cells. The color change resulting from this reduction is proportional to the number of viable cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow, water-soluble tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[1] The formazan crystals must be solubilized with an organic solvent before the absorbance can be measured.[2]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, XTT is reduced to a colored formazan product. However, the formazan derivative of XTT is water-soluble, eliminating the need for a solubilization step and simplifying the assay protocol.
-
AlamarBlue (Resazurin): This blue, non-fluorescent, and cell-permeable dye is reduced by metabolically active cells to the red, highly fluorescent resorufin. The conversion can be quantified by measuring either fluorescence or absorbance.
Comparative Analysis: this compound vs. Metabolic Assays
| Feature | This compound (Fixable Violet Viability Dye) | MTT Assay | XTT Assay | AlamarBlue (Resazurin) Assay |
| Principle | Assesses cell membrane integrity.[1] | Measures mitochondrial dehydrogenase activity.[1] | Measures mitochondrial dehydrogenase activity. | Measures cellular reducing environment (metabolic activity). |
| Output | Distinguishes between live and dead cell populations (single-cell resolution with flow cytometry). | Provides a bulk measurement of the metabolic activity of the entire cell population. | Provides a bulk measurement of the metabolic activity of the entire cell population. | Provides a bulk measurement of the metabolic activity of the entire cell population. |
| Endpoint vs. Real-time | Typically an endpoint assay, but can be used for live/dead sorting. | Endpoint assay due to cell lysis during solubilization.[2] | Endpoint assay. | Can be used for continuous monitoring as it is non-toxic to cells. |
| Throughput | High-throughput with flow cytometry. | High-throughput with a plate reader. | High-throughput with a plate reader. | High-throughput with a plate reader. |
| Advantages | - Direct measure of cell death. - Compatible with fixation and permeabilization for downstream analysis.[1] - Single-cell resolution. | - Well-established and widely used. - Inexpensive. | - Simpler protocol than MTT (no solubilization step). - Water-soluble formazan product. | - Non-toxic and allows for kinetic studies. - Highly sensitive (fluorescence detection). - Simple "add-and-read" protocol. |
| Disadvantages | - Requires a flow cytometer. - Can be more expensive than colorimetric assays. | - Indirect measure of viability (confounded by changes in metabolic rate). - Requires a solubilization step with organic solvents.[2] - Insoluble formazan can be difficult to fully dissolve. | - Indirect measure of viability. - Can be influenced by culture medium components. | - Indirect measure of viability. - Signal can be influenced by changes in the cellular redox environment unrelated to viability. |
Experimental Protocols
This compound (Fixable Violet Viability Dye) Staining Protocol
This protocol is a general guideline for staining with a fixable violet viability dye for flow cytometry analysis.
-
Cell Preparation: Harvest cells and wash them once with a protein-free buffer, such as PBS.
-
Staining: Resuspend the cells in the fixable violet viability dye solution at a concentration of 1 x 10^6 cells/mL. Incubate for 15-30 minutes at room temperature, protected from light.[1]
-
Washing: Wash the cells twice with PBS or a suitable buffer to remove excess dye.
-
(Optional) Fixation and Permeabilization: If intracellular staining is required, proceed with standard fixation and permeabilization protocols.
-
Data Acquisition: Analyze the stained cells on a flow cytometer equipped with a violet laser.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Compound Treatment: Treat cells with the test compound for the desired duration.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well.
-
Absorbance Measurement: Shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
XTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Compound Treatment: Treat cells with the test compound for the desired duration.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
AlamarBlue Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Compound Treatment: Treat cells with the test compound for the desired duration.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well (typically 10% of the culture volume).
-
Incubation: Incubate the plate for 1-4 hours (or longer for higher sensitivity) at 37°C, protected from light.
-
Measurement: Measure either fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
Visualizing the Workflows
Caption: Experimental workflows for this compound staining and common metabolic assays.
Signaling Pathways and Assay Principles
Caption: Principles of membrane integrity and metabolic activity-based cell viability assays.
Conclusion
The choice between this compound staining and metabolic assays depends critically on the experimental question. This compound and other fixable viability dyes provide a direct measure of cell death by assessing membrane integrity, offering single-cell resolution and compatibility with downstream applications like immunophenotyping. Metabolic assays such as MTT, XTT, and AlamarBlue offer a convenient, high-throughput method to assess the overall metabolic health of a cell population. However, it is crucial to recognize that these assays are an indirect measure of viability and can be influenced by experimental conditions that alter cellular metabolism without causing cell death. For a comprehensive understanding of a compound's effect on cells, correlating the results from a membrane integrity assay with those from a metabolic assay can provide a more complete picture of cellular health, distinguishing between cytotoxic and cytostatic effects.
References
A Comparative Guide to Amethyst Violet and Propidium Iodide for Cell Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
Accurate determination of cell viability is a cornerstone of numerous biological assays, from assessing the cytotoxicity of novel drug compounds to monitoring the health of cell cultures. The choice of fluorescent dye for distinguishing live from dead cells is critical for generating reliable and reproducible data. This guide provides a comprehensive cross-validation of two fluorescent dyes for cell viability analysis: the violet-excitable "Amethyst Violet" (represented here by a widely-used fixable viability dye with similar spectral properties) and the traditional red-fluorescent dye, Propidium Iodide (PI).
While a specific commercial dye named "this compound" for viability is not broadly documented, this guide will use the spectral and functional characteristics of a common violet-excitable amine-reactive dye, hereafter referred to as "Violet Viability Dye," for a robust comparison against Propidium Iodide. This comparison will provide researchers with the necessary data to make an informed decision on the most suitable reagent for their experimental needs.
Principle of Staining
Violet Viability Dyes are amine-reactive, cell-impermeant fluorescent dyes. In cells with intact membranes (live cells), these dyes can only react with amines on the cell surface, resulting in dim fluorescence. However, in cells with compromised membranes (dead cells), the dye enters the cytoplasm and reacts with the abundant intracellular amines, leading to a significantly brighter fluorescent signal.[1][2] A key advantage of this covalent binding is that the staining is stable and can withstand fixation and permeabilization procedures, making it ideal for protocols that involve intracellular antibody staining.[2][3]
Propidium Iodide (PI) is a fluorescent intercalating agent. It is a positively charged molecule that is excluded by the intact membrane of live cells.[4][5] Upon loss of membrane integrity in dead or dying cells, PI enters the cell and intercalates into the DNA double helix.[4][5] This binding event leads to a significant enhancement of its fluorescence, allowing for the clear identification of non-viable cells.[5][6]
Data Presentation: A Head-to-Head Comparison
The selection of a viability dye is often dictated by the specific instrumentation available and the other fluorophores used in a multicolor experimental panel. The following tables summarize the key quantitative data for our representative Violet Viability Dye and Propidium Iodide.
| Spectral Properties | Violet Viability Dye (Representative) | Propidium Iodide (Bound to DNA) |
| Excitation Maximum | ~416 nm[1] | ~535 nm[5][6] |
| Emission Maximum | ~451 nm[1] | ~617 nm[5][6] |
| Optimal Laser Line | Violet Laser (405 nm) | Blue Laser (488 nm) or Yellow-Green Laser (561 nm) |
| Common Emission Filter | 450/50 nm bandpass | 610/20 nm or similar red channel |
| Functional Characteristics | Violet Viability Dye (Representative) | Propidium Iodide |
| Staining Target | Free amines on proteins[1][2] | Double-stranded DNA[4][5] |
| Cell Permeability | Impermeant to live cells | Impermeant to live cells[4][5] |
| Fixation Compatible | Yes, covalent binding allows for post-staining fixation[2][3] | No, dye will leak out of cells upon fixation and permeabilization |
| Staining Mechanism | Covalent reaction with amines | Intercalation into DNA |
| Signal in Dead Cells | Bright fluorescence | Bright fluorescence |
| Signal in Live Cells | Dim surface fluorescence | No fluorescence |
Experimental Protocols
To facilitate a direct comparison, a detailed protocol for staining a mammalian cell suspension for viability analysis by flow cytometry is provided below. This protocol is adaptable for various cell types.
Materials:
-
Cell suspension (e.g., Jurkat cells)
-
Phosphate-Buffered Saline (PBS), free of protein
-
Violet Viability Dye stock solution (e.g., LIVE/DEAD™ Fixable Violet Dead Cell Stain, reconstituted in DMSO)
-
Propidium Iodide solution (e.g., 1 mg/mL in water)
-
Flow cytometry tubes
-
Flow cytometer equipped with violet and blue/yellow-green lasers
Staining Protocol:
-
Cell Preparation:
-
Harvest cells and wash once with 1-2 mL of protein-free PBS.
-
Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in protein-free PBS to a concentration of 1 x 10^6 cells/mL.
-
-
Staining with Violet Viability Dye:
-
To 1 mL of the cell suspension, add 1 µL of the reconstituted Violet Viability Dye stock solution.
-
Vortex gently to mix.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with 2 mL of PBS containing 1% BSA.
-
Centrifuge and resuspend in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% BSA).
-
-
Staining with Propidium Iodide:
-
To a separate 1 mL of the cell suspension, add Propidium Iodide to a final concentration of 1-5 µg/mL.
-
Incubate for 5-15 minutes at room temperature, protected from light, immediately before analysis. Do not wash the cells after adding PI.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
For the Violet Viability Dye, excite with the 405 nm laser and collect emission in a filter appropriate for the dye (e.g., 450/50 nm).
-
For Propidium Iodide, excite with the 488 nm or 561 nm laser and collect emission in the red channel (e.g., 610/20 nm).
-
Use unstained and single-stained controls to set up appropriate compensation and gating.
-
Mandatory Visualization
The following diagrams illustrate the staining mechanisms and the experimental workflow for the cross-validation of the Violet Viability Dye and Propidium Iodide.
References
- 1. Molecular Probes™ LIVE/DEAD™ Fixable Violet Dead Cell Stain Kit, for 405 nm excitation | Fisher Scientific [fishersci.ca]
- 2. biotium.com [biotium.com]
- 3. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. How does propidium iodide staining work? | AAT Bioquest [aatbio.com]
- 6. Propidium iodide - Wikipedia [en.wikipedia.org]
A Comparative Guide to Violet Stains for Cell Viability and Biomass Assessment
For researchers in cell biology and drug development, accurate assessment of cell viability and proliferation is critical. While classic stains have been used for decades, a variety of modern alternatives offer improved specificity and compatibility with advanced analytical techniques. This guide provides a detailed comparison of the historical Amethyst Violet staining method with contemporary alternatives like Crystal Violet, Propidium Iodide (PI), and 7-Aminoactinomycin D (7-AAD), focusing on their principles, applications, and experimental protocols.
Principle of Staining Methods
The choice of stain depends on the experimental question: are you measuring total cell biomass, or specifically identifying live versus dead cells?
-
This compound : Based on historical literature, this compound was used as a viability stain to distinguish cells with damaged membranes from normal cells[1]. Like modern viability dyes, its principle relies on the integrity of the cell membrane. It penetrates cells with compromised membranes, thus staining dead or dying cells.
-
Crystal Violet : This dye binds to proteins and DNA of cells, typically after they have been fixed with methanol or paraformaldehyde[2]. Because it stains all cells present, it is a robust method for quantifying total cell biomass or relative cell density, rather than distinguishing between live and dead cells in a population[2][3].
-
Propidium Iodide (PI) & 7-AAD : These are fluorescent intercalating agents that are impermeant to the intact membranes of live cells[4][5]. When a cell's membrane is compromised (a hallmark of late apoptosis or necrosis), these dyes enter, bind to DNA, and fluoresce strongly, allowing for the specific identification and quantification of dead cells[4][6].
Comparative Performance and Applications
The selection of a staining method is often dictated by the intended downstream application, such as microscopy or flow cytometry.
| Feature | This compound | Crystal Violet | Propidium Iodide (PI) | 7-Aminoactinomycin D (7-AAD) |
| Primary Application | Viability (Dead Cell Stain)[1] | Total Cell Biomass / Proliferation[2] | Viability (Dead Cell Stain)[4][6] | Viability (Dead Cell Stain)[4][5] |
| Analysis Method | Light Microscopy | Spectrophotometry (OD measurement), Microscopy[2][7] | Flow Cytometry, Fluorescence Microscopy[4][6] | Flow Cytometry, Fluorescence Microscopy[4][5] |
| Fixation Required? | No | Yes | No (for viability) | No (for viability) |
| Live/Dead Discrimination | Yes (Stains dead cells) | No (Stains all adherent cells) | Yes (Stains dead cells) | Yes (Stains dead cells) |
| Detection | Colorimetric (Violet) | Colorimetric (Violet/Purple) | Fluorescent (Red) | Fluorescent (Far-Red) |
| Excitation Max. | N/A | N/A | ~493 nm | ~546 nm |
| Emission Max. | N/A | N/A | ~636 nm[5] | ~647 nm |
Experimental Workflows and Signaling Pathways
The workflows for these staining methods vary in their complexity and compatibility with other assays.
Workflow for Biomass Quantification using Crystal Violet
This workflow outlines the steps for staining adherent cells to determine total cell biomass.
Caption: Crystal Violet Staining Workflow for Cell Biomass.
Workflow for Live/Dead Discrimination using Fluorescent Dyes (PI/7-AAD)
This diagram illustrates the process for identifying dead cells in a suspension for flow cytometry analysis.
Caption: Viability Staining Workflow for Flow Cytometry.
Principle of Membrane Exclusion Stains
This diagram illustrates the underlying principle of viability dyes like this compound, PI, and 7-AAD.
References
- 1. This compound as a stain for distinguishing cells with a damaged membrane from normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Crystal violet - Wikipedia [en.wikipedia.org]
- 4. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. What are the commonly used non-fixed cell viability dyes? | AAT Bioquest [aatbio.com]
- 6. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 7. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
A Comparative Guide to Amethyst Violet and Other Cytotoxicity Assays
In the landscape of in vitro toxicology and drug discovery, the accurate assessment of cell viability is paramount. While "Amethyst Violet" is not a formally recognized single entity in this context, the term likely refers to the well-established Crystal Violet assay or the class of amine-reactive violet dyes used in flow cytometry. This guide provides a comprehensive comparison of these violet-hued assays with other common methods for determining cytotoxicity, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Section 1: Understanding the Violet Dyes in Cytotoxicity
The Crystal Violet assay is a simple, inexpensive, and reliable colorimetric method for quantifying the total biomass of adherent cells, which serves as an indirect measure of cell viability.[1][2] The principle lies in the dye's ability to bind to the proteins and DNA of adherent cells.[1][3] Following treatment with a test compound, dead, detached cells are washed away, and the remaining viable, adherent cells are stained.[3][4][5] The amount of retained dye is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized dye.[1]
Amine-reactive violet dyes, on the other hand, are fluorescent probes primarily used in flow cytometry to discriminate between live and dead cells.[6][7] These dyes are impermeant to the intact membranes of live cells. In dead cells with compromised membranes, they pass through and covalently bind to intracellular proteins, resulting in significantly higher fluorescence compared to live cells where only surface proteins are labeled.[6][7]
Section 2: Comparative Analysis of Cytotoxicity Assays
The choice of a cytotoxicity assay can significantly influence experimental outcomes.[3] Below is a comparative summary of Crystal Violet and other widely used methods.
| Assay | Principle | Advantages | Disadvantages | Typical Application |
| Crystal Violet | Stains DNA and proteins of adherent cells. The amount of retained dye is proportional to cell biomass.[1][3] | Simple, inexpensive, high-throughput, and provides a direct measure of cell number.[2][3] | Only suitable for adherent cells; does not distinguish between cytostatic and cytotoxic effects without additional assays.[2] | Screening of cytotoxic compounds, assessing cell survival and growth inhibition.[4][8] |
| Trypan Blue | A vital stain that is excluded by viable cells with intact membranes but penetrates and stains non-viable cells blue. | Inexpensive and rapid. | Subjective cell counting can lead to variability; may overestimate cell viability in aged cultures.[9] | Routine cell counting and viability assessment before subculturing or experiments.[10][11] |
| MTT Assay | Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals. | Colorimetric, high-throughput, and widely used. | Can be affected by the metabolic state of the cells and interference from certain compounds.[12] | Assessing cell metabolic activity as an indicator of viability.[2] |
| Propidium Iodide (PI) | A fluorescent intercalating agent that is impermeant to live cells and stains the DNA of dead cells with compromised membranes.[6] | Specific for non-viable cells, widely used in flow cytometry and fluorescence microscopy.[7][13] | Requires fluorescence detection instrumentation; not suitable for fixed cells.[13] | Quantification of cell death in flow cytometry and fluorescence imaging.[14] |
| Amine-Reactive Violet Dyes | Fluorescent dyes that covalently bind to amine groups on proteins. They stain dead cells with compromised membranes more intensely.[6][7] | Can be used with fixed and permeabilized cells, stable signal, suitable for multiplexing in flow cytometry.[7] | More expensive than traditional dyes. | Live/dead cell discrimination in flow cytometry, especially in protocols involving fixation.[6][7] |
Section 3: Experimental Protocols
This protocol is adapted from established methods for assessing cell viability.[1][3][15]
Materials:
-
Adherent cells in culture
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)
-
0.5% Crystal Violet staining solution in 20% methanol
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)[1]
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and appropriate controls (vehicle and untreated). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Washing: Carefully aspirate the culture medium and gently wash the cells twice with PBS.
-
Fixation: Add 100 µL of fixation solution to each well and incubate for 15-20 minutes at room temperature.
-
Staining: Aspirate the fixative, add 100 µL of 0.5% Crystal Violet staining solution to each well, and incubate for 20-30 minutes at room temperature.[1]
-
Washing: Remove the staining solution and wash the plate with water until the excess dye is removed.
-
Drying: Invert the plate on a paper towel to remove excess water and allow it to air dry completely.
-
Solubilization: Add 100 µL of solubilization solution to each well and place the plate on a shaker for 15-30 minutes to ensure complete solubilization of the dye.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 595 nm using a microplate reader.[1]
This is a general protocol for using a fixable viability dye.
Materials:
-
Cells in suspension
-
Amine-reactive violet dye (e.g., LIVE/DEAD™ Fixable Violet Dead Cell Stain)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer with a violet laser
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend them in a protein-free buffer like PBS.
-
Staining: Add the amine-reactive violet dye at the recommended concentration and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells with flow cytometry buffer to remove unbound dye.
-
(Optional) Fixation and Permeabilization: If intracellular staining is required, proceed with a fixation and permeabilization protocol.
-
Analysis: Analyze the cells on a flow cytometer, exciting the dye with the violet laser and collecting the emission in the appropriate channel. Live cells will have low fluorescence, while dead cells will be brightly fluorescent.
Section 4: Visualizing Experimental Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]
- 8. youtube.com [youtube.com]
- 9. Comparison of trypan blue dye exclusion and fluorometric assays for mammalian cell viability determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 14. Evaluation of fluorescence-based viability stains in cells dissociated from scleractinian coral Pocillopora damicornis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
Spectral Compatibility of Amethyst Violet: A Comparative Guide for Researchers
In the dynamic field of fluorescence-based research, the selection of appropriate fluorophores is paramount to generating robust and reproducible data. Amethyst Violet, a fluorescent probe excitable by the 405 nm violet laser, has become a common tool in multicolor flow cytometry and other fluorescence applications. This guide provides a detailed comparison of this compound with spectrally similar fluorescent probes, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their experimental designs.
This guide focuses on the spectral and performance characteristics of this compound and its key alternatives: StarBright Violet 515, StarBright Violet 570, and Pacific Orange. While quantitative data on quantum yield and photostability for these proprietary dyes are not consistently published, this comparison synthesizes available information on their spectral properties and relative performance in application-based assays.
Comparative Analysis of Spectral and Photophysical Properties
The following table summarizes the key spectral characteristics of this compound and its alternatives. The data has been compiled from publicly available technical datasheets and product information from manufacturers. Brightness is presented qualitatively based on manufacturer claims and comparative data, as standardized quantum yield values are not available.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Laser Line (nm) | Relative Brightness | Photostability |
| This compound | ~405 | ~540 | 405 | Good | Moderate |
| StarBright Violet 515 | 402 | 516 | 405 | Very High | High |
| StarBright Violet 570 | 404 | 571 | 405 | Very High | High |
| Pacific Orange | 400 | 551 | 405 | Moderate | Moderate |
Note: Relative brightness and photostability are based on qualitative statements from manufacturers and comparative experimental data. Quantitative quantum yield and photobleaching rates are not publicly available for all dyes.
Spectral Overlap and Panel Design Considerations
Effective multicolor panel design hinges on minimizing spectral overlap between adjacent fluorophores to reduce the need for complex compensation and to improve data resolution. The following diagram illustrates the spectral emission profiles of this compound and its alternatives, highlighting areas of potential overlap.
Caption: Spectral emission overlap of violet laser-excitable dyes.
As illustrated, this compound and Pacific Orange exhibit significant spectral overlap, making their simultaneous use in a high-resolution panel challenging. StarBright Violet 515 offers a spectrally closer alternative to this compound with less tailing into the longer wavelengths. StarBright Violet 570 provides a more separated option for multicolor panels that already include probes in the ~520-550 nm emission range. The StarBright series of dyes are reported to have narrower emission profiles, which can be advantageous in reducing spectral spillover.[1][2]
Experimental Protocol: Comparative Analysis of Fluorescent Probe Performance in Flow Cytometry
To empirically determine the optimal fluorescent probe for a specific application, a direct comparative analysis is recommended. The following protocol outlines a workflow for comparing the brightness and photostability of antibody-conjugated this compound and its alternatives.
Objective:
To compare the signal intensity (brightness) and photostability of different violet laser-excitable fluorophores conjugated to the same antibody.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Antibodies against a highly expressed surface marker (e.g., CD4) conjugated to:
-
This compound
-
StarBright Violet 515
-
StarBright Violet 570
-
Pacific Orange
-
-
Staining Buffer (e.g., PBS with 2% FBS)
-
A flow cytometer equipped with a 405 nm violet laser and appropriate filters for detection of the respective dyes.
Workflow:
Caption: Experimental workflow for comparing fluorescent probes.
Detailed Steps:
-
Cell Preparation: Isolate PBMCs from whole blood using standard density gradient centrifugation.
-
Antibody Titration: Titrate each antibody-fluorophore conjugate to determine the optimal staining concentration.
-
Cell Staining: Stain PBMCs with the titrated concentration of each antibody conjugate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Sample Splitting: For photostability assessment, split each stained sample into two tubes.
-
Photostability Challenge:
-
Keep one set of tubes protected from light.
-
Expose the second set of tubes to a controlled, continuous light source (e.g., the cytometer's own illumination for a fixed period without acquisition, or a standardized light box) for a defined duration (e.g., 30-60 minutes).
-
-
Flow Cytometric Acquisition: Acquire data for both the light-exposed and dark-control samples. Ensure consistent instrument settings across all samples.
-
Data Analysis:
-
Gate on the cell population of interest.
-
Calculate the Mean Fluorescence Intensity (MFI) of the positive population for each sample.
-
Calculate the Stain Index for each dye to compare brightness relative to background. The formula for Stain Index is: (MFI of positive population - MFI of negative population) / (2 * Standard Deviation of negative population).
-
Compare the MFI and Stain Index of the light-exposed samples to their corresponding dark controls to assess photostability. A smaller decrease in MFI indicates higher photostability.
-
Conclusion
The selection of a fluorescent probe for multicolor experiments requires careful consideration of its spectral properties and performance characteristics. While this compound is a viable option for detection off the violet laser, newer generation dyes such as the StarBright Violet series offer significant advantages in terms of brightness and photostability, which can lead to improved resolution and data quality.[1][2] Pacific Orange, while spectrally similar to this compound, may not offer the same level of performance as the newer dyes. For critical applications, researchers are encouraged to perform their own comparative experiments, following the protocol outlined in this guide, to determine the most suitable fluorophore for their specific experimental context and instrumentation.
References
Safety Operating Guide
Proper Disposal of Amethyst Violet: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development, ensuring the safety of personnel and the protection of the environment. The term "Amethyst Violet" can refer to several different chemical products with varying compositions and hazard profiles. Therefore, the first and most crucial step in determining the proper disposal procedure is to consult the Safety Data Sheet (SDS) provided by the manufacturer for the specific product you are using.
This guide provides a comprehensive overview of disposal procedures based on the potential identities of "this compound" and general best practices for chemical waste management in a laboratory setting.
Immediate Safety and Handling
Before initiating any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves (nitrile or rubber are often suitable), and a lab coat.[1] Handle all chemical waste in a well-ventilated area or under a chemical fume hood to minimize exposure.[1]
Identifying Your "this compound"
The disposal protocol for "this compound" is entirely dependent on its chemical composition. Below are disposal considerations for different substances that may be identified as "this compound."
| Product Type/Component | Key Hazards | Disposal Recommendations |
| This compound (CAS 3562-38-7) | Specific hazards must be determined from the product's SDS. | Treat as hazardous chemical waste. Do not dispose of down the drain or in regular trash. Follow institutional hazardous waste procedures. |
| Hair Dye (e.g., Vero K-Pak Color Intensity this compound) | May cause skin and eye irritation.[2] | Small or household quantities may be suitable for sewer disposal, but for larger quantities, consult your local disposal authorities.[2] |
| Pigment Powder (e.g., Amethyst Purple SHIMR Metallic Pigment) | Not classified as a dangerous substance. May cause mechanical irritation to eyes and skin.[3] | Dispose of in accordance with local, state, and federal regulations.[4] Avoid releasing to the environment.[4] |
| Corrosive Solution (e.g., Accura® Amethyst) | Causes serious eye damage and skin irritation. May be carcinogenic and harmful to aquatic life.[5] | Dispose of contents/container in accordance with local, regional, national, and international regulations.[5] Store locked up and away from other materials.[5] |
General Laboratory Chemical Waste Disposal Procedures
For any chemical waste, including substances identified as "this compound" that are determined to be hazardous, the following steps, in line with regulations such as the Resource Conservation and Recovery Act (RCRA), should be followed.[6][7]
Step 1: Waste Determination
-
A trained professional, such as an Environmental Health and Safety (EH&S) staff member, should make the final waste determination.[8][9]
Step 2: Segregation and Storage
-
Segregate Waste: Do not mix incompatible chemicals.[6] Use physical barriers and maintain appropriate distances between different waste types.[6]
-
Use Proper Containers: Waste containers must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure.[6]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and a description of the contents and associated hazards.[10]
-
Accumulation: Store waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][10] Follow institutional and regulatory limits on the volume of waste and the accumulation time.[9][10]
Step 3: Disposal and Removal
-
Arrange for Pickup: Contact your institution's EH&S department or a certified hazardous waste handler for collection.
-
Documentation: Ensure all required waste generation documentation is complete.[6]
Experimental Protocols
While specific experimental protocols for "this compound" are not detailed in the provided search results, the general protocol for preparing chemical waste for disposal involves the following key steps:
-
Neutralization (if applicable and safe): For certain chemical wastes, a neutralization step may be required. This should only be performed by trained personnel following a validated and safe procedure, as outlined in the institutional Chemical Hygiene Plan.
-
Consolidation: Carefully consolidate compatible waste streams into a designated hazardous waste container. Avoid overfilling containers.
-
Final Labeling and Sealing: Securely seal the waste container and ensure the label is accurate and complete before moving it to the designated waste pickup area.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like "this compound."
Caption: Decision workflow for the safe disposal of "this compound" waste.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.marlobeauty.com [assets.marlobeauty.com]
- 3. media.easycomposites.co.uk [media.easycomposites.co.uk]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. printer-docs-public.s3.amazonaws.com [printer-docs-public.s3.amazonaws.com]
- 6. danielshealth.com [danielshealth.com]
- 7. nationalacademies.org [nationalacademies.org]
- 8. acs.org [acs.org]
- 9. epa.gov [epa.gov]
- 10. MedicalLab Management Magazine [medlabmag.com]
Personal protective equipment for handling Amethyst Violet
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for handling Amethyst Violet (CAS: 3562-38-7). Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive personal protective equipment strategy is necessary to prevent exposure. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles | Must provide a complete seal around the eyes. |
| Hands | Chemical-Impermeable Gloves | Nitrile or other resistant material. |
| Body | Protective Clothing | Lab coat or other suitable attire to prevent skin contact. |
Operational and Handling Plan
Proper handling and storage are crucial for maintaining the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.
-
Avoid direct contact with skin and eyes.
-
Employ non-sparking tools to prevent ignition.
-
Implement measures to prevent fire caused by electrostatic discharge.
Storage:
-
Keep containers tightly closed.
-
Store in a dry, cool, and well-ventilated place.
-
Segregate from incompatible materials and foodstuff containers.
Emergency and Disposal Procedures
In the event of an emergency or the need for disposal, the following step-by-step procedures should be followed.
Emergency First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and plenty of water. 3. Seek medical attention. |
| Eye Contact | 1. Rinse eyes with pure water for at least 15 minutes. 2. Consult a medical professional. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, provide artificial respiration. 4. Seek immediate medical attention. |
| Ingestion | 1. Rinse the mouth with water. 2. Do not induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Call a doctor or Poison Control Center immediately. |
Accidental Release and Disposal Plan
Accidental Release:
-
Isolate the Area: Evacuate personnel to a safe area, keeping them upwind of the spill.
-
Control Ignition Sources: Remove all sources of ignition and use spark-proof tools.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.
-
Cleanup: Collect the spilled material and place it in suitable, closed containers for disposal.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Discharge into the environment must be avoided.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
